N-Acetylserotonin
Beschreibung
N-Acetyl-5-hydroxytryptamine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
This compound is a naturally occurring intermediate in the endogenous production of melatonin from serotonin. This compound (NAS) binds to and activates both melatonin receptors and BDNF/NT-3 growth factors receptor (NTRK2; TrkB). NAS-dependent melatonin receptor signaling may ameliorate aging-associated cognitive decline and depression, while NAS binding to TrkB may induce proliferation of neural progenitor cells, which may elicit anti-depressant and neurotrophic effects.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWJSIDNICKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153106 | |
| Record name | N-Acetylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1210-83-9 | |
| Record name | N-Acetylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylserotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetylserotonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TO3C82WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the N-Acetylserotonin Synthesis Pathway in the Pineal Gland
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetylserotonin (NAS) is a critical intermediate in the biosynthesis of melatonin (B1676174) within the pineal gland and a bioactive molecule in its own right.[1] The synthesis of NAS from serotonin (B10506) is the key regulatory, and often rate-limiting, step in the nocturnal production of melatonin, a hormone central to the regulation of circadian rhythms.[2][3] This pathway is tightly controlled by a complex signaling cascade initiated by norepinephrine, which dictates the rhythm of melatonin output.[4] Beyond its role as a melatonin precursor, NAS has demonstrated independent biological activities, including neuroprotective and antidepressant effects through its action as an agonist for the TrkB receptor.[5][6] Understanding the intricacies of the NAS synthesis pathway, its regulation, and the methodologies used for its study is paramount for researchers in neurobiology, chronobiology, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting sleep disorders, neurodegenerative diseases, and mood disorders.[7][8]
The Core Synthesis Pathway: From Serotonin to this compound
The conversion of serotonin to this compound is a pivotal step in pineal gland metabolism. This biochemical reaction is the primary control point for the circadian production of melatonin.[9]
Enzymatic Conversion
The synthesis of NAS is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , also known as serotonin N-acetyltransferase (SNAT).[1][10] This enzyme facilitates the transfer of an acetyl group from the cofactor acetyl-coenzyme A (Acetyl-CoA) to the primary amine of serotonin.[11][12] The reaction is a classic bisubstrate acetylation mechanism. Two conserved histidine residues within the AANAT active site are proposed to act as general acid/base catalysts to facilitate the deprotonation of serotonin's primary amine, enabling its nucleophilic attack on the acetyl-CoA thioester.[11][12]
The subsequent and final step in melatonin synthesis is the methylation of NAS by This compound O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT).[11][13] This enzyme uses S-adenosyl methionine (SAM) as a methyl donor to convert NAS into melatonin (N-acetyl-5-methoxytryptamine).[11][14]
The Rate-Limiting Step Controversy
For many years, AANAT was considered the definitive rate-limiting enzyme in melatonin synthesis, primarily because its activity exhibits a dramatic circadian rhythm, increasing 10- to 100-fold at night, which directly correlates with the rhythm of melatonin production.[3][10][15] In contrast, ASMT activity was thought to vary little over a 24-hour period.[16]
However, subsequent research has challenged this view, suggesting that ASMT may be the rate-limiting enzyme, at least under certain conditions.[15][17] Studies in rats with significantly reduced AANAT activity showed that melatonin levels remained normal, indicating AANAT was not limiting the rate of production at night.[17] Further evidence suggests that when AANAT activity is high, the availability and activity of ASMT can become the bottleneck for melatonin output.[18][19] Therefore, it is now considered that both enzymes play crucial roles in regulating the final amount of melatonin produced.[18]
Regulation of AANAT Activity and NAS Synthesis
The synthesis of NAS is under stringent circadian and photic control, primarily through the regulation of AANAT. This regulation occurs at transcriptional, translational, and post-translational levels, ensuring that NAS and melatonin production are restricted to the dark phase.
The Norepinephrine-cAMP Signaling Cascade
The entire regulatory process is driven by the circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[20]
-
Nocturnal Signal: During darkness, the SCN signals the pineal gland via a multi-synaptic pathway, culminating in the release of norepinephrine (NE) from sympathetic nerve fibers.[3][4]
-
Receptor Activation: NE binds to β1-adrenergic receptors on the surface of pinealocytes, which activates adenylyl cyclase and leads to a sharp increase in intracellular cyclic AMP (cAMP).[4][11][21]
-
PKA Activation: The elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).[4][21]
-
AANAT Phosphorylation: PKA then phosphorylates AANAT at two specific residues (Thr31 and Ser205).[22]
Post-Translational Stabilization by 14-3-3 Proteins
Phosphorylation is the critical event that stabilizes the AANAT protein.
-
Daytime Degradation: During the day, in the absence of NE stimulation, newly synthesized AANAT protein is rapidly destroyed by proteasomal proteolysis.[4]
-
Nighttime Protection: At night, the PKA-mediated phosphorylation of AANAT creates binding sites for 14-3-3 proteins .[4][22] The binding of a 14-3-3 protein to phosphorylated AANAT forms a stable complex.[23] This complex shields the phosphorylation sites from phosphatases and protects the AANAT enzyme from degradation, leading to a massive accumulation of active enzyme and a surge in NAS synthesis.[4][23]
When the dark period ends or upon acute light exposure at night, the NE signal ceases, cAMP levels fall, AANAT is dephosphorylated, it dissociates from the 14-3-3 protein, and is rapidly degraded by the proteasome, thus terminating melatonin synthesis.[20][24]
Quantitative Data
The following tables summarize key quantitative parameters of the enzymes involved in NAS synthesis and subsequent conversion to melatonin. Values can vary between species and experimental conditions.
Table 1: Kinetic Properties of AANAT
| Parameter | Substrate | Value | Species | Reference |
|---|---|---|---|---|
| Km | Tryptamine (B22526)* | 1 μM - 1 mM | Chicken | [23] |
| Km | Serotonin | ~20-500 µM | Varies | [9] |
| Km | Acetyl-CoA | ~3-100 µM | Varies | [9] |
Note: Tryptamine is often used as a substrate in AANAT activity assays.
Table 2: Kinetic Properties of ASMT (HIOMT)
| Parameter | Substrate | Value | Species | Reference |
|---|---|---|---|---|
| Km | This compound | ~1-5 µM | Human/Bovine | [13] |
| Km | S-adenosylmethionine | ~1-3 µM | Human/Bovine |[13] |
Experimental Protocols
Studying the NAS pathway requires robust methodologies for measuring enzyme activity and quantifying pathway intermediates.
AANAT Activity Assay (Radiometric Method)
This is a classic and highly sensitive method to determine AANAT enzyme activity in tissue homogenates.[25][26]
Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a primary amine substrate (e.g., tryptamine or serotonin). The resulting radiolabeled N-acetylated product is extracted and quantified by liquid scintillation counting.
Detailed Protocol:
-
Tissue Homogenization: Pineal glands are sonicated on ice in a small volume (e.g., 25 µL) of sodium phosphate (B84403) buffer (0.1 M, pH 6.8).[26]
-
Reaction Mixture Preparation: For each sample, a reaction cocktail is prepared in a microcentrifuge tube containing:
-
25 µL of tissue homogenate.
-
25 µL of tryptamine (40 mM in phosphate buffer).
-
25 µL of [³H]-acetyl-CoA (e.g., 2 mM with a final specific activity of 4.4 dpm/pmol).[26]
-
Blanks are prepared by substituting the tissue homogenate with buffer.
-
-
Incubation: The tubes are incubated with agitation (e.g., 650 rpm) for 20 minutes at 37°C.[26]
-
Reaction Termination: The reaction is stopped by adding 10 µL of 1 M NaOH.
-
Product Extraction: 500 µL of a chloroform/methanol mixture is added to each tube to extract the N-[³H]-acetyltryptamine product. The tubes are vortexed for 1 minute and centrifuged at 13,000 x g for 1 minute.[26]
-
Quantification: An aliquot of the organic (chloroform) phase is transferred to a scintillation vial, the solvent is evaporated, scintillation fluid is added, and the radioactivity is measured in a liquid scintillation counter.
-
Calculation: Enzyme activity is calculated based on the measured disintegrations per minute (DPM), the specific activity of the [³H]-acetyl-CoA, and the protein content of the homogenate, typically expressed as pmol/gland/hour or pmol/mg protein/hour.
Quantification of NAS and Melatonin by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of NAS, melatonin, and other indolamines in biological fluids like plasma or cerebrospinal fluid (CSF).[27][28]
Principle: The method uses high-performance liquid chromatography (HPLC) to separate the compounds of interest from the complex biological matrix. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.
Detailed Protocol:
-
Sample Collection & Preparation: Blood is collected in heparinized tubes, chilled immediately, and centrifuged to harvest plasma. Samples are stored at -80°C.[27] For CSF, samples are collected and stored similarly.[28]
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., ¹³C₁-melatonin or d₄-melatonin) is added to a known volume of the sample (plasma, CSF) and to calibration standards. This is crucial for correcting for variations in extraction efficiency and instrument response.[28]
-
Extraction: Analytes are extracted from the plasma or CSF. A common method is liquid-liquid extraction with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using C18 cartridges.[29][30] The organic phase is collected and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a small volume of the initial mobile phase (e.g., water/acetonitrile (B52724) with 0.1% formic acid).[27]
-
LC Separation: The reconstituted sample is injected into an HPLC system, typically equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid, is used to separate NAS and melatonin.[27]
-
MS/MS Detection: The column eluent is directed to the mass spectrometer, usually operating with an electrospray ionization (ESI) source in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it specifically monitors the fragmentation of the precursor ion (e.g., melatonin's [M+H]⁺) into a specific product ion.
-
Data Analysis: The peak areas of the analyte and the internal standard are determined from the chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.
Implications for Drug Development
The NAS synthesis pathway is a significant target for therapeutic intervention.
-
Melatonin Receptor Agonists: While melatonin itself has limitations as a drug due to a short half-life, understanding its synthesis has spurred the development of melatonergic agonists (e.g., Ramelteon, Tasimelteon) with improved pharmacokinetic profiles for treating insomnia and circadian rhythm disorders.[7][31]
-
Targeting AANAT: Inhibitors of AANAT could be valuable research tools to delineate the specific roles of melatonin.[2] Conversely, strategies to enhance AANAT stability or activity could be explored for conditions associated with low melatonin.
-
This compound as a Therapeutic: NAS is not merely an inert precursor; it is a potent agonist of the TrkB receptor, the same receptor activated by Brain-Derived Neurotrophic Factor (BDNF).[6][32] This activity gives NAS significant neuroprotective, neurogenic, and antidepressant properties, independent of melatonin.[5][8] This discovery opens a new avenue for drug development, with NAS and its derivatives being investigated as potential treatments for neurodegenerative diseases and depression.[5][33] The development of selective TrkB agonists based on the NAS structure is an active area of research.[32]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms regulating melatonin synthesis in the mammalian pineal organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 11. Melatonin - Wikipedia [en.wikipedia.org]
- 12. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 14. Reactome | Methylation of N-acetyl-5-HT to form melatonin [reactome.org]
- 15. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. N-acetyltransferase is not the rate-limiting enzyme of melatonin synthesis at night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]
- 22. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of arylalkylamine N-acetyltransferase (AANAT) in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Pivotal Role of Arylalkylamine N-Acetyltransferase (AANAT) in N-Acetylserotonin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin (B10506) N-acetyltransferase (SNAT), is a critical enzyme in the biosynthesis of melatonin (B1676174), catalyzing the conversion of serotonin to N-acetylserotonin (NAS).[1][2] This step is widely considered the rate-limiting step in melatonin production, making AANAT a key regulator of circadian rhythms, sleep-wake cycles, and other physiological processes influenced by melatonin.[3][4] Furthermore, the product of the AANAT-catalyzed reaction, NAS, has demonstrated biological activities independent of its role as a melatonin precursor, including neuroprotective and antidepressant effects.[5][6] This technical guide provides an in-depth overview of the core functions of AANAT in NAS production, its complex regulatory mechanisms, and detailed experimental protocols for its study.
Introduction to AANAT and its Function
AANAT is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[1] In vertebrates, it is encoded by the AANAT gene and is most abundantly expressed in the pineal gland and retina.[1][7] The primary function of AANAT is to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary amine of an arylalkylamine substrate, most notably serotonin.[1][8] This reaction yields this compound (NAS) and coenzyme A (CoA).[1] NAS is subsequently O-methylated by this compound O-methyltransferase (ASMT) to produce melatonin.[9]
The enzymatic activity of AANAT is tightly regulated to ensure the rhythmic production of melatonin, which is characterized by low levels during the day and high levels at night.[10] This regulation occurs at multiple levels, including transcriptional control of the AANAT gene and post-translational modifications of the AANAT protein, which modulate its catalytic activity and stability.[9][10]
Enzymatic Kinetics and Data Presentation
AANAT operates through an ordered Bi-Bi ternary complex kinetic mechanism, where acetyl-CoA binds to the enzyme first, followed by the binding of the arylalkylamine substrate (e.g., serotonin or tryptamine).[10] The acetyl group is then transferred, and the products, NAS and CoA, are released.
Table 1: Kinetic Parameters of AANAT
| Substrate | Organism/Source | Km | Vmax | Reference |
| Tryptamine | Dianemobius nigrofasciatus (Cricket) | 0.42 µM | 9.39 nmol/mg protein/min | |
| Acetyl-CoA | Dianemobius nigrofasciatus (Cricket) | 59.9 µM | 8.14 nmol/mg protein/min | |
| Serotonin | Ovine (Sheep) | Decreased by ~10-fold upon 14-3-3 binding | Not specified | [9] |
Note: Comprehensive kinetic data for mammalian AANAT with serotonin and acetyl-CoA is distributed across various studies and can be influenced by the specific experimental conditions, including the phosphorylation state of the enzyme and the presence of regulatory proteins like 14-3-3.
Table 2: AANAT Binding Affinity for 14-3-3 Proteins
| AANAT Phosphorylation State | Binding Partner | Ki / KD | Fold Change in Affinity | Reference |
| Unphosphorylated | 14-3-3ζ | 224 ± 2.2 nM | - | [9] |
| PKA-phosphorylated (Thr31 & Ser205) | 14-3-3ζ | 7.2 ± 0.34 nM | ~30-fold increase | [9] |
| Phosphorylated (Thr31) | 14-3-3ζ | Higher affinity than pS205 | Not specified | [9] |
| Phosphorylated (Ser205) | 14-3-3ζ | Lower affinity than pT31 | Not specified | [9] |
Regulatory Mechanisms of AANAT Activity
The regulation of AANAT is a multi-faceted process involving transcriptional, translational, and post-translational control, ensuring a robust circadian rhythm of NAS and melatonin synthesis.
Transcriptional and Translational Regulation
In some species, such as rodents, the transcription of the AANAT gene exhibits a dramatic nocturnal increase, with mRNA levels rising over 100-fold in the dark period.[1] This transcriptional activation is driven by the circadian clock machinery and adrenergic signaling.[10] In other species, the regulation occurs more at the post-transcriptional and translational levels.
Post-Translational Regulation: Phosphorylation and 14-3-3 Protein Binding
A key mechanism for the rapid control of AANAT activity is post-translational modification, primarily through phosphorylation by Protein Kinase A (PKA).[9] The signaling cascade is typically initiated by norepinephrine (B1679862) release at night, which activates β-adrenergic receptors and increases intracellular cyclic AMP (cAMP) levels, leading to PKA activation.[9]
PKA phosphorylates AANAT at two key residues, Threonine 31 (Thr31) and Serine 205 (Ser205). This dual phosphorylation creates binding sites for 14-3-3 proteins.[9] The binding of a 14-3-3 dimer to phosphorylated AANAT has two major consequences:
-
Enzyme Activation: The interaction with 14-3-3 proteins induces a conformational change in AANAT that increases its affinity for its arylalkylamine substrates by approximately 10-fold.[9]
-
Protection from Degradation: The AANAT/14-3-3 complex shields the enzyme from dephosphorylation and subsequent proteasomal degradation, thereby increasing its stability and prolonging its activity during the night.[9]
Upon exposure to light, the norepinephrine signal ceases, leading to a rapid decrease in cAMP and PKA activity.[9] AANAT is then dephosphorylated, dissociates from 14-3-3, and is quickly degraded by the proteasome.[9]
Signaling Pathways and Experimental Workflows
Diagram 1: AANAT Regulatory Signaling Pathway
Caption: Regulation of AANAT activity by light and darkness.
Diagram 2: General Experimental Workflow for AANAT Studies
Caption: Workflow for studying AANAT and NAS production.
Experimental Protocols
Recombinant AANAT Expression and Purification in E. coli
This protocol is a general guideline and may require optimization for specific AANAT constructs.
-
Cloning: Subclone the coding sequence of mammalian AANAT into a suitable E. coli expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag) for purification.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant AANAT using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).
-
-
Verification: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
AANAT Enzyme Activity Assay (Radiometric Method)
This assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to an amine substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 6.8)
-
Tryptamine or serotonin as the substrate
-
[3H]-acetyl-CoA (ensure a known specific activity)
-
Purified AANAT enzyme or tissue homogenate
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solution that will precipitate the protein and allow for extraction of the product (e.g., a charcoal suspension in HCl).
-
Add an organic solvent (e.g., chloroform) to extract the radiolabeled N-acetylated product.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the amount of product formed based on the specific activity of the [3H]-acetyl-CoA and the measured radioactivity. Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.
Quantification of this compound (NAS) by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NAS in biological matrices like plasma or serum.[1][10]
-
Sample Preparation:
-
To a known volume of plasma or serum (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-NAS).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., Waters SymmetryShield RP18, 2.1 x 100 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile with the same additive.
-
Flow Rate: Typical flow rates are in the range of 200-400 µL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) are monitored.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known NAS concentrations.
-
Calculate the concentration of NAS in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
Arylalkylamine N-acetyltransferase is a central player in the rhythmic production of this compound and, consequently, melatonin. Its intricate regulation at multiple levels highlights its importance in maintaining circadian homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the function and regulation of AANAT, which is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting the melatonin pathway. Further research, particularly in obtaining comprehensive kinetic data for mammalian AANAT under various physiological conditions, will continue to enhance our understanding of this pivotal enzyme.
References
- 1. WikiGenes - AANAT - aralkylamine N-acetyltransferase [wikigenes.org]
- 2. Does serotonin relax the rat anococcygeus muscle via 5-HT7 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human serotonin N-acetyltransferase (EC 2.3.1.87) gene (AANAT): structure, chromosomal localization, and tissue expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AANAT aralkylamine N-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin inhibits calcium-activated K+ current in rat taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA-seq Analysis of Overexpressing Ovine AANAT Gene of Melatonin Biosynthesis in Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rhythmic Pulse of the Pineal: A Technical Guide to N-Acetylserotonin's Circadian Rhythm in Mammals
For Researchers, Scientists, and Drug Development Professionals
N-Acetylserotonin (NAS), a key intermediate in the biosynthesis of melatonin (B1676174), is far more than a simple precursor. Emerging evidence highlights its independent biological activities, including neuroprotection and neurogenesis, making it a molecule of significant interest in neuroscience and pharmacology.[1][2] The production of NAS in mammals is not constant; it follows a robust circadian rhythm, a daily oscillation tightly controlled by the body's internal clock. This guide provides an in-depth exploration of the circadian rhythm of NAS levels in mammals, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Quantitative Fluctuation of this compound Levels
The concentration of this compound exhibits a pronounced diurnal variation in various mammalian tissues, most notably the pineal gland and the retina.[1][3] Levels of NAS are consistently low during the daytime and rise significantly during the dark phase of the circadian cycle.[4][5] This rhythmic pattern is a direct consequence of the circadian regulation of the enzyme arylalkylamine N-acetyltransferase (AANAT), which catalyzes the conversion of serotonin (B10506) to NAS.[6][7]
Below are tables summarizing the quantitative data on NAS levels from various studies in different mammalian species and tissues.
Table 1: Circadian Rhythm of this compound in the Rat Pineal Gland
| Time Point | NAS Concentration (pg/gland) | Reference |
| Mid-light | Low levels | [8] |
| Mid-dark | High levels | [8] |
Note: Specific quantitative values were not provided in the abstract.
Table 2: Circadian Rhythm of this compound in Rat Serum
| Time Point | Treatment | NAS Concentration (pg/mL) | Reference |
| 12:00 h | Control | ~30 | [9] |
| 20:00 h | Control | ~110 | [9] |
| 24:00 h | Control | ~70 | [9] |
| 04:00 h | Control | ~70 | [9] |
| 16:00 h | Pinealectomized | ~20 | [9] |
| 24:00 h | Pinealectomized | ~40 | [9] |
| 04:00 h | Pinealectomized | ~40 | [9] |
Table 3: this compound Levels in Rhesus Macaque Plasma
| Time of Day | NAS Concentration (nM) | Reference |
| Daytime (09:00-15:00 h) | 0.54 ± 0.24 | [10][11] |
| Nighttime (21:00-03:00 h) | Nocturnal increase (2- to 15-fold) | [11] |
Signaling Pathway of this compound Synthesis and Circadian Regulation
The circadian rhythm of NAS is orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian clock in mammals.[1] The SCN transmits signals to the pineal gland, primarily via a multi-synaptic pathway involving the release of norepinephrine (B1679862) (NE) at night.[1] This nocturnal release of NE initiates a signaling cascade within the pinealocytes, leading to the activation of AANAT and subsequent production of NAS.
Experimental Protocols
The quantification of NAS levels in biological samples requires sensitive and specific analytical methods. The most commonly cited techniques are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for this compound
Radioimmunoassay is a traditional and sensitive method for quantifying NAS. The protocol generally involves the following steps:
-
Sample Preparation: Biological tissues (e.g., pineal gland, retina) are homogenized in a suitable buffer. Serum or plasma samples can often be used directly or after an extraction step. An extraction with a solvent like ethyl acetate (B1210297) at a low pH is a common procedure to isolate NAS.[3][9]
-
Antibody Incubation: A specific antibody raised against NAS is incubated with the sample and a known amount of radiolabeled NAS (e.g., ³H-NAS). The unlabeled NAS in the sample competes with the radiolabeled NAS for binding to the antibody.
-
Separation: The antibody-bound NAS is separated from the free NAS. This can be achieved by precipitation of the antibody-antigen complex using a secondary antibody or other methods.
-
Scintillation Counting: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled NAS. The concentration of NAS in the sample is then determined by comparing its ability to displace the radiolabeled NAS with the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS offers high specificity and sensitivity for the quantification of NAS and other indoleamines. A general workflow is as follows:
-
Sample Extraction: NAS and an internal standard (e.g., deuterated NAS) are extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction.[10][12]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate NAS from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification.[10][11] Specific precursor-to-product ion transitions for both NAS and its internal standard are monitored. For example, a transition for NAS could be m/z 219.2 -> 160.[10]
-
Quantification: The peak area ratio of the analyte (NAS) to the internal standard is calculated. A calibration curve is constructed by analyzing standards with known concentrations of NAS, and the concentration in the unknown samples is determined from this curve.
Conclusion
The circadian rhythm of this compound is a fundamental aspect of mammalian chronobiology, with significant implications for both basic research and therapeutic development. The tight regulation of its synthesis, driven by the central circadian clock, results in a robust nocturnal peak in NAS levels. Understanding this rhythm and the methodologies to accurately measure it are crucial for elucidating the full range of NAS's physiological functions and exploring its potential as a therapeutic agent for neurological and psychiatric disorders. The continued investigation into the circadian dynamics of NAS promises to unveil new insights into the intricate interplay between the body's internal clock and neural health.
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A diurnal rhythm of this compound in the retina of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin - Wikipedia [en.wikipedia.org]
- 8. Determination of this compound and melatonin activities in the pineal gland, retina, harderian gland, brain and serum of rats and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
N-Acetylserotonin: A Pivotal Precursor in Melatonin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylserotonin (NAS) is a critical intermediate in the biosynthesis of melatonin (B1676174), the primary hormone regulating circadian rhythms. The conversion of serotonin (B10506) to NAS and its subsequent methylation to melatonin are tightly regulated enzymatic processes, primarily occurring in the pineal gland during the nocturnal phase. This technical guide provides a comprehensive overview of the core aspects of NAS as a precursor to melatonin, focusing on the enzymatic pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in neurobiology, pharmacology, and drug development. Beyond its role as a melatonin precursor, emerging evidence suggests NAS possesses intrinsic biological activities, including neurotrophic and antioxidant properties, further highlighting its significance in neurochemical pathways.
The Core Synthesis Pathway: From Serotonin to Melatonin
The synthesis of melatonin from serotonin is a two-step enzymatic process. The first and rate-limiting step is the N-acetylation of serotonin to form this compound. This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT). The subsequent and final step is the O-methylation of this compound to produce melatonin, a reaction catalyzed by this compound O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT).[1][2]
Quantitative Data
Enzyme Kinetics
The catalytic efficiencies of AANAT and ASMT are crucial for the rhythmic production of melatonin. The Michaelis-Menten constants (Km) and maximum velocities (Vmax) for these enzymes vary across species and experimental conditions.
| Enzyme | Species | Substrate | Km | Vmax | Reference |
| AANAT | Ovine | Serotonin | ~170 µM (free AANAT) | - | [3] |
| Ovine | Serotonin | <30 µM (with 14-3-3) | - | [4] | |
| Ovine | Acetyl-CoA | 0.29 mM | - | [5] | |
| ASMT | Human | This compound | - | - | [6] |
| Human | S-adenosylmethionine | - | - | [6] |
Physiological Concentrations
The concentrations of this compound and melatonin exhibit significant diurnal variation, with levels peaking during the night.
| Analyte | Species | Tissue/Fluid | Condition | Concentration | Reference |
| This compound | Rat | Serum | Day | Low/Undetectable | [7][8] |
| Rat | Serum | Night | Small or no variation | [7] | |
| Rat | Pineal Gland | Day | Low | [9] | |
| Rat | Pineal Gland | Night | High | [7] | |
| Human | Plasma | - | 11.0 - 1095 pg/mL (linear range) | [1][10][11][12][13][14][15][16][17] | |
| Melatonin | Rat | Serum | Day | Low/Undetectable | [18] |
| Rat | Serum | Night | High | [18] | |
| Rat | Pineal Gland | Day | Low | [19] | |
| Rat | Pineal Gland | Night | High | [19] | |
| Human | Plasma | Day | 10 - 20 pg/mL | [20] | |
| Human | Plasma | Night | 80 - 120 pg/mL | [20] |
Regulatory Mechanisms of Melatonin Synthesis
The synthesis of melatonin is primarily regulated by the nocturnal activity of AANAT, which is controlled by a complex signaling cascade initiated by norepinephrine (B1679862) (NE).
Adrenergic Signaling Pathway
During the night, postganglionic sympathetic neurons release norepinephrine into the pineal gland. Norepinephrine binds to β1-adrenergic receptors on the surface of pinealocytes, initiating a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[2][9][19][20][21][22][23][24]
References
- 1. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. pnas.org [pnas.org]
- 5. uniprot.org [uniprot.org]
- 6. Crystal structure and functional mapping of human ASMT, the last enzyme of the melatonin synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Plasma melatonin and the hormone-dependency of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma Melatonin Rhythms In Young and Older Humans During Sleep, Sleep Deprivation, and Wake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Atypical 24-hour rhythms of serotonin N-acetyltransferase activity in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discoverbiotech.com [discoverbiotech.com]
- 20. Melatonin - Wikipedia [en.wikipedia.org]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
- 22. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]
- 24. ahajournals.org [ahajournals.org]
N-Acetylserotonin: A Multifunctional Indoleamine Beyond the Shadow of Melatonin
An In-depth Technical Guide on the Melatonin-Independent Biological Functions of N-Acetylserotonin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NAS), long considered merely an inert precursor in the biosynthesis of melatonin (B1676174), is now recognized as a biologically active molecule with a diverse and potent pharmacological profile independent of its more famous metabolite. Emerging research has illuminated its significant roles in neuroprotection, neurogenesis, and anti-inflammatory and antioxidant processes. This technical guide synthesizes the current understanding of NAS's melatonin-independent functions, focusing on its agonistic activity at the Tropomyosin receptor kinase B (TrkB), its robust antioxidant capacity, and its anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing endogenous compound.
Introduction
This compound is an indoleamine synthesized from serotonin (B10506) by the enzyme arylalkylamine N-acetyltransferase (AANAT), primarily in the pineal gland and retina.[1] While its subsequent conversion to melatonin by acetylserotonin O-methyltransferase (ASMT) is a well-established pathway, significant evidence now demonstrates that NAS is not just a metabolic intermediate.[1][2] It possesses distinct biological activities, including acting as a neurotransmitter and exhibiting neurotrophic, antioxidant, and anti-inflammatory properties that are not mediated by melatonin.[3][4] Notably, NAS is found in brain regions where serotonin and melatonin are not, suggesting unique physiological roles.[3] This guide focuses exclusively on these melatonin-independent functions.
Biosynthesis of this compound
The synthesis of NAS from serotonin is the rate-limiting step in melatonin production and is under tight circadian control.[1][5] In the pineal gland, norepinephrine (B1679862) released at night from the suprachiasmatic nucleus (SCN) activates adrenergic receptors, leading to an increase in intracellular cAMP.[1][6] This cascade activates Protein Kinase A (PKA), which in turn phosphorylates and activates AANAT, the enzyme responsible for acetylating serotonin to form NAS.[1][5]
Caption: Biosynthetic pathway of this compound (NAS) from Serotonin.
Neurotrophic and Neuroprotective Functions via TrkB Receptor Activation
A cornerstone of NAS's independent activity is its role as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][7][8] This interaction is specific, as NAS does not activate TrkA or TrkC receptors, and its effects are independent of BDNF itself.[7][9][10] Serotonin and melatonin do not share this TrkB agonist activity.[7][10]
NAS-TrkB Signaling Pathway
Upon binding to TrkB, NAS induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7][10] This activation initiates several downstream signaling cascades critical for neuronal function:
-
PI3K/Akt Pathway: Promotes cell survival and growth.[11][12]
-
MAPK/ERK Pathway: Involved in synaptic plasticity, learning, and memory.[7][12]
-
PLC-γ1 Pathway: Regulates intracellular calcium levels and protein kinase C (PKC) activation.[7]
This signaling cascade underlies the antidepressant-like, neurogenic, and neuroprotective effects of NAS.[1][13] Studies have shown that the antidepressant effects of NAS are abolished when the TrkB receptor is blocked, confirming its central role.[1]
Caption: NAS-mediated TrkB receptor signaling pathway.
Neurogenesis and Antidepressant Effects
Chronic administration of NAS has been shown to induce the proliferation of neural progenitor cells (NPCs) in the adult hippocampus, an effect that is dependent on TrkB activation.[3][13] In sleep-deprived mice, NAS treatment was found to enhance NPC proliferation significantly.[3] This neurogenic property is believed to contribute to its potent antidepressant-like behavioral effects, which are not observed with melatonin.[7][14]
Potent Antioxidant Properties
NAS is a powerful antioxidant, with studies reporting its efficacy to be 5 to 20 times greater than that of melatonin, depending on the experimental model.[3][15] Its antioxidant actions are multifaceted and occur through both direct and indirect mechanisms.
Direct Radical Scavenging
NAS directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[16] It has been shown to be particularly effective against peroxyl radicals.[16]
Indirect Antioxidant Mechanisms
Beyond direct scavenging, NAS exerts its antioxidant effects by:
-
Stimulating Antioxidant Enzymes: NAS increases the activity of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GPx).[15][17]
-
Inhibiting Lipid Peroxidation: It effectively protects against lipid peroxidation in cellular membranes, microsomes, and mitochondria.[3][15]
-
Inhibiting Pro-oxidant Enzymes: NAS has been observed to inhibit nitric oxide synthase and suppress the activation of phospholipase A2.[3][15]
Anti-inflammatory Functions
NAS demonstrates significant anti-inflammatory properties, which are distinct from its antioxidant and neurotrophic activities.
Inhibition of Pro-inflammatory Cytokines
NAS has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human monocytes.[3]
Activation of the Nrf2-HO-1 Pathway
A key anti-inflammatory mechanism of NAS involves its oxidation-responsive activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway.[18] In inflammatory states, oxidants like hypochlorous acid (HOCl) can convert NAS into an iminoquinone form (Oxi-NAS).[18] This oxidized metabolite binds to Keap1, leading to the dissociation and nuclear translocation of Nrf2.[18] In the nucleus, Nrf2 promotes the transcription of antioxidant and anti-inflammatory genes, including HO-1, which helps mitigate inflammation.[18] This mechanism has been shown to be effective in animal models of colitis.[18]
Caption: Proposed anti-inflammatory mechanism of NAS via Nrf2 activation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the melatonin-independent biological effects of this compound.
Table 1: Comparative Antioxidant Efficacy
| Parameter | Finding | Reference(s) |
|---|---|---|
| General Potency | 5 to 20 times stronger than melatonin at protecting against oxidant damage. | [3][15] |
| Peroxyl Radical Scavenging | Capacity to scavenge peroxyl radicals is "much higher" than melatonin. | [16] |
| Cellular ROS Reduction | In resting lymphocytes, NAS (but not melatonin) decreased intracellular ROS. | [16] |
| Brain Antioxidant Capacity | Decreased malonaldehyde + 4-hydroxynonenal (B163490) (MDA + 4-HNE) and increased glutathione peroxidase (GPx) in mouse brains. |[17] |
Table 2: Neurotrophic and Neurogenic Effects | Parameter | Finding | Reference(s) | | :--- | :--- | | TrkB Activation | Rapidly activates TrkB in the low nM range; does not activate TrkA or TrkC. |[7][10] | | Neural Progenitor Cell (NPC) Proliferation | Chronic NAS treatment increased nestin-immunoreactive cells by ~1.3-fold in the hippocampus. |[13] | | Neuroprotection | Pretreatment with NAS inhibits kainic acid-induced caspase 3 activation in the brain. |[1] |
Key Experimental Protocols
This section provides an overview of methodologies used to investigate the biological functions of NAS.
Protocol: Assessment of TrkB Activation by Western Blot
This protocol is used to determine if NAS induces the phosphorylation (activation) of the TrkB receptor in neuronal cells.
1. Cell Culture and Treatment:
-
Primary cortical or hippocampal neurons are cultured to an appropriate density.[7][10]
-
Cells are serum-starved for a defined period (e.g., 4 hours) to reduce basal receptor activation.
-
Cells are treated with NAS (e.g., 0.5 µM), BDNF (positive control, e.g., 50 ng/mL), or vehicle for a short duration (e.g., 15-30 minutes).[7]
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
3. Immunoprecipitation (Optional, for increased specificity):
-
Total Trk protein can be immunoprecipitated from lysates using an anti-panTrk antibody or wheat germ agglutinin (which binds glycosylated proteins like TrkB).[19]
4. SDS-PAGE and Western Blotting:
-
Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
5. Data Analysis:
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total TrkB.
-
Densitometry is used to quantify the band intensities. The ratio of p-TrkB to total TrkB is calculated to determine the level of receptor activation.[20]
Caption: Experimental workflow for assessing TrkB activation via Western Blot.
Protocol: Measurement of Antioxidant Activity (Lipid Peroxidation)
This protocol measures the protective effect of NAS against oxidative damage by quantifying lipid peroxidation products.
1. Animal Treatment:
-
Mice (e.g., C57Bl/6J) are administered NAS or vehicle (saline) via intraperitoneal (i.p.) injection daily for a set period (e.g., four weeks).[17]
2. Tissue Homogenization:
-
Following the treatment period, animals are euthanized, and tissues (e.g., brain, kidney) are harvested.
-
Tissues are homogenized in an appropriate ice-cold buffer.
3. Quantification of Lipid Peroxidation Products:
-
The levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), stable end-products of lipid peroxidation, are measured in the tissue homogenates.
-
This is typically done using a colorimetric assay kit (e.g., LPO-586) that relies on the reaction of a chromogenic reagent with MDA and 4-HNE at 45°C.
-
The absorbance is read with a spectrophotometer (e.g., at 586 nm), and the concentration is determined by comparison to a standard curve.
4. Data Analysis:
-
The concentration of MDA + 4-HNE is normalized to the total protein content of the homogenate.
-
Levels in the NAS-treated group are compared to the vehicle-treated control group to determine the extent of inhibition of lipid peroxidation.[17]
Conclusion and Future Directions
This compound has unequivocally emerged from its role as a simple melatonin precursor to be recognized as a potent bioactive molecule with significant therapeutic potential. Its ability to activate the TrkB receptor pathway positions it as a promising candidate for the treatment of depression and neurodegenerative disorders.[4][8] Furthermore, its superior antioxidant and distinct anti-inflammatory properties suggest applications in a wide range of pathologies characterized by oxidative stress and inflammation.[15][18]
For drug development professionals, NAS and its more stable, potent derivatives (such as HIOC) represent a novel class of small-molecule TrkB agonists that can cross the blood-brain barrier.[10][21] Future research should focus on elucidating the precise molecular interactions between NAS and the TrkB receptor, further characterizing its anti-inflammatory mechanisms in various disease models, and exploring its pharmacokinetic and safety profiles in preclinical and clinical settings. The continued investigation of NAS's melatonin-independent functions promises to unlock new avenues for therapeutic intervention in neuroscience and beyond.
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001238) [hmdb.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]
- 5. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]
- 6. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. apexbt.com [apexbt.com]
- 15. Antioxidant effects of this compound: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant and antiaging activity of this compound and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Transactivation of TrkB Receptors by Oxytocin and Its G Protein-Coupled Receptor [frontiersin.org]
- 21. pnas.org [pnas.org]
N-Acetylserotonin as a TrkB Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetylserotonin (NAS), traditionally known as a metabolic intermediate in the synthesis of melatonin, has emerged as a significant bioactive molecule with potent neurotrophic and neuroprotective properties.[1][2] Extensive research has identified NAS as a selective agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4] Unlike BDNF, NAS is a small molecule that can cross the blood-brain and blood-retinal barriers, making it and its derivatives attractive therapeutic candidates for a range of neurological and degenerative diseases.[1][5] This document provides a comprehensive technical overview of the role of NAS as a TrkB agonist, detailing its mechanism of action, the experimental evidence supporting its function, and standardized protocols for its study.
Mechanism of Action: TrkB Receptor Activation and Downstream Signaling
This compound selectively activates the TrkB receptor, initiating a cascade of intracellular signaling events that are crucial for neuronal survival, plasticity, and neurogenesis.[2][3] The activation is independent of BDNF, as NAS demonstrates efficacy in BDNF knockout mice.[3][6] The effect is specific to TrkB, with no significant activation observed for TrkA or TrkC receptors.[1][3]
Upon binding, NAS is thought to promote the homodimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain of the TrkB receptor.[3] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of two principal downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is centrally involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[1] Activated TrkB recruits and phosphorylates substrates that lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[7]
-
MAPK/ERK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, plays a critical role in regulating gene expression, neuronal plasticity, and differentiation.[3]
These signaling cascades ultimately mediate the diverse neuroprotective and antidepressant-like effects attributed to NAS.[3][7]
Quantitative Data on NAS-TrkB Interaction
While a classical dissociation constant (Kd) for the direct binding of NAS to the TrkB ectodomain has been difficult to determine, with some studies reporting no observable binding in specific assays, functional assays consistently demonstrate its potent agonist activity.[8] The efficacy of NAS is typically quantified by its ability to induce TrkB phosphorylation and activate downstream pathways at specific concentrations.
| Parameter | Cell/System Type | Effective Concentration | Observed Effect | Reference(s) |
| TrkB Phosphorylation | Primary Cortical Neurons | 50 nM | Marked increase in p-TrkB | [6][9] |
| Primary Cortical Neurons | 100 nM | Robust TrkB phosphorylation | [3] | |
| Primary Cortical Neurons | 0.5 µM | Activation of TrkB, Akt, and ERK1/2 | [3][6] | |
| Neuroprotection | HT-22 Cells (vs. Glutamate) | 50-500 µM | Inhibition of oxidative stress-induced cell death | [10] |
| Cultured Cortical Neurons | Not specified | Blocked glutamate-induced apoptosis | [1] | |
| In Vivo TrkB Activation | Mouse Hippocampus & Retina | 20 mg/kg (i.p. injection) | Peak TrkB phosphorylation at 1-2 hours | [3][11] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to validate and characterize NAS as a TrkB agonist.
Protocol: TrkB Phosphorylation Assay via Western Blot
This protocol is fundamental for demonstrating direct activation of the TrkB receptor by NAS. It measures the increase in phosphorylated TrkB (p-TrkB) in response to treatment.
Objective: To quantify the level of TrkB autophosphorylation in cultured neurons or brain tissue lysates following NAS treatment.
Materials:
-
Primary cortical neurons or brain tissue (e.g., hippocampus, cortex).[3]
-
This compound (NAS) solution.
-
Lysis Buffer (e.g., RIPA buffer or Tris-lysis buffer with 1% NP-40, protease and phosphatase inhibitors like PMSF, aprotinin, sodium vanadate).[12][13][14]
-
Protein quantification assay (e.g., BCA or Bradford).
-
Primary antibodies: anti-p-TrkB (e.g., Tyr816 or Tyr706/707), anti-total-TrkB.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels and electrophoresis equipment.
-
Nitrocellulose or PVDF membranes.
-
Enhanced chemiluminescence (ECL) detection reagents.
Methodology:
-
Cell Culture and Treatment: Plate primary neurons and grow to desired confluency. Treat cells with various concentrations of NAS (e.g., 50 nM - 1 µM) or vehicle control for a specified time (e.g., 15-30 minutes).[3] For in vivo studies, administer NAS via intraperitoneal (i.p.) injection and collect brain tissue at peak activation times (e.g., 1-2 hours).[11]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells or homogenize tissue in ice-cold lysis buffer.[12]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Immunoprecipitation (Optional but Recommended): To increase specificity, incubate equal amounts of protein lysate with an anti-TrkB antibody or with wheat germ agglutinin (WGA)-sepharose beads (which bind glycosylated proteins like Trk receptors) overnight at 4°C.[12][13]
-
SDS-PAGE and Transfer: Denature protein samples and run on an SDS-PAGE gel. Transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-p-TrkB antibody overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with an anti-total-TrkB antibody for normalization. Quantify band intensity using densitometry software. The result is expressed as the ratio of p-TrkB to total TrkB.[12]
Protocol: Neurite Outgrowth Assay
This functional assay assesses the biological consequence of TrkB activation by measuring the extension of neurites from cultured neurons.[15][16]
Objective: To determine if NAS promotes neurite formation and elongation in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y, iPSC-derived neurons) or primary neurons.[17][18]
-
Culture plates (e.g., 96-well or 384-well), often coated with laminin (B1169045) or poly-D-lysine.[17]
-
This compound (NAS).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Staining reagents: Antibody against a neuronal marker (e.g., β-III tubulin/Tuj1) and a fluorescent secondary antibody, or use of GFP-labeled neurons.[16][18]
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system and analysis software.
Methodology:
-
Cell Plating: Seed neurons at a low density in coated multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of NAS and appropriate controls (vehicle, positive control like BDNF). Incubate for a period sufficient to allow neurite extension (e.g., 48-72 hours).[17]
-
Fixation and Staining:
-
Carefully fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
-
Imaging: Acquire images using a high-content automated microscope. Multiple fields per well should be captured.
-
Image Analysis: Use specialized software to automatically identify cell bodies and trace neurites. Key parameters to quantify include:
-
Total neurite length per neuron.
-
Number of neurites per neuron.
-
Number of branch points.[16]
-
Cell viability (based on cell count).
-
Protocol: Neuroprotection / Cell Survival Assay
This assay evaluates the ability of NAS to protect neurons from a toxic insult, a key functional outcome of activating the pro-survival Akt pathway.
Objective: To quantify the protective effect of NAS against toxin-induced neuronal apoptosis or cell death.
Materials:
-
Neuronal cell line (e.g., HT-22) or primary cortical neurons.[10]
-
This compound (NAS).
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit).
-
Optional: Apoptosis detection kit (e.g., TUNEL staining, Caspase-3 activity assay).[7]
Methodology:
-
Cell Plating: Seed neurons in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of NAS for a period of time (e.g., 30 minutes to 2 hours).[10]
-
Toxin Exposure: Add the neurotoxin to the media to induce cell death, while maintaining the NAS concentrations. Include control wells (vehicle only, NAS only, toxin only).
-
Incubation: Incubate for a duration sufficient to cause significant cell death in the "toxin only" wells (e.g., 12-24 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent and measuring absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability). Calculate the percentage of cell survival for each condition and plot dose-response curves to determine the protective effect of NAS.
Specificity and BDNF-Independence of NAS Action
A crucial aspect of NAS as a TrkB agonist is its specificity. Experiments have consistently shown that while NAS robustly activates TrkB, it does not activate the related TrkA or TrkC receptors.[3][4] This selectivity is a significant advantage, as off-target effects on other neurotrophin pathways are minimized.
Furthermore, the action of NAS is independent of BDNF. This has been demonstrated through several lines of evidence:
-
NAS activates TrkB in primary neurons even when BDNF is scavenged from the culture medium using a neutralizing antibody.[3]
-
Systemic administration of NAS leads to TrkB phosphorylation in the hippocampus and retina of forebrain-specific BDNF conditional knockout mice.[1][3][6]
-
The neuroprotective effects of NAS are blocked by TrkB-specific inhibitors (e.g., K252a, ANA-12, or 1NMPP1 in TrkB F616A knock-in mice), confirming its action is mediated directly through the TrkB receptor.[1][3][7]
In Vivo Efficacy and Therapeutic Potential
The therapeutic potential of NAS is supported by numerous in vivo studies. Systemic administration of NAS has been shown to:
-
Provide Neuroprotection: In mouse models of traumatic brain injury (TBI), NAS administration ameliorated brain edema, reduced apoptosis, and improved functional outcomes by activating the TrkB/Akt signaling pathway.[7][19][20]
-
Exhibit Antidepressant Effects: NAS displays robust antidepressant-like behavioral effects in animal models, and these effects are dependent on TrkB activation.[3][21]
-
Protect the Retina: NAS and its more potent, stable derivatives (like HIOC) protect retinal photoreceptors from light-induced degeneration, a process tightly linked to TrkB activation in the retina.[1][5][11]
The ability of NAS to cross the blood-brain barrier and its selective action on TrkB make it a promising lead compound for developing treatments for neurodegenerative disorders, brain injury, and depression.[1][19]
Conclusion
This compound has been firmly established as a selective, BDNF-independent agonist of the TrkB receptor. Its ability to activate critical pro-survival and neuroplasticity pathways (PI3K/Akt and MAPK/ERK) underpins its demonstrated neuroprotective and antidepressant effects in both in vitro and in vivo models. As a small molecule capable of penetrating the central nervous system, NAS and its structurally related analogs represent a highly promising class of compounds for therapeutic development, aiming to harness the beneficial effects of TrkB signaling for the treatment of a wide array of neurological and psychiatric conditions.[1][5]
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. A TrkB receptor agonist N-acetyl serotonin provides cerebral protection after traumatic brain injury by mitigating apoptotic activation and autophagic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of BDNF–TrkB Signaling in Specific Structures of the Sheep Brain by Kynurenic Acid [mdpi.com]
- 15. Neurite Outgrowth Assays [sigmaaldrich.com]
- 16. innoprot.com [innoprot.com]
- 17. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TrkB agonist N-acetyl serotonin promotes functional recovery after traumatic brain injury by suppressing ferroptosis via the PI3K/Akt/Nrf2/Ferritin H pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Neuroprotective Effects of Endogenous N-Acetylserotonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylserotonin (NAS), a metabolic intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506), has emerged as a potent endogenous neuroprotective agent with multifaceted mechanisms of action. Traditionally viewed as a mere precursor, recent evidence demonstrates that NAS possesses significant biological activities independent of its conversion to melatonin. This technical guide provides a comprehensive overview of the neuroprotective effects of endogenous NAS, focusing on its dual role as a direct antioxidant and a modulator of critical cell survival signaling pathways. We detail the experimental evidence supporting its function, provide structured protocols for key in vitro and in vivo models, and present quantitative data to support its efficacy. This document is intended to serve as a resource for researchers and drug development professionals interested in harnessing the therapeutic potential of NAS for neurodegenerative diseases and acute brain injury.
Core Mechanisms of this compound-Mediated Neuroprotection
The neuroprotective properties of this compound stem from two primary mechanisms: direct antioxidant effects and the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).
Potent Antioxidant Activity
NAS is a powerful antioxidant, with some studies suggesting its protective effects against oxidative damage are 5 to 20 times stronger than those of melatonin[1][2]. Its antioxidant mechanisms are multifaceted and include:
-
Direct Radical Scavenging: NAS can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2].
-
Stimulation of Antioxidant Enzymes: NAS has been shown to increase the activity of key antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx)[1][3].
-
Inhibition of Pro-oxidant Enzymes: It can inhibit enzymes involved in the generation of oxidative stress, such as nitric oxide synthase[4].
-
Reduction of Lipid Peroxidation: NAS effectively protects against lipid peroxidation in cellular membranes, a critical process in oxidative damage[1].
TrkB Receptor Activation and Downstream Signaling
A pivotal discovery in understanding the neuroprotective role of NAS is its ability to directly bind to and activate the TrkB receptor, a function not shared by serotonin or melatonin[5]. This activation is independent of BDNF and triggers downstream signaling cascades crucial for neuronal survival, growth, and plasticity[5][6].
The primary signaling pathways activated by NAS-mediated TrkB stimulation are:
-
PI3K/Akt Pathway: This pathway is a cornerstone of cell survival signaling, promoting cell growth and inhibiting apoptosis.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.
The activation of these pathways ultimately leads to the modulation of gene expression programs that favor neuroprotection and cellular resilience.
Signaling Pathways
The neuroprotective effects of this compound are mediated through a complex interplay of signaling cascades. Below are diagrams illustrating the key pathways involved.
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies demonstrating the neuroprotective efficacy of this compound.
Table 1: In Vitro Neuroprotection of this compound
| Experimental Model | Cell Type | Insult | NAS Concentration | Outcome | % Protection / Effect Size | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | 3h OGD | 0.01 nM - 100 µM | Inhibition of cell death (LDH assay) | Dose-dependent, IC50 ≈ 4 nM, Max protection ≈ 43% | [7][8] |
| Hydrogen Peroxide (H₂O₂) | Primary Cortical Neurons | 1000 µM H₂O₂ for 18h | 0.01 nM - 100 µM | Inhibition of cell death (LDH assay) | Dose-dependent, IC50 ≈ 1.1 nM, Max protection ≈ 78% | [7][8] |
| Kainic Acid | Cultured Cortical Neurons | Glutamate-induced apoptosis | Not specified | Blocked apoptosis | Qualitative description of protection | [5] |
Table 2: In Vivo Neuroprotective and Antioxidant Effects of this compound
| Animal Model | Treatment | Outcome Measure | Effect | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in mice | 10 mg/kg NAS (i.p.) | Infarct Volume | Significant reduction | [7] |
| Kainic Acid-induced apoptosis in TrkB F616A knockin mice | Pretreatment with NAS | Caspase 3 activation | Inhibition of activation | [5] |
| C57Bl/6J mice | 4 weeks daily i.p. injections | Brain Malondialdehyde + 4-hydroxynonenal (B163490) (MDA + 4-HNE) | Decreased levels | [3][6] |
| C57Bl/6J mice | 4 weeks daily i.p. injections | Brain Glutathione Peroxidase (GPx) | Increased levels | [3][6] |
Table 3: Effects of this compound on Signaling Pathways and Apoptotic Markers
| Cell Type | Treatment | Protein | Change | Fold Change/Ratio | Reference |
| Primary Cortical Neurons | 100 nM NAS for 15 min | p-TrkB | Increased | Not quantified | [6] |
| Primary Cortical Neurons | 0.5 µM NAS | p-Akt | Increased | Not quantified | [6] |
| Primary Cortical Neurons | 0.5 µM NAS | p-ERK1/2 | Increased | Not quantified | [6] |
| Human Melanoma Cells (example of apoptosis regulation) | Various treatments | Bax/Bcl-2 ratio | Varies with treatment | High ratio correlates with apoptosis | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol simulates ischemic conditions in a controlled in vitro environment.
Protocol Steps:
-
Cell Culture: Culture primary cortical neurons from embryonic day 16-18 mice or rats on poly-D-lysine coated plates.
-
Treatment: Pre-incubate the neuronal cultures with desired concentrations of this compound or vehicle for 2 hours.
-
OGD Induction:
-
Wash the cells twice with deoxygenated, glucose-free Dulbecco's Modified Eagle Medium (DMEM).
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂) at 37°C for 1 to 3 hours.
-
-
Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the glucose-free DMEM with normal, pre-warmed culture medium.
-
Return the cultures to a standard cell culture incubator (95% air, 5% CO₂) for a designated period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
MTS Assay: Quantify the metabolic activity of viable cells by measuring the conversion of MTS tetrazolium salt to a colored formazan (B1609692) product.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This is a widely used animal model of focal ischemic stroke.
Protocol Steps:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with isoflurane) and make a midline neck incision.
-
Vessel Exposure: Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia Duration: Maintain the occlusion for a specific period (e.g., 60-90 minutes) for a transient MCAO model, or permanently.
-
Reperfusion (for transient MCAO): Withdraw the filament to allow blood flow to resume.
-
Treatment: Administer this compound or vehicle intraperitoneally at a specified time relative to the MCAO procedure (e.g., before, during, or after).
-
Outcome Assessment (e.g., at 24 or 72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Western Blotting for TrkB, Akt, and ERK Phosphorylation
This protocol details the detection and quantification of key signaling proteins.
References
- 1. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 2. This compound is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Intermediate: An In-depth Technical Guide to the Discovery and History of N-Acetylserotonin Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylserotonin (NAS), once relegated to the shadow of its more famous metabolite, melatonin (B1676174), has emerged as a molecule of significant interest in its own right. Initially identified as a crucial intermediate in the biosynthesis of melatonin, decades of research have unveiled its multifaceted biological activities, including potent neuroprotective, antidepressant, and neurogenic properties. This technical guide provides a comprehensive overview of the discovery and history of NAS research, from its initial identification to the paradigm-shifting discovery of its role as a TrkB receptor agonist. We present a detailed chronology of key findings, quantitative data on enzyme kinetics and receptor binding affinities, and explicit experimental protocols for seminal assays in the field. This document serves as a foundational resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this remarkable endogenous molecule.
A Historical Journey: From Melatonin's Precursor to a Bioactive Molecule
The story of this compound is intrinsically linked to the discovery of melatonin. In 1958, dermatologist Aaron B. Lerner and his colleagues at Yale University successfully isolated a substance from bovine pineal glands that caused skin lightening in frogs[1]. They named this compound melatonin. This landmark discovery spurred intense investigation into the biosynthesis of this new hormone.
The late 1950s and early 1960s were a period of fervent research to elucidate the pathway from tryptophan to melatonin. A key breakthrough came from the laboratory of Julius Axelrod, a Nobel laureate whose work revolutionized our understanding of neurotransmitter metabolism. In 1960, Axelrod and his colleague Herbert Weissbach identified an enzyme in the pineal gland capable of O-methylating this compound to produce melatonin. This enzyme was named hydroxyindole-O-methyltransferase (HIOMT), now more commonly known as acetylserotonin O-methyltransferase (ASMT)[2][3]. This discovery firmly established this compound as the immediate precursor to melatonin.
Prior to this, in 1959, the chemical synthesis of this compound in a crystalline form was reported, providing a crucial standard for its identification and further study. The enzymatic conversion of serotonin (B10506) to this compound was subsequently characterized, and the responsible enzyme was identified as arylalkylamine N-acetyltransferase (AANAT)[4]. The rhythmic activity of AANAT, peaking at night, was found to be the primary driver of the circadian production of both NAS and melatonin[5].
For many years, NAS was viewed almost exclusively as a metabolic intermediate. However, observations that NAS had a different distribution in the brain than serotonin or melatonin hinted at independent biological roles[5]. The turning point in NAS research came with the discovery of its direct, potent agonist activity at the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF)[6]. This finding, independent of its role as a melatonin precursor, opened a new chapter in NAS research, positioning it as a key player in neurogenesis, neuroprotection, and mood regulation.
The Melatonin Biosynthesis Pathway
The synthesis of melatonin from the essential amino acid tryptophan is a four-step enzymatic process primarily occurring in the pineal gland. This compound is the third molecule in this critical pathway.
References
- 1. Melatonin [ch.ic.ac.uk]
- 2. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 3. Enzymatic O-methylation of this compound to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-Acetylserotonin in Retinal Physiology and Neuroprotection: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the multifaceted physiological functions of N-Acetylserotonin (NAS) within the retina. Traditionally viewed as a mere intermediate in melatonin (B1676174) synthesis, recent scientific evidence has illuminated NAS's independent and crucial roles in retinal neuroprotection and circadian signaling. This document provides a comprehensive overview of NAS biosynthesis, its signaling pathways, and its therapeutic potential for retinal degenerative diseases, supported by quantitative data and detailed experimental methodologies.
Introduction: Beyond a Melatonin Precursor
This compound (NAS) is an endogenous indoleamine synthesized from serotonin (B10506), primarily in the pineal gland and the retina.[1][2][3][4] For decades, its significance was largely confined to its role as the immediate precursor to melatonin.[1][5] However, a growing body of research has redefined NAS as a bioactive molecule with potent physiological functions of its own, particularly within the neural retina.[1][2][4] Its synthesis follows a distinct circadian rhythm, with levels peaking during the dark phase, a pattern that is critical to its function.[1][6] This guide explores the standalone physiological importance of NAS in the retina, focusing on its neuroprotective actions and the underlying molecular mechanisms.
Biosynthesis and Metabolism of this compound in the Retina
The synthesis of NAS in the retina is a well-defined enzymatic process that forms a key part of the melatonin biosynthetic pathway.[7]
Pathway:
-
Tryptophan Uptake: The pathway begins with the uptake of the essential amino acid tryptophan from the bloodstream.[7]
-
Conversion to Serotonin: Tryptophan is hydroxylated to 5-hydroxytryptophan (B29612) by tryptophan hydroxylase, and then decarboxylated to form serotonin (5-hydroxytryptamine) by aromatic L-amino acid decarboxylase.[7]
-
N-Acetylation to NAS: The pivotal step in NAS synthesis is the acetylation of serotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT).[1][3][8] This is the rate-limiting step in melatonin production and is under circadian control.[1][8]
-
Conversion to Melatonin: NAS is subsequently O-methylated by acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form melatonin.[3][4][7]
The activity of AANAT, and consequently the production of NAS, exhibits a robust circadian rhythm, with significantly higher activity and levels at night.[1][6] This rhythm is driven by the master circadian clock in the suprachiasmatic nucleus (SCN) and is influenced by environmental light cues perceived by the retina.[1][8][9]
Figure 1: Melatonin Biosynthesis Pathway in the Retina.
Physiological Functions of this compound in the Retina
Emerging evidence strongly indicates that NAS is a critical signaling molecule in the retina, with functions independent of its role as a melatonin precursor.
Neuroprotection
A primary and extensively studied role of NAS in the retina is its potent neuroprotective effect. NAS has been shown to protect retinal cells, including photoreceptors and retinal ganglion cells (RGCs), from various insults.
-
TrkB Receptor Activation: The neuroprotective effects of NAS are largely mediated through its direct activation of the Tropomyosin receptor kinase B (TrkB), the cognate receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][10] Unlike BDNF, NAS is a small molecule that can cross the blood-retinal barrier, making it a promising therapeutic agent.[1][2][11] NAS activates TrkB in a BDNF-independent manner, triggering downstream pro-survival signaling cascades.[1][10]
-
Protection against Ischemia-Reperfusion Injury (RIRI): NAS administration has been demonstrated to alleviate retinal damage in rat models of RIRI. It reduces retinal edema, increases the number of surviving RGCs, and preserves retinal function.[12][13][14][15]
-
Anti-inflammatory and Antioxidant Effects: NAS exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines like TNF-α.[15] It also possesses antioxidant capabilities, which may contribute to its cytoprotective effects.[5][13]
-
Regulation of Autophagy: In the context of RIRI, NAS has been shown to alleviate excessive autophagy, a cellular process that can lead to cell death when dysregulated.[12][14]
Circadian Rhythm Regulation
The circadian synthesis of NAS in the retina suggests its involvement in regulating local retinal rhythms.[1] Endogenous NAS generates a circadian rhythm of TrkB activation in the retina.[16] This rhythmic signaling is likely to influence various light-adaptive and metabolic processes within the retina that are under circadian control.
Signaling Pathways of this compound
The biological effects of NAS in the retina are primarily transduced through the activation of the TrkB receptor and its downstream signaling pathways.
The TrkB/Akt/Nrf2 Pathway
In response to retinal ischemia-reperfusion injury, NAS has been shown to activate the TrkB/Akt/Nrf2 signaling pathway.[12]
-
TrkB Activation: NAS binds to and activates the TrkB receptor.
-
Akt Phosphorylation: Activated TrkB leads to the phosphorylation and activation of Protein Kinase B (Akt).
-
Nrf2 Activation: Activated Akt promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
-
Neuroprotection and Reduced Autophagy: This signaling cascade ultimately leads to reduced levels of autophagy and enhanced cell survival.[12][14]
Figure 2: NAS-mediated TrkB/Akt/Nrf2 Signaling Pathway.
The HMGB1/RAGE/NF-κB Pathway
NAS also exerts neuroprotective effects in retinal ischemia-reperfusion injury by modulating the HMGB1/RAGE/NF-κB signaling pathway.[13]
-
Inhibition of HMGB1/RAGE: NAS administration leads to a decrease in the expression of High Mobility Group Box 1 (HMGB1) and its Receptor for Advanced Glycation End-products (RAGE).
-
NF-κB Inhibition: This, in turn, antagonizes the activation of the Nuclear Factor-kappa B (NF-κB) pathway, as indicated by reduced phosphorylation of NF-κB.
-
Anti-inflammatory Effect: The inhibition of this pathway results in reduced expression of the pro-inflammatory cytokine IL-1β, thereby mitigating the inflammatory response and subsequent retinal damage.[13]
Figure 3: NAS Modulation of the HMGB1/RAGE/NF-κB Pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on NAS in the retina.
Table 1: Effects of NAS on Retinal Ischemia-Reperfusion Injury (RIRI) in Rats
| Parameter | RIRI Group | RIRI + NAS Group | RIRI + NAS + ANA-12 (TrkB inhibitor) Group | Reference |
| Retinal Thickness | Increased (edema) | Thinner than RIRI group | Similar to RIRI group | [12][14] |
| Retinal Ganglion Cell (RGC) Count | Decreased | More RGCs than RIRI group | Fewer RGCs than RIRI+NAS group | [12][13][14] |
| p-TrkB Levels | - | Higher than RIRI group | Lower than RIRI+NAS group | [12] |
| p-Akt Levels | - | Higher than RIRI group | Lower than RIRI+NAS group | [12] |
| n-Nrf2 Levels | - | Higher than RIRI group | Lower than RIRI+NAS group | [12] |
| LC3-II (Autophagy marker) Levels | - | Lower than RIRI group | Higher than RIRI+NAS group | [12] |
| P62 (Autophagy marker) Levels | - | Higher than RIRI group | Lower than RIRI+NAS group | [12] |
| IL-1β Protein Level (relative to sham) | 1.14 ± 0.10 | 1.01 ± 0.12 | - | [13] |
Table 2: Circadian Rhythm of NAS and Melatonin in Rat Pineal Gland
| Indoleamine | Light Period | Dark Period | Reference |
| This compound (NAS) | Low levels | High levels | [6] |
| Melatonin (Mel) | Low levels | High levels | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on NAS in the retina.
Retinal Ischemia-Reperfusion Injury (RIRI) Model in Rats
-
Animal Model: Healthy adult male Sprague-Dawley or Wistar rats are commonly used.[12][13][14][15]
-
Induction of Ischemia: The anterior chamber of the eye is cannulated with a 30-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 110 mmHg for 60 minutes by elevating the reservoir. Retinal ischemia is confirmed by the whitening of the iris and loss of the red reflex of the fundus.[12][13][14]
-
Reperfusion: After the ischemic period, the needle is withdrawn to allow for retinal reperfusion, which is confirmed by the return of retinal circulation.[13]
-
NAS Administration: NAS (e.g., 10 mg/kg or as specified) is administered via intraperitoneal (i.p.) injection at specific time points before and/or after the induction of ischemia.[14][15]
Immunohistochemistry (IHC)
-
Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected, dehydrated, and embedded in paraffin. 5 µm sections are cut.[13][14]
-
Staining Procedure:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., by heating in citrate (B86180) buffer).
-
Sections are blocked with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Incubation with primary antibodies (e.g., anti-p-TrkB, anti-p-Akt, anti-Nrf2, anti-LC3-II, anti-P62, anti-TNF-α) overnight at 4°C.
-
Incubation with a biotinylated secondary antibody.
-
Incubation with a streptavidin-horseradish peroxidase complex.
-
Visualization with a chromogen such as diaminobenzidine (DAB).
-
-
Analysis: Stained sections are observed under a light microscope, and the intensity and localization of the staining are quantified.
Western Blot Analysis
-
Protein Extraction: Retinal tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.[12][13][14][15]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.[12][13][14][15]
Figure 4: General Experimental Workflow for Studying NAS in RIRI.
Therapeutic Potential and Future Directions
The discovery of NAS's potent neuroprotective effects, particularly its ability to activate the TrkB receptor, has opened new avenues for the development of therapies for retinal degenerative diseases.[1][2] Unlike BDNF, which has limitations due to its poor bioavailability and large molecular size, NAS is a small molecule that can cross the blood-retinal barrier.[1]
Derivatives of NAS, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), have been developed with even greater potency and stability, showing significant promise in protecting the retina from light-induced degeneration.[2][3][11][16] These findings strongly support the continued investigation of NAS and its analogs as therapeutic agents for conditions such as glaucoma, diabetic retinopathy, and age-related macular degeneration, where retinal cell loss is a key pathological feature.
Future research should focus on elucidating the full spectrum of NAS's physiological roles in the retina, further characterizing its downstream signaling targets, and advancing the preclinical and clinical development of NAS-based therapeutics.
Conclusion
This compound has emerged from the shadow of melatonin to be recognized as a key bioactive molecule in the retina. Its circadian synthesis and potent neuroprotective actions, mediated primarily through the TrkB receptor, highlight its importance in maintaining retinal health and homeostasis. The data and methodologies presented in this guide underscore the significant therapeutic potential of NAS and its derivatives for a range of debilitating retinal diseases. This evolving understanding of NAS physiology promises to pave the way for novel and effective neuroprotective strategies in ophthalmology.
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and antiaging activity of this compound and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and melatonin activities in the pineal gland, retina, harderian gland, brain and serum of rats and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin: An Underappreciated Player in Retinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism study of exercise intervention on circadian disruption in Alzheimer’s disease [frontiersin.org]
- 9. Seasonal affective disorder - Wikipedia [en.wikipedia.org]
- 10. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. This compound alleviates retinal ischemia-reperfusion injury via HMGB1/RAGE/NF-κB pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
A Technical Guide to the Distribution and Analysis of N-Acetylserotonin in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Acetylserotonin (NAS) is an endogenous methoxyindole, traditionally viewed as the immediate precursor to melatonin (B1676174). However, recent research has illuminated its independent and significant biological functions within the central nervous system (CNS).[1][2][3] NAS has been identified as a potent agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), thereby engaging pathways crucial for neurogenesis, neuronal survival, and synaptic plasticity.[1][4][5] This technical guide provides a comprehensive overview of the distribution of NAS in various brain regions, details the methodologies for its quantification, and illustrates its core signaling pathways.
Distribution of this compound in the Brain
While NAS is synthesized predominantly in the pineal gland and retina, its presence and the machinery for its synthesis have been confirmed in several other brain regions, suggesting localized functions distinct from being a mere melatonin precursor.[1][3] Unlike serotonin (B10506) or melatonin, the distribution patterns of NAS are unique, pointing towards specialized roles in the CNS.[1][3]
Direct quantitative comparisons of NAS concentrations across different brain regions are not extensively documented in a single repository. However, evidence from various studies using immunohistochemistry, enzyme activity assays, and mRNA analysis confirms its presence and/or synthesis in key areas.
Table 1: Evidence of this compound (NAS) Presence and Synthesis in Various Brain Regions
| Brain Region | Evidence of Presence / Synthesis | Species | Reference / Method |
| Hippocampus | Presence of AANAT activity and mRNA; NAS immunoreactivity; TrkB activation by NAS. | Rat, Mouse | [1][3] / Enzyme Assay, RT-PCR, Immunohistochemistry, Immunoblot |
| Cerebellum | Presence of AANAT activity; NAS immunoreactivity. | Rat | [1][3] / Enzyme Assay, Immunohistochemistry |
| Brain Stem | Wide distribution of NAS immunoreactivity in reticular formation and motor nuclei. | Rat | [3] / Immunohistochemistry |
| Olfactory Bulb | Presence of AANAT activity. | Rat | [1] / Enzyme Assay |
| Spinal Cord | Presence of AANAT activity. | Rat | [1] / Enzyme Assay |
| Retina | Circadian synthesis of NAS; TrkB activation by NAS. | Mouse | [4] / Direct Measurement |
| Pineal Gland | Primary site of synthesis; high levels of AANAT and ASMT enzymes. | Mammals | [1][6] / Enzyme Assay, In Situ Hybridization |
Note: AANAT (Aralkylamine N-acetyltransferase) is the enzyme that synthesizes NAS from serotonin.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound and Melatonin
NAS is synthesized from serotonin via the enzyme Aralkylamine N-acetyltransferase (AANAT). It is the penultimate step in the biosynthesis of melatonin, with the final step being the conversion of NAS to melatonin by Acetylserotonin O-methyltransferase (ASMT).[1][7] The transcription of the AANAT gene is often under circadian control, leading to rhythmic fluctuations in NAS levels, which are typically high at night.[1]
This compound Signaling via TrkB Receptor
A pivotal discovery is that NAS, but not serotonin or melatonin, acts as a potent agonist of the TrkB receptor.[5][8] This activation is independent of BDNF and triggers the dimerization and autophosphorylation of the TrkB receptor.[5] This initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which are critical for promoting neuronal survival, neurogenesis, and synaptic plasticity.[4][5][9]
Experimental Protocols for NAS Quantification
Quantifying endogenous levels of NAS in brain tissue is challenging due to its low concentrations.[10] The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12][13]
Key Steps in LC-MS/MS Quantification of NAS
-
Tissue Collection and Homogenization:
-
Brain tissue regions of interest are rapidly dissected and immediately frozen (e.g., in liquid nitrogen) to halt metabolic processes.
-
The weighed tissue is homogenized in a cold buffer, often containing antioxidants and a protein denaturant (e.g., acidified acetonitrile (B52724) or methanol). An internal standard (e.g., a stable isotope-labeled version of NAS, such as d7-N-acetylserotonin) is added at the beginning to account for sample loss during preparation.[12]
-
-
Protein Precipitation and Extraction:
-
The homogenate is centrifuged at high speed to pellet precipitated proteins.
-
The supernatant, containing NAS and other small molecules, is carefully collected. This step may be followed by a Solid Phase Extraction (SPE) for further cleanup and concentration of the analyte.[12]
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into an LC system.
-
Separation is typically achieved using a reverse-phase column (e.g., C18).[13]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is used to separate NAS from other endogenous compounds.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is directed to a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[12]
-
Specific precursor-to-product ion transitions are monitored for both NAS (m/z 219 → 160) and its isotopic internal standard.[10][13]
-
The concentration of NAS in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a standard calibration curve.[12]
-
Visual Workflow for NAS Quantification
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.iopan.pl [old.iopan.pl]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Acetylserotonin in Brain Tissue Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylserotonin (NAS) is a naturally occurring molecule that serves as the immediate precursor to melatonin (B1676174) in the pineal gland and retina.[1][2] Its synthesis from serotonin (B10506) is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT).[2][3] Beyond its role as a melatonin precursor, NAS has demonstrated independent biological activities, including antioxidant and anti-inflammatory effects.[3][4] Notably, NAS acts as a potent agonist for the Tropomyosin receptor kinase B (TrkB) receptor, a function not shared by serotonin or melatonin.[1][3] This interaction suggests a significant role for NAS in neurogenesis, neuroprotection, and mood regulation.[2][5] The quantification of NAS in brain tissue is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting its signaling pathways. This application note provides a detailed protocol for the quantification of NAS in brain tissue using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway of this compound
This compound's primary signaling mechanism involves the activation of the TrkB receptor, the same receptor utilized by brain-derived neurotrophic factor (BDNF).[1][5] This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, which are pivotal in promoting neuronal survival, neurogenesis, and synaptic plasticity.[1] Unlike BDNF, NAS is a small molecule capable of crossing the blood-brain barrier, making it a promising therapeutic agent.[1][3]
Experimental Protocols
Brain Tissue Sample Preparation
This protocol is adapted from established methods for monoamine analysis in brain tissue.[6][7]
Materials:
-
Fresh or frozen brain tissue
-
Cold 0.1 M perchloric acid
-
Microfuge tubes
-
Dry ice
-
Probe sonicator or polytron homogenizer
-
Centrifuge (refrigerated)
-
0.45 µM PVDF microcentrifuge filter tubes
-
HPLC vials
Procedure:
-
Brain tissue should be rapidly dissected in a cold environment and immediately frozen in microfuge tubes on dry ice. Samples can be stored at -80°C indefinitely.[6]
-
For frozen samples, add approximately 10 times the sample weight of cold 0.1 M perchloric acid directly to the frozen tissue.[6]
-
Homogenize the sample immediately. For smaller samples like the striatum (around 400 µL), use a probe sonicator for 10 seconds. For larger samples like a whole mouse brain (around 5 ml), use a polytron homogenizer for 10 seconds.[6]
-
Centrifuge the homogenates at 10,000 × g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant into a new tube, avoiding the pellet.[6]
-
Filter any remaining particulate matter from the supernatant by centrifuging through a 0.45 µM PVDF microcentrifuge filter tube at 5000 × rpm for 5 minutes at 4°C.[6]
-
Transfer the filtrate directly into HPLC vials for analysis.[6]
HPLC Method for this compound Quantification
The following HPLC method is a general guideline and may require optimization based on the specific HPLC system and column used. This protocol is based on methods developed for related compounds like serotonin and melatonin.[8][9][10][11]
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acid modifier (e.g., 0.1% formic acid or 0.2% acetic acid) is commonly used. An example gradient could be:
-
0-2 min: 5% Acetonitrile
-
2-7 min: Linear gradient to 95% Acetonitrile
-
7-8 min: 95% Acetonitrile
-
8-9 min: Linear gradient back to 5% Acetonitrile
-
9-12 min: 5% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
UV detection: Wavelength can be optimized, with 222 nm being a potential starting point.
-
Fluorescence detection: Excitation and emission wavelengths should be optimized for NAS.
-
Procedure:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the brain tissue samples.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared brain tissue samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the brain tissue samples by interpolating their peak areas from the calibration curve.
Data Presentation
Quantitative data from method validation studies for NAS and related compounds are summarized below. These values can serve as a benchmark for method development and validation.
| Parameter | This compound (NAS) | Melatonin (Mel) | Serotonin (5-HT) | Reference |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 60 µg/mL | 31.25 - 4000 ng/mL | [9][10] |
| Limit of Detection (LOD) | 0.017 pg/µL | 0.006 pg/µL | - | [12] |
| - | 25.9 ng/mL | - | [11] | |
| Limit of Quantification (LOQ) | 0.05 pg/µL | 0.018 pg/µL | - | [12] |
| - | 78.7 ng/mL | - | [11] | |
| Recovery | 48 ± 2% | 101 ± 10% | 86.43 - 89.61% | [9][12] |
Note: The units and methodologies may vary between different studies. Direct comparison should be made with caution.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the reliable quantification of this compound in brain tissue using HPLC. The detailed sample preparation and HPLC methods, along with the summarized quantitative data, offer a valuable resource for researchers and scientists in the field of neuroscience and drug development. Accurate measurement of NAS levels in the brain will facilitate a deeper understanding of its role in various physiological and pathological processes and may aid in the discovery of novel therapeutic strategies.
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring N-Acetylserotonin in Plasma: A Detailed Guide for Researchers
Application Notes and Protocols for the N-Acetylserotonin (NAS) ELISA Kit
For researchers, scientists, and drug development professionals investigating the roles of this compound (NAS) in neurological processes, sleep regulation, and mood disorders, accurate quantification of this analyte in plasma is crucial. This document provides detailed application notes and a comprehensive protocol for the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for measuring NAS levels in plasma samples.
Introduction to this compound (NAS)
This compound is a fascinating and multifaceted molecule. While traditionally known as the immediate precursor to melatonin (B1676174) in the pineal gland, recent research has unveiled its independent biological functions.[1][2] NAS acts as a potent agonist for the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF), thereby playing a significant role in neurogenesis, neuroprotection, and synaptic plasticity.[2][3] Its synthesis from serotonin (B10506) is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT).[1] Given its neurotrophic and potential antidepressant properties, the accurate measurement of circulating NAS levels is of high interest in both basic research and clinical drug development.[4]
Principle of the ELISA Assay
This this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of NAS in plasma. The principle relies on the competition between NAS present in the sample and a fixed amount of labeled NAS (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific anti-NAS antibody coated on the microplate wells.
The assay proceeds as follows:
-
Samples, standards, and controls are added to the wells of a microplate pre-coated with a goat anti-rabbit IgG antibody.
-
A rabbit anti-NAS antibody and NAS conjugated to horseradish peroxidase (HRP) are then added to the wells.
-
During incubation, the free NAS from the sample and the NAS-HRP conjugate compete for the binding sites of the rabbit anti-NAS antibody. The antibody-antigen complexes are then captured by the goat anti-rabbit IgG on the plate.
-
After a washing step to remove unbound components, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal.
-
The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of NAS in the sample. A standard curve is generated by plotting the absorbance values of known NAS standards against their concentrations, which is then used to determine the NAS concentration in the unknown samples.
Application Data
Assay Performance Characteristics (Example Data)
The following data are representative of the performance of this this compound ELISA kit. Actual results may vary.
| Parameter | Specification |
| Assay Range | 10 pg/mL – 1000 pg/mL |
| Sensitivity (LOD) | < 5 pg/mL |
| Sample Type | Plasma (EDTA, Heparin, Citrate) |
| Sample Volume | 50 µL |
| Precision | Intra-Assay CV: < 10%Inter-Assay CV: < 15% |
Example Standard Curve
This is an example of a typical standard curve. Users should generate their own standard curve for each assay.
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 0 | 1.850 |
| 10 | 1.520 |
| 50 | 1.050 |
| 100 | 0.780 |
| 250 | 0.450 |
| 500 | 0.280 |
| 1000 | 0.150 |
Specificity (Cross-Reactivity)
The specificity of the anti-NAS antibody is critical for accurate results. The following table shows the cross-reactivity with related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Melatonin | < 0.1 |
| Serotonin | < 0.01 |
| 5-Hydroxyindoleacetic acid (5-HIAA) | < 0.01 |
| Tryptophan | < 0.01 |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is essential for accurate results.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.[5]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C.[5][6]
-
Plasma Separation : Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene (B1209903) tube.
-
Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6][7]
Reagent Preparation
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1X) : If provided as a concentrate, dilute the Wash Buffer concentrate with deionized water to the final volume specified on the vial.
-
This compound Standards : Reconstitute the lyophilized standards with the provided standard diluent as instructed in the kit manual to create the highest concentration standard. Perform serial dilutions to generate the full standard curve (e.g., 1000, 500, 250, 100, 50, 10 pg/mL).
-
Detection Reagent (NAS-HRP conjugate and Anti-NAS Antibody) : Prepare the detection reagent by mixing the NAS-HRP conjugate and the Anti-NAS antibody in the provided assay buffer according to the kit's instructions.
ELISA Assay Protocol
-
Add Standards and Samples : Add 50 µL of each standard, control, and plasma sample to the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Add Detection Reagent : Add 100 µL of the prepared Detection Reagent to each well.
-
Incubation : Cover the plate with an adhesive sealer and incubate for 2 hours at room temperature on a microplate shaker.
-
Washing : Aspirate the contents of each well and wash each well four times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Add Substrate : Add 100 µL of TMB Substrate to each well.
-
Incubation : Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction : Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance : Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Mean Absorbance : Average the duplicate readings for each standard, control, and sample.
-
Generate Standard Curve : Subtract the average zero standard OD from all other readings. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often the best model for competitive ELISAs.
-
Determine Sample Concentrations : Interpolate the NAS concentration of the samples from the standard curve.
-
Apply Dilution Factor : If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualizing the Workflow and Pathway
This compound ELISA Experimental Workflow```dot
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Start and End nodes start [label="Start: Bring Reagents to RT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Calculate Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Protocol Steps prep_samples [label="Prepare Plasma Samples\nand Standards"]; add_samples [label="Add 50 µL of Standards\nand Samples to Wells"]; add_detection [label="Add 100 µL of\nDetection Reagent\n(Anti-NAS Ab + NAS-HRP)"]; incubate1 [label="Incubate 2 hours at RT\non a shaker"]; wash1 [label="Wash Plate 4x with\n1X Wash Buffer"]; add_substrate [label="Add 100 µL of\nTMB Substrate"]; incubate2 [label="Incubate 15-20 min at RT\nin the dark"]; add_stop [label="Add 100 µL of\nStop Solution"]; read_plate [label="Read Absorbance\nat 450 nm"];
// Edges start -> prep_samples; prep_samples -> add_samples; add_samples -> add_detection; add_detection -> incubate1; incubate1 -> wash1; wash1 -> add_substrate; add_substrate -> incubate2; incubate2 -> add_stop; add_stop -> read_plate; read_plate -> end_node; }
References
- 1. eaglebio.com [eaglebio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. N-Acetyl-5-hydroxytryptamine ≥99 (HPLC), powder this compound [sigmaaldrich.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. mybiosource.com [mybiosource.com]
- 7. novamedline.com [novamedline.com]
In Vivo Microdialysis for Monitoring N-Acetylserotonin Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS) is a crucial endogenous molecule, traditionally known as the immediate precursor to melatonin (B1676174). However, emerging research has highlighted its independent biological activities, including neuroprotective, neurogenic, and antidepressant effects.[1] A key mechanism underlying these effects is its function as a potent agonist for the Tropomyosin receptor kinase B (TrkB), a role previously attributed primarily to Brain-Derived Neurotrophic Factor (BDNF). Unlike BDNF, NAS can cross the blood-brain barrier, making it a molecule of significant therapeutic interest.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals. This method is invaluable for studying the real-time release and metabolism of neurotransmitters and other neurochemicals, such as NAS. By coupling microdialysis with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), researchers can elucidate the dynamics of NAS release under various physiological and pharmacological conditions.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to monitor NAS release in the brain.
This compound Signaling Pathway
This compound is synthesized from serotonin (B10506) by the enzyme arylalkylamine N-acetyltransferase (AANAT) and is subsequently converted to melatonin by acetylserotonin O-methyltransferase (ASMT).[1] The synthesis of NAS in the pineal gland is under circadian control, with levels peaking during the dark phase.[1] Beyond its role as a melatonin precursor, NAS independently activates TrkB receptors, initiating downstream signaling cascades that promote neuronal survival and plasticity.
Experimental Workflow for In Vivo Microdialysis
The process of monitoring NAS release via in vivo microdialysis involves several key stages, from the surgical implantation of the microdialysis probe to the analysis of the collected dialysate samples. A generalized workflow is depicted below.
Data Presentation
The following table provides representative data on the circadian rhythm of NAS, serotonin, and melatonin in the pineal gland of a Long-Evans rat, as measured by in vivo microdialysis. This data is adapted from graphical representations in the literature to illustrate the expected diurnal variations.[2]
| Time Point (Relative to Dark Onset) | Extracellular Serotonin (Normalized) | Extracellular NAS (Normalized) | Extracellular Melatonin (Normalized) |
| -6 hours (Light Phase) | 1.0 | 0.1 | 0.1 |
| -3 hours (Light Phase) | 1.0 | 0.1 | 0.1 |
| 0 hours (Dark Onset) | 0.8 | 0.2 | 0.2 |
| +3 hours (Dark Phase) | 0.6 | 0.8 | 0.7 |
| +6 hours (Dark Phase) | 0.4 | 1.0 | 1.0 |
| +9 hours (Dark Phase) | 0.4 | 0.9 | 0.9 |
| +12 hours (Light Onset) | 0.9 | 0.2 | 0.2 |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion into a target brain region (e.g., hippocampus or pineal gland) of a rat.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps, etc.)
-
Dental drill
-
Guide cannula (sized for the target brain region)
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the head is level.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the surgical area and sterilize with an appropriate antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and determine the stereotaxic coordinates for the target brain region (e.g., for the hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).
-
Drill a burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Sampling
This protocol outlines the procedure for conducting the microdialysis experiment in a freely moving animal.
Materials:
-
Microdialysis probe (with appropriate membrane length and molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Tubing (FEP or PEEK)
-
Artificial cerebrospinal fluid (aCSF) solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)
-
Collection vials (pre-filled with antioxidant solution if necessary, e.g., acetic acid)
Procedure:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via tubing.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours before collecting the first sample.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into the refrigerated fraction collector.
-
At the end of the experiment, carefully remove the microdialysis probe.
-
Store the collected samples at -80°C until analysis.
Protocol 3: Sample Analysis by HPLC-ECD
This protocol provides a general method for the simultaneous analysis of serotonin, NAS, and melatonin in microdialysate samples.
Materials:
-
HPLC system with electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
-
Standards for serotonin, NAS, and melatonin
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the electrochemical detector to an appropriate potential (e.g., +750 mV) for the oxidation of the indoleamines.
-
Prepare a standard curve by injecting known concentrations of serotonin, NAS, and melatonin.
-
Thaw the microdialysate samples and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.
-
Identify and quantify the peaks corresponding to serotonin, NAS, and melatonin by comparing their retention times and peak areas/heights to the standard curve.
-
Express the results as absolute concentrations (e.g., pg/µL or nM) in the dialysate.
Conclusion
In vivo microdialysis is a robust and indispensable technique for investigating the dynamic release of this compound in the brain. By providing real-time information on the extracellular concentrations of this multifaceted molecule, researchers can gain deeper insights into its physiological roles and therapeutic potential. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this powerful methodology.
References
Application Notes and Protocols for N-Acetylserotonin in Primary Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS) is a naturally occurring molecule that serves as the immediate precursor to melatonin.[1][2] Beyond this role, NAS has emerged as a potent signaling molecule in the central nervous system, exhibiting significant neuroprotective and neurogenic properties.[1][2] Notably, NAS functions as a specific agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity.[3][4][5] Unlike BDNF, NAS is a small molecule that can cross the blood-brain barrier, making it an attractive therapeutic candidate for neurological disorders.[4]
These application notes provide a comprehensive guide for utilizing NAS in primary neuronal cell culture studies, covering its neuroprotective effects, its role in TrkB signaling, and detailed protocols for key experimental assays.
Key Applications of this compound in Neuronal Cultures
-
Neuroprotection: NAS protects primary cerebrocortical and hippocampal neurons from various insults, including oxygen-glucose deprivation and oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2][6] Its neuroprotective mechanisms involve the inhibition of mitochondrial death pathways and the suppression of autophagic activation under stress conditions.[1][2]
-
TrkB Receptor Activation: NAS directly activates the TrkB receptor, initiating downstream signaling cascades independent of BDNF.[3][4] This activation is rapid and sustained, leading to the phosphorylation of key signaling proteins like Akt and Erk1/2.[3][7]
-
Neurogenesis and Neurite Outgrowth: By activating TrkB signaling, NAS promotes the proliferation of neural progenitor cells and can influence neurite outgrowth, a critical process in neuronal development and regeneration.[5][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in primary neuronal cell culture experiments.
Table 1: Effective Concentrations of this compound
| Application | Cell Type | Concentration Range | Optimal Concentration | Reference |
| TrkB Activation | Primary Cortical Neurons | 50 nM - 500 nM | 100 nM - 500 nM | [3][7] |
| Neuroprotection (against H₂O₂/OGD) | Primary Cerebrocortical & Hippocampal Neurons | Not specified, but effective | Not specified, but effective | [1][2][6] |
| NPC Proliferation | Adult Mouse Hippocampus (in vivo) | 20 mg/kg (i.p.) | 20 mg/kg (i.p.) | [5] |
Table 2: Incubation Times for this compound Treatment
| Application | Cell Type | Incubation Time | Peak Effect | Reference |
| TrkB Activation | Primary Cortical Neurons | 10 min - 60 min | 30 min | [3][7] |
| Downstream Signaling (p-Akt, p-Erk1/2) | Primary Cortical Neurons | 10 min - 60 min | 15 - 30 min | [3][7] |
| TrkB Activation (in vivo) | Mouse Hippocampus | 1 hr - 2 hr | 2 hr | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound (NAS) activates the TrkB receptor and its downstream signaling pathways.
Experimental Workflow for Assessing NAS Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability (MTT Assay)
This protocol is adapted from established methods for assessing cell viability in primary neuronal cultures.[10][11][12]
Materials:
-
Primary neuronal cell culture
-
This compound (NAS)
-
Neurobasal medium with B-27 supplement
-
Sterile 96-well plates, poly-D-lysine coated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary neurons in poly-D-lysine coated 96-well plates at a density of 1.5 x 10⁴ to 2.5 x 10⁴ cells per well in Neurobasal medium supplemented with B-27. Culture for 5-7 days in vitro (DIV).
-
NAS Treatment: Prepare fresh solutions of NAS in culture medium at desired concentrations. Replace the existing medium with the NAS-containing medium.
-
Induction of Injury (Optional): To assess neuroprotection, expose the cells to an insult (e.g., H₂O₂) for the desired duration. Include control wells with and without the insult and NAS.
-
MTT Incubation: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blotting for TrkB Activation
This protocol outlines the detection of TrkB phosphorylation following NAS treatment.[13][14]
Materials:
-
Primary neuronal cell culture
-
This compound (NAS)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
ECL reagent and imaging system
Procedure:
-
Cell Treatment: Culture primary neurons in 6-well plates. Treat with desired concentrations of NAS for specific time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 50-100 µL of ice-cold RIPA buffer to each well and scrape the cells.[15]
-
Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with SDS sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply ECL reagent and visualize the protein bands using an imaging system.[14][16]
Protocol 3: Immunocytochemistry for Neuronal Markers
This protocol is for the visualization of neuronal morphology and protein localization.[17][18][19][20]
Materials:
-
Primary neurons cultured on poly-D-lysine coated glass coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-β-III tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: After experimental treatment, wash the cells on coverslips with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[20]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[19]
-
Blocking: Wash again with PBS and block with 5% goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained neurons using a fluorescence or confocal microscope.
Protocol 4: Neurite Outgrowth Assay
This protocol is for quantifying the effect of NAS on neurite extension.[21][22][23]
Materials:
-
Primary neurons cultured on poly-D-lysine coated coverslips or 96-well plates
-
This compound (NAS)
-
Fixative solution (4% paraformaldehyde)
-
Antibodies for neuronal staining (e.g., anti-β-III tubulin)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, or MetaMorph)
Procedure:
-
Cell Plating and Treatment: Plate neurons at a low density to allow for clear visualization of individual neurites. Treat with NAS at various concentrations for 24-72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for a neuronal marker like β-III tubulin as described in Protocol 3.
-
Image Acquisition: Acquire images of randomly selected fields for each condition using a fluorescence microscope.
-
Neurite Measurement: Use image analysis software to trace and measure the length of neurites. The "Simple Neurite Tracer" plugin in ImageJ or similar automated software can be used.[21]
-
Data Analysis: Quantify parameters such as the length of the longest neurite per neuron, the total neurite length per neuron, and the number of neurites per neuron.[8] Compare the results between control and NAS-treated groups.
Conclusion
This compound is a versatile and potent molecule for studying neuroprotection and TrkB-mediated signaling in primary neuronal cultures. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of NAS and to further elucidate its mechanisms of action in the central nervous system. As with any experimental system, optimization of cell densities, reagent concentrations, and incubation times may be necessary for specific primary neuronal subtypes and experimental goals.
References
- 1. jneurosci.org [jneurosci.org]
- 2. N-acetyl-serotonin offers neuroprotection through inhibiting mitochondrial death pathways and autophagic activation in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Western difficulty in primary neuron cells. - Molecular Biology [protocol-online.org]
- 16. Molecular and immunocytochemical characterization of primary neuronal cultures from adult rat brain: differential expression of neuronal and glial protein markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 18. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols for N-Acetylserotonin Administration in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS) is an endogenous indoleamine, traditionally known as a precursor to melatonin (B1676174). Emerging research has highlighted its independent and potent neuroprotective properties, making it a compelling candidate for therapeutic intervention in neurodegenerative diseases.[1][2] Unlike melatonin, NAS acts as a potent agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key player in neuronal survival, growth, and synaptic plasticity.[3] This activation of TrkB signaling, along with its antioxidant capabilities, positions NAS as a promising molecule for combating the pathological cascades underlying Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[2][4]
These application notes provide a comprehensive overview of proposed methodologies for administering NAS in established mouse models of these neurodegenerative conditions. While direct, published studies of NAS in these specific models are limited, the following protocols are extrapolated from existing research on NAS in other neurological mouse models and the known mechanisms of the diseases.
Mechanism of Action: TrkB Signaling Pathway
The primary neuroprotective effects of this compound are mediated through the activation of the TrkB receptor, initiating several downstream signaling cascades crucial for neuronal health.
Application in Alzheimer's Disease Mouse Models (5XFAD and APP/PS1)
Background: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to synaptic dysfunction and cognitive decline. The neurotrophic support provided by the BDNF/TrkB pathway is known to be impaired in AD. NAS, as a TrkB agonist, is hypothesized to counteract these deficits.[1][5]
Proposed Experimental Protocol
This protocol is a suggested guideline based on common practices in neurodegeneration research and existing NAS administration protocols in mice.
| Parameter | Recommendation | Notes |
| Mouse Model | 5XFAD or APP/PS1 transgenic mice | 5XFAD mice exhibit a more aggressive and rapid pathology.[6] |
| Age of Mice | 3-4 months at the start of treatment | To investigate prophylactic effects before significant plaque deposition and cognitive decline. |
| NAS Preparation | Dissolve in saline containing a small percentage of ethanol (B145695) (e.g., 1.2%) or DMSO.[7] | Ensure complete dissolution. Prepare fresh daily. |
| Dosage | 10-20 mg/kg body weight | Based on effective doses in other neuroprotection and neurogenesis studies.[8] |
| Administration | Intraperitoneal (i.p.) injection | A common and effective route for systemic administration in mice.[7] |
| Frequency | Once daily | To maintain a consistent level of TrkB activation. |
| Duration | 8-12 weeks | Sufficient time to observe effects on pathology and behavior. |
| Control Groups | Vehicle-treated transgenic mice; Wild-type littermates (with and without NAS) | To control for the effects of the vehicle and the genetic modification. |
Experimental Workflow
Quantitative Data Summary (Expected Outcomes)
Note: The following data are hypothesized based on the known mechanisms of NAS and typical findings in AD mouse models, as direct studies are not yet available.
| Outcome Measure | Assay | Control (Vehicle) | NAS Treatment | Expected Outcome with NAS Treatment |
| Cognitive Function | Morris Water Maze | Increased escape latency | Decreased escape latency | Improvement in spatial learning and memory. |
| Aβ Pathology | Immunohistochemistry | High Aβ plaque load | Lower Aβ plaque load | Reduction in amyloid deposition. |
| TrkB Signaling | Western Blot | Low pTrkB/TrkB ratio | High pTrkB/TrkB ratio | Activation of the neuroprotective TrkB pathway. |
| Synaptic Integrity | Western Blot/IHC | Decreased PSD-95 levels | Increased PSD-95 levels | Preservation of synaptic structures. |
Application in Parkinson's Disease Mouse Model (MPTP-induced)
Background: Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Oxidative stress is a key contributor to this neuronal death. NAS's dual function as a TrkB agonist and antioxidant suggests it could be protective in this context.
Proposed Experimental Protocol
| Parameter | Recommendation | Notes |
| Mouse Model | C57BL/6 mice with MPTP-induced neurotoxicity | A widely used and well-characterized model of Parkinson's disease.[9] |
| MPTP Regimen | Sub-acute: 20-30 mg/kg MPTP-HCl i.p. daily for 5 days | Induces significant and reproducible loss of dopaminergic neurons.[10] |
| NAS Preparation | Dissolve in saline. | |
| Dosage | 10 mg/kg body weight | Based on effective doses in other neuroprotection studies.[7] |
| Administration | Intraperitoneal (i.p.) injection | |
| Frequency | Pre-treatment: 30 mins before each MPTP injection. Post-treatment: Daily for 7-14 days after the last MPTP injection. | To assess both preventative and restorative effects. |
| Control Groups | Saline + Vehicle; MPTP + Vehicle | To isolate the effects of MPTP and NAS. |
Experimental Workflow
Quantitative Data Summary (Expected Outcomes)
Note: The following data are hypothesized based on the known mechanisms of NAS and typical findings in the MPTP mouse model.
| Outcome Measure | Assay | MPTP + Vehicle | MPTP + NAS | Expected Outcome with NAS Treatment |
| Motor Function | Rotarod Test | Decreased latency to fall | Increased latency to fall | Improvement in motor coordination and balance. |
| Dopaminergic Neurons | TH Immunohistochemistry | Significant loss of TH+ neurons in Substantia Nigra | Preservation of TH+ neurons | Neuroprotection of dopaminergic neurons. |
| Striatal Dopamine | HPLC | Reduced dopamine levels | Higher dopamine levels | Attenuation of dopamine depletion. |
| Oxidative Stress | MDA Assay / 4-HNE | Increased levels | Decreased levels | Reduction in oxidative damage. |
Application in Huntington's Disease Mouse Model (R6/2)
Background: Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the formation of mutant huntingtin (mHtt) protein aggregates and widespread neurodegeneration, particularly in the striatum. The R6/2 mouse model exhibits a rapid and severe HD-like phenotype.[11] While no direct studies have administered NAS to R6/2 mice, studies with N-acetylcysteine (NAC), a compound with antioxidant properties, have shown positive effects.[12]
Proposed Experimental Protocol
| Parameter | Recommendation | Notes |
| Mouse Model | R6/2 transgenic mice | A well-established model with a rapid disease progression. |
| Age of Mice | Start treatment at 4-5 weeks of age | To intervene before the severe onset of motor symptoms. |
| NAS Preparation | Dissolve in saline. | |
| Dosage | 20 mg/kg body weight | A higher dose may be required for this aggressive model. |
| Administration | Intraperitoneal (i.p.) injection | |
| Frequency | Once daily | |
| Duration | Until end-stage (approx. 12-15 weeks of age) | To assess effects on disease progression and survival. |
| Control Groups | Vehicle-treated R6/2 mice; Wild-type littermates |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0001238) [hmdb.ca]
- 5. This compound, melatonin and their derivatives improve cognition and protect against beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and pathological characteristics of 5xFAD female mice in the early stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-Acetylserotonin: A Novel Modulator of Neurogenesis in Sleep-Deprived States
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS), a naturally occurring intermediate in the biosynthesis of melatonin (B1676174) from serotonin (B10506), has emerged as a molecule of significant interest beyond its precursor role.[1][2][3][4] Accumulating evidence suggests that NAS possesses unique biological functions, including neuroprotective and antidepressant-like effects.[1][2][3][4] Of particular importance to the field of neuroscience and sleep research is its ability to stimulate the proliferation of neuroprogenitor cells and counteract some of the detrimental effects of sleep deprivation.[1][2][3] These actions are primarily mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the principal receptor for Brain-Derived Neurotrophic Factor (BDNF), in a BDNF-independent manner.[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on sleep-deprived animals, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: NAS and TrkB Signaling
This compound has been identified as a potent agonist of the TrkB receptor.[5] Unlike serotonin or melatonin, NAS directly activates TrkB, initiating downstream signaling cascades that are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[6][7] This activation is independent of BDNF, the canonical ligand for TrkB.[6] Upon binding, NAS induces the dimerization and autophosphorylation of the TrkB receptor, leading to the activation of key downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][7][8] These signaling cascades are instrumental in mediating the neurogenic effects of NAS observed in sleep-deprived states.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in sleep-deprived animals.
| Table 1: Effect of NAS on Neural Progenitor Cell (NPC) Proliferation | |
| Parameter | Observation |
| NPC Proliferation (NAS treatment) | ~30% increase in NPCs.[3] |
| Nestin-positive cells (NPC marker) | ~1.3-fold increase after NAS treatment.[9] |
| Phospho-TrkB-positive cells in NPCs | ~1.3-fold increase after NAS treatment.[9] |
| NPC Proliferation in Sleep-Deprived Mice | NAS treatment significantly reversed the suppression of cell proliferation caused by sleep deprivation.[9] |
| Table 2: Effect of NAS on TrkB Receptor Activation | |
| Parameter | Observation |
| TrkB Phosphorylation (in vitro) | Marked TrkB phosphorylation at concentrations as low as 50 nM.[10] |
| TrkB Activation Kinetics (in vitro) | Detectable at 10 min, peaks at 30 min, and sustained for up to 60 min.[10] |
| TrkB Phosphorylation in Sleep-Deprived Mice | Sleep deprivation suppressed p-706 TrkB in neuronal progenitor cells.[9] |
| NAS effect on TrkB in Sleep-Deprived Mice | NAS administration during sleep deprivation triggered TrkB activation in neuronal progenitor cells.[9] |
Experimental Protocols
This section provides detailed protocols for key experiments designed to study the effects of this compound on sleep-deprived animals.
Sleep Deprivation Protocol
A widely used method for inducing sleep deprivation in mice is the slowly rotating wheel model.[11] This method effectively deprives the animals of sleep while minimizing stress compared to other techniques.
-
Apparatus: A slowly rotating wheel (e.g., 1 revolution per minute).
-
Procedure:
-
House C57BL/6J mice individually in cages equipped with the rotating wheel.
-
Acclimate the mice to the cages for a standard period before initiating the experiment.
-
For the sleep deprivation period, activate the rotating wheel for 20 hours per day for a total of 96 hours.
-
The slow, continuous rotation forces the mice to remain active and prevents them from sleeping.
-
Control animals should be housed in identical cages with non-rotating wheels.
-
Monitor the animals for any signs of excessive stress or weight loss (a modest reduction of 5-9% has been reported).[11]
-
This compound (NAS) Administration
NAS can be administered systemically via intraperitoneal (i.p.) injection.
-
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline or appropriate vehicle
-
-
Procedure (Chronic Study):
-
Dissolve NAS in the vehicle to the desired concentration.
-
Administer NAS or vehicle via i.p. injection daily for a period of 3 weeks.
-
-
Procedure (Acute Sleep Deprivation Study):
Assessment of Neural Progenitor Cell (NPC) Proliferation
Bromodeoxyuridine (BrdU) labeling followed by immunohistochemistry is a standard method to identify proliferating cells.
-
BrdU Administration:
-
Tissue Processing:
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS.[11]
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in a 30% sucrose (B13894) solution until they sink.
-
Freeze the brains and section them on a cryostat (e.g., 30-40 µm sections).
-
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope, incubate the sections in 2M HCl for 30 minutes at 37°C.[1][11]
-
Neutralize the acid by washing with 0.1 M borate (B1201080) buffer (pH 8.5).
-
Wash sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against BrdU overnight at 4°C. For co-labeling with NPC markers, include antibodies against Nestin.
-
Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus using a fluorescence microscope.
-
Western Blot Analysis for TrkB Phosphorylation
Western blotting is used to quantify the levels of phosphorylated TrkB (p-TrkB) relative to total TrkB.
-
Protein Extraction:
-
Dissect the hippocampus from the brains of the animals.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., p-TrkB Y706/707 or Y816) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total TrkB to normalize the data. Densitometric analysis can then be performed to quantify the relative levels of p-TrkB.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating the negative neurological consequences of sleep deprivation. Its ability to promote neurogenesis through the direct activation of the TrkB receptor provides a promising avenue for the development of novel treatments for conditions associated with sleep loss and mood disorders. The protocols and data presented in these application notes offer a comprehensive guide for researchers to further investigate the therapeutic utility of NAS and its derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Fully automated sleep deprivation in mice as a tool in sleep research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: neuroprotection, neurogenesis, and the sleepy brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
Application of N-Acetylserotonin in Ischemic Stroke Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits.[1] N-Acetylserotonin (NAS), an endogenous indoleamine and a precursor to melatonin (B1676174), has emerged as a promising neuroprotective agent in experimental models of ischemic stroke.[2][3] Evidence suggests that NAS can mitigate ischemic brain injury by inhibiting key cell death pathways, including apoptosis and autophagy.[1][4] Unlike melatonin, the neuroprotective effects of NAS appear to be independent of melatonin receptors, suggesting a distinct mechanism of action.[1][3]
These application notes provide a comprehensive overview of the use of NAS in preclinical ischemic stroke research, including detailed experimental protocols and a summary of its therapeutic effects. The information presented is intended to guide researchers in designing and conducting studies to further evaluate the neuroprotective potential of this compound.
Data Presentation: Efficacy of this compound
The neuroprotective effects of this compound have been quantified in both in vivo and in vitro models of ischemic stroke.
In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
A study utilizing a permanent middle cerebral artery occlusion (MCAO) model in mice demonstrated that intraperitoneal administration of NAS significantly reduced infarct volume. A dose of 10 mg/kg was identified as providing optimal protection.[1]
| Model | Treatment | Dose | Primary Outcome | Result | Reference |
| Permanent MCAO in Mice | This compound | 10 mg/kg (i.p.) | Infarct Volume | Significantly smaller infarcts compared to vehicle | Wang et al., 2014[1] |
In Vitro Efficacy of this compound in Neuronal Cell Culture Models
In vitro studies using primary cerebrocortical neurons (PCNs) subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia, showed that NAS provides dose-dependent neuroprotection.[2]
| Model | Treatment | Concentration Range | Primary Outcome | Result | Reference |
| OGD in Primary Cerebrocortical Neurons | This compound | 0.01 nM to 100 µM | Cell Death | Statistically significant and dose-dependent inhibition of cell death | Wang et al., 2014[2] |
| H₂O₂-induced oxidative stress in PCNs | This compound | Not specified | Cell Death | Dose-dependent inhibition of cell death | Wang et al., 2014[2] |
Signaling Pathways of this compound in Neuroprotection
This compound exerts its neuroprotective effects by modulating critical signaling pathways involved in neuronal cell death triggered by ischemia. The primary mechanisms identified are the inhibition of the mitochondrial death pathway and the suppression of autophagic cell death.[1][5]
Experimental Protocols
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.[1]
Materials:
-
5- to 7-week-old male C57BL/6J mice (20-25 g)
-
Heating pad
-
7-0 nylon thread with a silicone-blunted tip
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia: Anesthetize mice with 2% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain anesthesia with 1-1.5% isoflurane.
-
Temperature Control: Maintain rectal temperature between 37.0 and 37.5°C using a heating pad.
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce a 7-0 nylon filament with a silicone-blunted tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Both pre- and post-treatment regimens have been shown to be effective.[1]
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Outcome Assessment (24 hours post-MCAO):
-
Neurological Score: Assess neurological deficits using a standardized scoring system.
-
Infarct Volume: Euthanize the mice, remove the brains, and section them. Stain the sections with 2% TTC to visualize the infarct area. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol details an in vitro model that simulates the ischemic conditions of stroke in a controlled cell culture environment.[1]
Materials:
-
Primary cerebrocortical neurons (PCNs)
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assays (e.g., MTS or LDH assay)
Procedure:
-
Cell Culture: Culture primary cerebrocortical neurons according to standard protocols.
-
This compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 0.01 nM to 100 µM) for a specified period (e.g., 2 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber for a duration that induces significant cell death in control cultures (e.g., 90 minutes).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original culture medium containing glucose and serum.
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability: Quantify cell death using standard assays such as the MTS assay for cell viability or the LDH assay for cytotoxicity.
Conclusion
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its ability to inhibit both mitochondrial-mediated apoptosis and autophagic cell death highlights its potential as a novel therapeutic agent. The detailed protocols and data presented here provide a foundation for further investigation into the efficacy and mechanisms of action of this compound in the context of ischemic brain injury. Further research is warranted to translate these promising preclinical findings into clinical applications for stroke patients.
References
- 1. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. N-acetyl-serotonin offers neuroprotection through inhibiting mitochondrial death pathways and autophagic activation in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetylserotonin (NAS) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo administration of N-Acetylserotonin (NAS), a promising endogenous molecule with neuroprotective and antidepressant properties. The information compiled is intended to facilitate reproducible research in animal models.
Overview of this compound (NAS)
This compound (NAS) is a naturally occurring compound that serves as the immediate precursor to melatonin (B1676174) in the pineal gland and retina.[1][2][3] Beyond its role in melatonin synthesis, NAS has demonstrated independent biological activities, notably as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][4][5][6][7] This activation of TrkB and its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, is independent of BDNF and contributes to its neuroprotective, neurogenic, and antidepressant-like effects.[1][4][5]
Solubility of this compound
NAS is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[3] For in vivo applications, it is crucial to prepare a clear, stable solution.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 12.5 mg/mL | [3] |
| Ethanol | 10 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.45 mM) | [8] |
Protocols for Dissolving this compound for In Vivo Administration
The following protocols are recommended for preparing NAS solutions for administration in animal models. It is advised to prepare working solutions fresh on the day of the experiment.[8]
Protocol 1: Vehicle for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving a higher concentration of NAS in a vehicle appropriate for systemic administration.
Materials:
-
This compound (NAS) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution by combining the solvents in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
To prepare the final NAS solution, first dissolve the NAS powder in DMSO to create a clear stock solution.
-
Sequentially add the PEG300, Tween-80, and saline to the NAS stock solution while vortexing to ensure complete dissolution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
-
The final solution should be clear and can achieve a concentration of at least 2.5 mg/mL.[8]
Protocol 2: Vehicle for Oral (p.o.) Administration
For oral administration, NAS can be dissolved in drinking water, although solubility is limited.
Materials:
-
This compound (NAS) powder
-
Sterile drinking water
Procedure:
-
Add the desired amount of NAS to the drinking water.
-
Stir or vortex thoroughly to dissolve. Note that the solubility in aqueous solutions is low.
-
In some studies, NAS has been administered to mice in drinking water at a concentration of 1 mg/kg.[9]
In Vivo Administration Protocols
The choice of administration route and dosage will depend on the specific experimental design and animal model.
Table 2: Examples of In Vivo Administration of this compound
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mice (BDNF forebrain conditional knockout) | Intraperitoneal (i.p.) | Not specified | TrkB activation | [8] |
| Mice (C3H) | Oral (p.o.) in drinking water | 1 mg/kg | Lifespan and antioxidant capacity | [9] |
| Rats | Oral (p.o.) | 1 mg/kg | Neuroprotection and cognition | [9] |
| Mice (MCAO model) | Intraperitoneal (i.p.) | Not specified | Neuroprotection in ischemic injury |
Experimental Protocol: Intraperitoneal (i.p.) Injection in Mice
This protocol describes a general procedure for the i.p. administration of NAS to mice.
Materials:
-
Prepared NAS solution (from Protocol 1)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain
Procedure:
-
Calculate the required volume of NAS solution based on the desired dosage and the mouse's body weight.
-
Gently restrain the mouse.
-
Lift the mouse's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle and inject the NAS solution.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways of this compound
NAS exerts its biological effects primarily through the activation of the TrkB receptor.
This compound Biosynthesis
NAS is synthesized from serotonin (B10506) via the enzyme arylalkylamine N-acetyltransferase (AANAT).[2] It is then converted to melatonin by acetylserotonin O-methyltransferase (ASMT).[2]
Caption: Biosynthesis of this compound from Serotonin.
TrkB Signaling Pathway Activation by NAS
NAS directly binds to and activates the TrkB receptor, leading to the activation of downstream signaling cascades that promote neuronal survival and plasticity.[1][4][5]
Caption: this compound activates the TrkB signaling pathway.
Experimental Workflow for In Vivo Studies
A typical workflow for investigating the effects of NAS in an animal model is outlined below.
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Simultaneous Quantification of N-Acetylserotonin and Melatonin in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of N-Acetylserotonin (NAS) and melatonin (B1676174) (MEL) in human plasma. The method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and drug development applications where accurate measurement of these low-level analytes is crucial.
Introduction
This compound (NAS) and melatonin (MEL) are key molecules in the tryptophan metabolic pathway, playing crucial roles in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2] Melatonin is well-known as a hormone primarily synthesized in the pineal gland, with its precursor being this compound. Given their low circulating concentrations, particularly for NAS, highly sensitive and specific analytical methods are required for their accurate quantification in biological matrices.[1][2] This LC-MS/MS method provides the necessary sensitivity and specificity for the simultaneous analysis of NAS and MEL in human plasma.
Experimental
Sample Preparation
A simple and efficient sample preparation procedure involving protein precipitation is employed.
Protocol:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing internal standards (e.g., d7-NAS and d4-MEL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
An alternative sample preparation method involves centrifugal membrane dialysis, which can also be effective.[1][2]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters SymmetryShield RP18, 2.1 x 100 mm, 3.5 µm[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 300 µL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound (NAS) | Melatonin (MEL) | d7-NAS (IS) | d4-MEL (IS) |
| Precursor Ion (m/z) | 219.1 | 233.1 | 226.1 | 237.1 |
| Product Ion (m/z) | 160.1[1][2] | 174.1[1][2] | 164.1[1] | 178.1[1] |
| Collision Energy (eV) | 20 | 18 | 20 | 18 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
Results
The method was validated for linearity, sensitivity (limit of quantification, LOQ), accuracy, and precision.
Table 3: Quantitative Performance
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| This compound | 10 - 1000[1] | 10[1] |
| Melatonin | 10 - 1000[1] | 10[1] |
The method demonstrated excellent linearity over the specified concentration ranges with correlation coefficients (r²) > 0.99. The lower limit of quantification (LLOQ) was determined to be 10 pg/mL for both analytes, providing sufficient sensitivity for endogenous level measurements.
Conclusion
This application note presents a validated LC-MS/MS method for the simultaneous quantification of this compound and melatonin in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of neuropharmacology and clinical research.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of NAS and MEL.
Caption: Biosynthetic pathway of melatonin from serotonin.
References
Application Notes and Protocols for Studying N-Acetylserotonin Function Using AANAT Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS) has long been considered merely an intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506). However, emerging evidence suggests that NAS possesses biological functions independent of melatonin, including neuroprotective, neurogenic, and antidepressant-like effects.[1] A pivotal enzyme in this pathway is the arylalkylamine N-acetyltransferase (AANAT), which catalyzes the conversion of serotonin to NAS.[1] The study of AANAT knockout (KO) mice, which are deficient in the production of NAS and subsequently melatonin, provides a powerful tool to elucidate the specific physiological roles of NAS.[2][3] These application notes provide detailed protocols for the generation and analysis of AANAT KO mice to investigate the functions of this compound.
Data Presentation
The following tables summarize quantitative data from studies comparing mouse strains with functional AANAT (e.g., C3H/f+/+) and those with deficient AANAT (e.g., C57BL/6J mice, which have a natural mutation rendering the enzyme inactive). This data provides insights into the expected outcomes in genetically engineered AANAT knockout mice.
Table 1: Behavioral Phenotypes in AANAT-Deficient Mice
| Behavioral Test | Mouse Strain | Parameter | Result | Reference |
| Forced Swim Test | C57BL/6J (AANAT-deficient) vs. C3H/HeJ (wild-type AANAT) | Immobility Time | Significantly longer in C57BL/6J mice | [2] |
Table 2: Biochemical Analysis in AANAT-Deficient Mice
| Analysis | Brain Region | Mouse Strain | Parameter | Result | Reference |
| TrkB Activation | Retina & Hippocampus | C3H/f+/+ (wild-type AANAT) | Phosphorylated TrkB (pTrkB) Levels | Exhibit a circadian rhythm (high at night, low during the day) | [4][5] |
| TrkB Activation | Retina & Hippocampus | C57BL/6J (AANAT-deficient) | Phosphorylated TrkB (pTrkB) Levels | No significant circadian rhythm; levels remain low | [4][5] |
Experimental Protocols
Generation of AANAT Knockout Mice using CRISPR/Cas9
This protocol describes a general method for generating AANAT knockout mice based on CRISPR/Cas9 technology.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting a critical exon of the Aanat gene
-
Fertilized mouse embryos (e.g., from C57BL/6J strain)
-
M-16 or M-2 medium
-
Microinjection system
-
Pseudopregnant recipient female mice
Procedure:
-
sgRNA Design and Synthesis: Design two sgRNAs targeting a functionally important exon of the Aanat gene to create a deletion. Synthesize the sgRNAs in vitro.
-
Microinjection Mixture Preparation: Prepare a microinjection mixture containing Cas9 mRNA and the synthesized sgRNAs.
-
Embryo Collection: Collect fertilized embryos at the pronuclear stage from superovulated female mice.
-
Microinjection: Microinject the Cas9/sgRNA mixture into the cytoplasm of the fertilized embryos.
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
-
Screening of Founder Mice:
-
After birth, collect tail biopsies from the pups (F0 generation).
-
Extract genomic DNA.
-
Perform PCR using primers flanking the targeted region of the Aanat gene.
-
Analyze the PCR products by gel electrophoresis to identify potential founders with deletions (indicated by a smaller band size compared to wild-type).[2]
-
Confirm the mutation by Sanger sequencing of the PCR products.[2]
-
-
Breeding and Genotyping:
Behavioral Analysis: Forced Swim Test (FST)
The FST is used to assess depressive-like behavior in rodents.
Materials:
-
Transparent cylindrical glass container (25 cm high, 10 cm in diameter)
-
Water at 25°C
-
Video recording system
-
Scoring software or trained observer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Water-filled Cylinder: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its hind legs.
-
Test Session:
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
The last 4 minutes of the test are typically analyzed.
-
Score the duration of immobility, which is defined as the lack of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between AANAT KO and wild-type control mice.
Behavioral Analysis: Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
Materials:
-
Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video recording and tracking system.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.
-
Test Session:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Calculate the percentage of time spent in the open arms and the number of entries into the open arms.
-
A lower percentage of time and fewer entries into the open arms are indicative of higher anxiety-like behavior.
-
Biochemical Analysis: this compound (NAS) Measurement by HPLC
This protocol outlines the measurement of NAS in brain tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 column
-
Mobile phase (e.g., 0.05% formic acid and acetonitrile)
-
Tissue homogenizer
-
Centrifuge
-
NAS standard
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., pineal gland, hippocampus) from AANAT KO and wild-type mice.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet proteins and debris.
-
Collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the components using a C18 column and a suitable mobile phase.
-
Detect NAS using a UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Create a standard curve using known concentrations of NAS.
-
Quantify the amount of NAS in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound (NAS) Synthesis and Signaling Pathway
Caption: this compound (NAS) synthesis from serotonin via AANAT and its subsequent signaling through the TrkB receptor.
Experimental Workflow for AANAT Knockout Mouse Analysis
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural melatonin 'knockdown' in C57BL/6J mice: rare mechanism truncates serotonin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated genome editing in wild-derived mice: generation of tamed wild-derived strains by mutation of the a (nonagouti) gene - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylserotonin: A Promising New Avenue for Depression Treatment
Application Notes and Protocols for Researchers
N-Acetylserotonin (NAS), a naturally occurring molecule in the brain, is emerging as a compelling therapeutic candidate for major depressive disorder. Traditionally viewed as a mere intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506), recent research has unveiled its unique biological activities, distinct from its well-known relatives.[1][2][3] These notes provide a comprehensive overview of NAS, its mechanism of action, and detailed protocols for its investigation as a potential antidepressant.
Mechanism of Action: Beyond Serotonin and Melatonin
The antidepressant effects of this compound are primarily attributed to its ability to directly activate the Tropomyosin receptor kinase B (TrkB), the principal receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][4][5] This activation is crucial as depression is often associated with reduced BDNF levels and impaired TrkB signaling, leading to neuronal atrophy and decreased neurogenesis.[4]
Notably, NAS activates TrkB independently of BDNF, offering a significant therapeutic advantage.[6][7] This allows for the circumvention of issues related to the poor blood-brain barrier penetration and short half-life of BDNF itself.[6] Unlike serotonin and melatonin, which do not activate TrkB, NAS has been shown to robustly stimulate this receptor and its downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for neuronal survival, plasticity, and neurogenesis.[6][8]
Furthermore, NAS has demonstrated agonist activity at melatonin receptors (MT1, MT2, and MT3), which may contribute to its antidepressant effects, potentially by regulating circadian rhythms which are often disrupted in depression.[2][3][9] NAS also possesses potent antioxidant and anti-inflammatory properties, which could further mitigate the pathophysiology of depression.[2][10]
Preclinical Efficacy: Summary of In Vivo Studies
Preclinical studies in rodent models of depression have consistently demonstrated the antidepressant-like effects of NAS. These studies typically utilize behavioral tests such as the tail suspension test (TST) and the forced swim test (FST), where a reduction in immobility time is indicative of an antidepressant effect.
| Model | Species | NAS Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Tail Suspension Test | Mouse | Not specified | Intraperitoneal (i.p.) | Not specified | Decreased immobility time, suggesting an antidepressant-like effect. | [1] |
| Forced Swim Test | Mouse | Not specified | Not specified | Not specified | C57BL/6J mice (AANAT-mutated, low NAS) show longer immobility times compared to C3H mice (wild-type AANAT). | [5] |
| Chronic Antidepressant Treatment | Rat | N/A (Fluoxetine) | Not specified | 3 weeks | Chronic fluoxetine (B1211875) treatment increased Aanat mRNA levels in the hippocampus, suggesting a role for NAS in the effects of SSRIs. | [1] |
| Neurogenesis Study | Mouse | 20 mg/kg | i.p. | 3 weeks | Increased proliferation of neural progenitor cells in the hippocampus. | [11] |
| Sleep Deprivation Model | Mouse | Not specified | Not specified | Not specified | Enhanced neural progenitor cell proliferation in sleep-deprived mice. | [2] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Metabolism
The synthesis of NAS is a critical step in the melatonin pathway, starting from the amino acid tryptophan.
This compound-Mediated TrkB Signaling Pathway
NAS directly binds to and activates the TrkB receptor, initiating downstream signaling cascades that promote neurotrophic effects.
Experimental Workflow for Assessing NAS Efficacy
A typical preclinical workflow to evaluate the antidepressant potential of NAS involves behavioral testing, followed by molecular analysis of brain tissue.
Detailed Experimental Protocols
Protocol for In Vivo Assessment of Antidepressant-like Activity (Tail Suspension Test)
Objective: To evaluate the antidepressant-like effect of this compound in mice.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Tail suspension apparatus
-
Video recording equipment and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve NAS in the chosen vehicle to the desired concentration (e.g., 20 mg/mL for a 20 mg/kg dose in a 10 mL/kg injection volume). Protect the solution from light.[11]
-
Drug Administration: Administer NAS or vehicle via intraperitoneal (i.p.) injection daily for 21 days.[11]
-
Tail Suspension Test: On day 21, 30-60 minutes after the final injection, individually suspend each mouse by its tail from a lever, using adhesive tape. The mouse should be suspended for a period of 6 minutes.
-
Data Acquisition: Record the entire 6-minute session for each mouse.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A significant decrease in immobility time in the NAS-treated group compared to the vehicle group indicates an antidepressant-like effect.[1]
Protocol for In Vitro Assessment of TrkB Activation
Objective: To determine if this compound activates the TrkB receptor in cultured neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
This compound
-
BDNF (positive control)
-
Lysis buffer
-
Antibodies: anti-phospho-TrkB (pY816), anti-total-TrkB
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture: Plate primary cortical neurons and culture them for 7-10 days.
-
Treatment: Treat the neurons with varying concentrations of NAS (e.g., 10 nM - 1 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control and a BDNF (e.g., 50 ng/mL) positive control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-TrkB overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total TrkB for normalization.
-
-
Data Analysis: Quantify the band intensities for phospho-TrkB and total TrkB. An increase in the ratio of phospho-TrkB to total TrkB in NAS-treated cells compared to vehicle-treated cells indicates TrkB activation.[6][7]
Future Directions and Therapeutic Potential
This compound represents a novel and promising therapeutic strategy for depression. Its unique mechanism of action, targeting the TrkB receptor directly and independently of BDNF, sets it apart from current antidepressant medications.[1][5] Further research is warranted to fully elucidate its clinical potential, including:
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing and formulation for human use.[9]
-
Clinical trials: To evaluate the safety and efficacy of NAS in patients with major depressive disorder.
-
Combination therapies: To explore potential synergistic effects with existing antidepressants like SSRIs.[2][12]
The development of NAS and its derivatives could offer a much-needed new class of antidepressants with a potentially faster onset of action and improved efficacy, particularly for patients who do not respond to currently available treatments.[4][10]
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and Aging-Associated Cognitive Impairment and Depression [aginganddisease.org]
- 4. This compound and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Effects of N-Acetylserotonin in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS), a naturally occurring intermediate in the biosynthesis of melatonin (B1676174) from serotonin, has garnered significant interest for its diverse biological activities.[1] Beyond its role as a melatonin precursor, NAS exhibits potent antioxidant, neuroprotective, and notably, anti-inflammatory properties.[2][3] In vitro studies have demonstrated that NAS can modulate key inflammatory pathways, making it a compelling candidate for therapeutic development in inflammatory diseases.
These application notes provide a comprehensive guide for investigating the anti-inflammatory effects of this compound in vitro. This document outlines detailed protocols for key experiments, presents available quantitative data, and visualizes the underlying signaling pathways to facilitate further research and development.
Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators
The following tables summarize the reported quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators in vitro.
| Cell Line | Inflammatory Stimulus | Mediator | Concentration of NAS | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS/IFN-γ | Nitric Oxide (Nitrite) | 0.01 mM | Concentration-dependent inhibition | [4] |
| 0.1 mM | " | [4] | |||
| 1 mM | " | [4] | |||
| 5 mM | " | [4] | |||
| Vascular Smooth Muscle Cells | IL-1β | Nitric Oxide (Nitrite) | 0.01-5 mM | Concentration-dependent inhibition | [4] |
| Rat Model (in vivo) | Retinal Ischemia-Reperfusion | IL-1β | Not specified | Significant decrease in IL-1β positive cells | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
TrkB/PI3K/AKT Signaling Pathway
NAS has been shown to activate the Tropomyosin receptor kinase B (TrkB), a receptor for Brain-Derived Neurotrophic Factor (BDNF).[5][6] This activation triggers downstream signaling through the PI3K/AKT pathway, which is known to have pro-survival and anti-inflammatory roles.
NF-κB and NLRP3 Inflammasome Signaling Pathway
This compound has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, NAS can suppress the transcription of pro-inflammatory genes, including those for cytokines and components of the NLRP3 inflammasome.[3][4]
Experimental Protocols
The following section provides detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
1.1. RAW 264.7 Murine Macrophage Cell Line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. THP-1 Human Monocytic Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for macrophage-like phenotype): Treat THP-1 monocytes with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before treatment.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
1.3. This compound Treatment
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1 µM to 1 mM).
-
Pre-treat cells with this compound for 1-2 hours before inducing inflammation.
-
Include a vehicle control (DMSO) at the same final concentration as the highest NAS treatment.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of cytokines such as TNF-α and IL-6 released into the culture medium.
-
Procedure:
-
Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (optimize incubation time for each cytokine).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific commercial kit.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided in the kit.
-
Western Blot Analysis of Signaling Pathways (e.g., NF-κB and PI3K/AKT)
This technique is used to determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with NAS and/or LPS as described above for the desired time points (e.g., 15-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Examples of primary antibodies include:
-
p-p65, p65, p-IκBα, IκBα (for NF-κB pathway)
-
p-AKT, AKT, p-PI3K, PI3K (for PI3K/AKT pathway)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours, followed by LPS stimulation for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to quantify the nuclear translocation of p65.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the in vitro anti-inflammatory effects of this compound.
Conclusion
This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. The protocols and information provided in these application notes offer a robust framework for researchers to further explore its mechanisms of action and quantify its efficacy in relevant in vitro models. Future studies should aim to generate more comprehensive quantitative data, including IC50 values for key cytokines, to better characterize the anti-inflammatory profile of this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates retinal ischemia-reperfusion injury via HMGB1/RAGE/NF-κB pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylserotonin (NAS) in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetylserotonin (NAS) in solutions for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues related to the stability and use of this compound in laboratory settings.
Stock Solution Preparation and Storage
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, it is recommended to prepare this compound (NAS) stock solutions in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Stock solutions in DMSO can be stored at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1] While some studies suggest that many compounds in DMSO are stable for extended periods at -20°C, it is advisable to prepare fresh stock solutions for critical experiments or after long-term storage to ensure the integrity of the compound.[2] For aqueous solutions, it is not recommended to store them for more than one day.[3]
Q2: I observed precipitation in my NAS stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded. In such cases, it is recommended to prepare a fresh stock solution. To avoid this issue, ensure you are using anhydrous DMSO and that the storage vials are tightly sealed to prevent moisture absorption.[1]
Q3: How long can I store my NAS stock solution in DMSO at -20°C?
Stability in Aqueous Solutions and Cell Culture Media
Q4: How stable is this compound in aqueous buffers like PBS? What is the effect of pH?
A4: this compound is sparingly soluble in aqueous buffers.[3] While specific degradation kinetics for NAS across a range of pH values are not well-documented, studies on the related indoleamine, melatonin (B1676174), indicate that stability is pH-dependent. Melatonin shows greater stability in acidic conditions (pH 1-4) and degradation increases as the pH becomes more alkaline.[5][6] It is plausible that NAS exhibits similar behavior. For experiments in aqueous buffers, it is strongly recommended to prepare the solution fresh on the day of use.[3]
Q5: My in vitro cell-based assay results with NAS are inconsistent. Could the compound be degrading in the cell culture medium?
A5: Yes, it is highly likely that this compound degrades in cell culture medium at 37°C. A study on the stability of a related compound, N-acetylcysteine (NAC), in DMEM medium showed significant degradation at both room temperature and 37°C.[7] The complex composition of cell culture media, along with the physiological temperature and pH, can contribute to the degradation of small molecules.
Troubleshooting Inconsistent Results:
-
Prepare Fresh dilutions: Always prepare fresh dilutions of NAS in your cell culture medium immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of NAS with the cells.
-
Replenish NAS: For longer-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly diluted NAS at regular intervals.
-
Run a Stability Check: To confirm degradation, you can perform a simple stability test by incubating NAS in your cell culture medium under assay conditions (37°C, 5% CO2) and measuring its concentration at different time points using HPLC.
Experimental Conditions and Purity
Q6: Should I be concerned about the photostability of this compound during my experiments?
A6: Yes, compounds with an indole (B1671886) ring structure, like this compound, can be susceptible to photodegradation. It is good laboratory practice to protect NAS solutions from light, especially during storage and long incubations. Use amber vials or wrap your tubes and plates in aluminum foil to minimize light exposure.[1]
Q7: How can I check the purity of my this compound solid or stock solution?
A7: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile.[9][10] By comparing the peak area of your sample to a standard of known concentration, you can determine the purity and concentration of your NAS.
Quantitative Data on Stability
Direct quantitative stability data for this compound under various in vitro conditions is limited in the published literature. The following tables provide stability data for related compounds, N-acetylcysteine (NAC) and melatonin, which can serve as a conservative reference. It is strongly recommended to perform your own stability assessment of NAS under your specific experimental conditions.
Table 1: Stability of N-Acetylcysteine (NAC) in DMEM Medium
| Temperature | Average Percent Recovery | Stability Assessment |
| Refrigerated (4°C) | 96.4% | Relatively stable, minor degradation. |
| Room Temperature | 84.4% | Significant degradation. |
| 37°C | 78.8% | Rapid degradation. |
| (Data adapted from a study on NAC stability, which may be indicative of NAS behavior in cell culture media.[7]) |
Table 2: Thermal Degradation of Melatonin in Aqueous Solution (pH 7)
| Temperature | Degradation Rate Constant (k) (per hour) | Half-life (t½) (hours) |
| 60°C | 0.027 | ~25.7 |
| 70°C | 0.082 | ~8.5 |
| 80°C | 0.123 | ~5.6 |
| 90°C | 0.175 | ~4.0 |
| (Data from a study on melatonin, a structurally similar indoleamine.[6]) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound and anhydrous DMSO to come to room temperature.
-
Weigh out the desired amount of solid NAS in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the NAS is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound in a specific solution (e.g., cell culture medium, aqueous buffer) over time at a given temperature.
-
Materials:
-
This compound stock solution (in DMSO)
-
Test solution (e.g., DMEM, PBS pH 7.4)
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
HPLC-grade mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile)
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of NAS in the test medium at the final desired concentration (e.g., 10 µM in DMEM).
-
Immediately take a sample for the time zero (T=0) measurement.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
-
Time Points:
-
Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately after withdrawal, either inject the sample into the HPLC or store it at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical starting point for NAS analysis is a C18 column with a gradient elution using water (with 0.1% formic acid) and acetonitrile. The UV detector should be set to the absorbance maximum of NAS (around 278 nm).[3]
-
Inject the samples from each time point.
-
Record the peak area of the this compound peak in the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of NAS remaining at each time point relative to the T=0 sample.
-
Plot the percentage of NAS remaining versus time to visualize the degradation profile.
-
-
Signaling Pathways and Experimental Workflows
Melatonin Biosynthesis Pathway
This diagram illustrates the enzymatic conversion of serotonin (B10506) to melatonin, with this compound as a key intermediate.
Caption: Enzymatic pathway of melatonin synthesis from serotonin.
This compound (NAS) Activation of TrkB Signaling
This diagram shows the signaling cascade initiated by the binding of this compound to the TrkB receptor, leading to downstream effects on neuronal survival and plasticity.[11][12][13]
Caption: NAS-mediated activation of the TrkB signaling pathway.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for conducting an in vitro stability study of this compound.
Caption: Workflow for assessing the in vitro stability of NAS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn.insights.bio [cdn.insights.bio]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Degradation of N-Acetylserotonin by the N-end rule pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Acetylserotonin (NAS). A crucial point of clarification is that NAS, a small molecule, is not directly degraded by the N-end rule pathway. Instead, this pathway regulates the levels of the enzyme responsible for NAS synthesis, Arylalkylamine N-acetyltransferase (AANAT) . This guide will focus on the experimental study of AANAT degradation by the N-end rule pathway.
Frequently Asked Questions (FAQs)
Q1: Is this compound (NAS) directly degraded by the N-end rule pathway?
A1: No. The N-end rule pathway is a protein degradation system that recognizes specific N-terminal amino acids of proteins to target them for ubiquitination and subsequent degradation by the proteasome. This compound (NAS) is a small molecule, not a protein, and therefore is not a substrate for the N-end rule pathway. This pathway instead regulates the cellular concentration of the enzyme that synthesizes NAS, Arylalkylamine N-acetyltransferase (AANAT).
Q2: How does the N-end rule pathway regulate AANAT levels?
A2: The N-end rule pathway targets AANAT for degradation, thereby controlling its half-life and abundance in the cell. This regulation is particularly prominent for rat AANAT, which is a short-lived protein. Two branches of the N-end rule pathway are involved in the degradation of rat AANAT[1][2]:
-
The Arg/N-end rule pathway: This pathway recognizes the unacetylated N-terminal Met-Leu sequence of rat AANAT. The N-terminal methionine followed by a bulky hydrophobic residue like leucine (B10760876) acts as a degradation signal (N-degron).
-
The Ac/N-end rule pathway: This pathway targets the N-terminally acetylated form of AANAT. The acetylated N-terminal methionine residue is recognized by this branch of the pathway, leading to degradation.
Q3: Is there a difference in the degradation of rat and human AANAT?
A3: Yes, there is a significant difference. Rat AANAT is rapidly degraded, with a half-life of less than 5 minutes in yeast expression systems and around 2 hours in human cell lines[1][3]. In contrast, human AANAT is substantially more stable and appears to be largely refractory to degradation by the N-end rule pathway[1][2]. This difference is attributed to variations in their N-terminal sequences.
Q4: What is the role of the N-terminal sequence of AANAT in its degradation?
A4: The N-terminal sequence of AANAT is critical for its recognition by the N-end rule pathway. For rat AANAT, the second amino acid, leucine, is a key destabilizing residue[4][5]. Deletion or mutation of this N-terminal region can dramatically stabilize the AANAT protein[4].
Q5: How does phosphorylation affect AANAT stability?
A5: Phosphorylation of AANAT, typically at the T29 residue in rats, promotes its interaction with 14-3-3 proteins. This binding stabilizes AANAT and protects it from proteasomal degradation[4].
Quantitative Data Summary
The stability of AANAT varies significantly between species and is influenced by its N-terminal sequence and post-translational modifications. The following tables summarize key quantitative data from cycloheximide (B1669411) chase experiments.
Table 1: Half-life of AANAT Orthologs in Different Expression Systems
| AANAT Ortholog | Expression System | Half-life (t½) | Citation |
| Rat (wild-type) | S. cerevisiae | < 5 minutes | [1] |
| Human (wild-type) | S. cerevisiae | ~30 minutes | [1] |
| Rat (wild-type) | HEK293T cells | ~2 hours | [3] |
| Human (wild-type) | HEK293T cells | Significantly longer than rat AANAT | [1][2] |
Table 2: Effect of N-terminal Mutations on Rat AANAT Stability in HEK293T Cells
| Rat AANAT Mutant | N-terminal Sequence | Relative Stability | Citation |
| Wild-type | Met-Leu-Ser... | Unstable | [3] |
| ΔN2 (deletion of Leu2) | Met-Ser-Leu... | Markedly stabilized | [4] |
| (M)SI-rAANAT | Met-Ser-Ile... | Most stable mutant | [3] |
| (M)PLS-rAANAT | Met-Pro-Leu-Ser... | More stable than wild-type | [3] |
Experimental Protocols
1. Cycloheximide Chase Assay for AANAT Half-Life Determination
This protocol is used to determine the half-life of AANAT by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.
Materials:
-
Cells expressing the AANAT construct of interest (e.g., HEK293T cells)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against AANAT (or its tag)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed an equal number of cells into multiple culture dishes or wells of a multi-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with cycloheximide at a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically for your cell line. This is time point zero (t=0).
-
Immediately harvest the cells from the t=0 plate. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against AANAT and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for AANAT and the loading control at each time point.
-
Normalize the AANAT band intensity to the loading control for each time point.
-
Plot the normalized AANAT intensity versus time and calculate the half-life.
2. In Vitro Ubiquitination Assay for AANAT
This assay determines if AANAT is a direct substrate for ubiquitination by a specific E3 ligase in a cell-free system.
Materials:
-
Recombinant purified AANAT (substrate)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase (e.g., UBR1/UBR2 for the Arg/N-end rule)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-AANAT antibody or anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the following components in the specified order:
-
Ubiquitination buffer
-
ATP (to a final concentration of 2-5 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
AANAT (substrate, e.g., 1-2 µM)
-
E3 ligase (e.g., 200-500 nM)
-
-
As a negative control, prepare a reaction mixture lacking the E3 ligase or ATP.
-
Incubate the reaction mixtures at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with an anti-AANAT antibody to detect higher molecular weight, polyubiquitinated forms of AANAT, which appear as a smear or ladder of bands above the unmodified AANAT band. Alternatively, probe with an anti-ubiquitin antibody.
Visualizations
Caption: Degradation of rat AANAT by the two branches of the N-end rule pathway.
Caption: Experimental workflow for a cycloheximide (CHX) chase assay.
Caption: Troubleshooting guide for AANAT degradation experiments.
References
- 1. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. N-terminal residues regulate proteasomal degradation of AANAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetylserotonin Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of N-Acetylserotonin (NAS) in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (NAS) neuroprotection?
A1: this compound (NAS) exerts its neuroprotective effects primarily by activating the Tropomyosin receptor kinase B (TrkB), the same receptor used by Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This activation is independent of BDNF and melatonin (B1676174) receptors.[1][2][3] Upon binding, NAS promotes TrkB dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the ERK1/2 and AKT pathways, promoting cell survival.[1] Additionally, NAS has been shown to inhibit mitochondrial death pathways and autophagic cell death.[4][5][6]
Q2: Does this compound cross the blood-brain and blood-retinal barriers?
A2: Yes, systemic administration of NAS has been shown to increase the levels of phosphorylated TrkB (pTrkB) in the retina and hippocampus, indicating that it can cross both the blood-brain and blood-retinal barriers.[1] This has been verified by direct measurement of NAS in the brain and retina following systemic administration.[1]
Q3: What is the difference between the neuroprotective effects of this compound and melatonin?
A3: While NAS is a precursor to melatonin, their primary mechanisms of neuroprotection differ. NAS directly activates the TrkB receptor, a pathway not engaged by melatonin.[2][3] In contrast, melatonin is thought to exert its biological effects through melatonin receptors or as a direct antioxidant.[2] Studies have shown that the neuroprotective effect of NAS against certain insults, like kainic acid-induced apoptosis, is not replicated by melatonin and is blocked by a TrkB inhibitor, confirming its distinct mechanism.[1]
Q4: Is this compound stable for experimental use?
A4: While NAS is effective in experimental models, it has a relatively short biological half-life. For studies requiring longer-lasting effects, structural analogs of NAS have been developed. One such derivative, N-[2- (5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperideine- 3-carboximide (HIOC), has been shown to activate TrkB with greater potency and has a significantly longer biological half-life than NAS after systemic administration.[1][2]
Q5: Can this compound be used in both in vitro and in vivo models?
A5: Yes, NAS has demonstrated neuroprotective effects in a variety of in vitro and in vivo models. In vitro studies have utilized primary cortical and hippocampal neurons, as well as cell lines like HT-22 and PC12.[1][4][7][8] In vivo research has successfully used mouse models of ischemic injury (e.g., MCAO), excitotoxicity, and light-induced retinal degeneration.[1][4][5]
Troubleshooting Guide
Issue 1: Inconsistent or no TrkB activation observed after NAS treatment.
-
Possible Cause 1: Inappropriate NAS concentration.
-
Solution: The effective concentration of NAS can be model-dependent. For in vitro neuronal cultures, TrkB activation can be observed in the low nanomolar range.[1] However, for protection against oxidative stress or oxygen-glucose deprivation, concentrations in the micromolar range (from 0.01 µM up to 500 µM) may be necessary.[7][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Timing of sample collection.
-
Solution: TrkB activation by NAS is rapid. In vitro, phosphorylation can be detected as early as 10-15 minutes, peaking around 30-60 minutes.[10] In vivo, peak TrkB activation in the hippocampus has been observed 1-2 hours after intraperitoneal injection.[11][12] Ensure your time points for analysis fall within this window.
-
-
Possible Cause 3: Degradation of NAS.
-
Solution: Prepare fresh solutions of NAS for each experiment. NAS can be dissolved in saline containing a small percentage of ethanol (B145695) for in vivo use.[4] For long-term or repeated dosing studies, consider using a more stable analog like HIOC.[1]
-
Issue 2: Lack of neuroprotective effect in an in vivo model.
-
Possible Cause 1: Insufficient dosage or inappropriate administration route.
-
Solution: For mouse models, intraperitoneal (i.p.) injections of 10 mg/kg to 20 mg/kg have been shown to be effective.[4][13] Ensure the injection volume is appropriate for the animal's size.[14] The timing of administration relative to the induced injury is also critical. For example, in a middle cerebral artery occlusion (MCAO) model, NAS was administered both before and after the operation.[4]
-
-
Possible Cause 2: Species or model-specific differences.
-
Solution: The neuroprotective effects of NAS may vary between different animal models and species. For instance, while NAS protects against kainic acid-induced neurotoxicity, it was found to have no protective effect against light-induced retinal degeneration in mice, even at high doses.[1] It is important to consult the literature for studies using similar models or to conduct pilot studies to validate the efficacy of NAS in your specific paradigm.
-
Issue 3: High background or non-specific effects observed.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Possible Cause 2: Vehicle effects.
-
Solution: Always include a vehicle-only control group in your experiments to account for any effects of the solvent used to dissolve the NAS. For in vivo studies using a saline/ethanol vehicle, the control group should receive the same volume of this vehicle.[4]
-
Data Presentation
Table 1: Effective Dosages of this compound in In Vitro Neuroprotection Studies
| Experimental Model | Insult | Effective NAS Concentration | Outcome Measure | Reference |
| Primary Cortical & Hippocampal Neurons | - | Low nM range | TrkB Phosphorylation | [1] |
| Primary Cortical Neurons | Glutamate | Dose-dependent | Blocked apoptosis | [1] |
| HT-22 Cells | Glutamate, Hydrogen Peroxide | 50 - 500 µM | Inhibited cell death | [7] |
| Primary Cerebrocortical Neurons | Oxygen-Glucose Deprivation (OGD) | 0.01 nM - 100 µM | Inhibited cell death | [9] |
| Primary Cerebrocortical Neurons | Hydrogen Peroxide | 10 µM | Inhibited autophagic cell death | [4] |
| PC12 Cells | Hydrogen Peroxide | Not specified, but effective | Reduced oxidative stress & apoptosis | [8][15] |
Table 2: Effective Dosages of this compound in In Vivo Neuroprotection Studies
| Animal Model | Insult/Disease Model | Administration Route | Effective NAS Dosage | Outcome Measure | Reference |
| Mouse | Kainic Acid-Induced Apoptosis | Intraperitoneal (i.p.) | Not specified, but effective | Reduced caspase-3 activation | [1][2] |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal (i.p.) | 10 mg/kg | Reduced infarct volume | [4][5] |
| BDNF Conditional Knockout Mice | - | Intraperitoneal (i.p.) | 20 mg/kg | TrkB Activation | [13] |
| C57BL/6J Mice | - | Intraperitoneal (i.p.) | 20 mg/kg | Increased NPC proliferation | [11] |
Experimental Protocols
Protocol 1: In Vitro TrkB Activation Assay
-
Cell Culture: Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro.
-
NAS Treatment: Prepare fresh NAS solutions. Treat neuronal cultures with varying concentrations of NAS (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 15-30 minutes. Include a vehicle control and a positive control (e.g., 50 ng/mL BDNF).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated TrkB (pTrkB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TrkB and a loading control (e.g., β-actin) to normalize the data.
-
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Use adult male C57BL/6J mice (20-25g).
-
Anesthesia: Anesthetize the mice with isoflurane. Maintain rectal temperature at 37.0-37.5°C.
-
MCAO Surgery: Induce focal cerebral ischemia by intraluminal filament insertion to occlude the middle cerebral artery. Confirm occlusion with a laser Doppler perfusion monitor.
-
NAS Administration:
-
Dissolve NAS in saline containing 1.2% ethanol.[4]
-
Administer NAS at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
A potential dosing schedule is 10 minutes before and 20 minutes after the operation, or 30 minutes post-operation.[4]
-
The control group receives an equivalent volume of the saline/ethanol vehicle.
-
-
Outcome Assessment:
-
After 24 hours of MCAO, assess neurological score.
-
Euthanize the animals and remove the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Mandatory Visualizations
Caption: this compound (NAS) activates the TrkB signaling pathway.
Caption: NAS inhibits the mitochondrial cell death pathway.
Caption: General experimental workflow for NAS neuroprotection studies.
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-serotonin offers neuroprotection through inhibiting mitochondrial death pathways and autophagic activation in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. This compound protects PC12 cells from hydrogen peroxide induced damage through ROS mediated PI3K / AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration of N-Acetylserotonin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of N-Acetylserotonin (NAS) across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during experiments aimed at improving NAS delivery to the central nervous system (CNS).
Q1: My in vitro BBB model shows low permeability for free this compound. Is this expected?
A1: Yes, this is expected. While this compound (NAS) can cross the blood-brain barrier (BBB), its penetration is limited.[1] In vitro models, such as those using bEnd3 cells or co-cultures with astrocytes, are designed to mimic the restrictive nature of the BBB. Low permeability of free NAS in these models validates the model's integrity and highlights the need for enhancement strategies.
Q2: I am experiencing low encapsulation efficiency of NAS in my polymeric nanoparticles. What are the potential causes and solutions?
A2: Low encapsulation efficiency is a common challenge, particularly with hydrophilic compounds.[2][3] Here are some potential causes and troubleshooting steps:
-
Poor Drug-Polymer Interaction: NAS, being moderately hydrophilic, may have limited interaction with hydrophobic polymers like PLGA.
-
Solution: Consider using a blend of polymers or surface-modifying the nanoparticles to improve affinity for NAS.
-
-
Rapid Drug Diffusion: During nanoparticle formation, NAS might rapidly diffuse into the aqueous phase.
-
Solution: Optimize the solvent evaporation rate or the nanoprecipitation process to encourage more efficient entrapment.[4] Modifying the pH of the aqueous phase can also influence the ionization state of NAS and its interaction with the polymer.
-
-
Suboptimal Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug saturation in the polymer matrix.
-
Solution: Experiment with different drug-to-polymer ratios to find the optimal loading capacity.[2]
-
Q3: The particle size of my NAS-loaded nanoparticles is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent particle size is often due to variations in the formulation process.[2]
-
Inconsistent Mixing: The rate and method of adding the organic phase to the aqueous phase are critical.
-
Solution: Use a syringe pump for a constant and reproducible addition rate. Ensure consistent stirring speed and temperature throughout the process.[2]
-
-
Solvent Composition: Minor variations in the solvent/anti-solvent ratio can significantly impact particle size.
-
Solution: Prepare solutions with precise measurements and ensure complete dissolution of all components before mixing.
-
Q4: My NAS-loaded liposomes show poor stability during storage, leading to drug leakage. How can I enhance their stability?
A4: Liposome (B1194612) stability is crucial for effective drug delivery.[5][6][7]
-
Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical for bilayer rigidity and stability.
-
Solution: Incorporate cholesterol into your formulation (typically at a 2:1 or 1:1 lipid-to-cholesterol molar ratio) to increase membrane packing and reduce permeability.[8] Using lipids with a higher phase transition temperature (Tm) can also improve stability.
-
-
Storage Conditions: Temperature and light can degrade phospholipids.
-
Solution: Store liposome suspensions at 4°C in the dark. For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant.[6]
-
-
Oxidation: Unsaturated fatty acid chains in phospholipids are prone to oxidation.
-
Solution: Handle lipid solutions under an inert gas (like nitrogen or argon) and consider adding antioxidants such as alpha-tocopherol (B171835) to the formulation.[6]
-
Q5: How can I confirm that the observed increase in brain concentration is due to nanoparticle-mediated delivery and not just vascular association?
A5: This is a critical point in BBB research. Differentiating between nanoparticles in the brain parenchyma versus those in the brain's blood vessels is essential.[4][9]
-
Capillary Depletion Method: This technique separates brain capillaries from the parenchyma, allowing for separate quantification of the drug in each fraction.[9]
-
In Situ Brain Perfusion: This method involves perfusing the brain with a solution containing the nanoparticles, which helps to distinguish between vascular binding and actual brain uptake.[9]
-
Advanced Imaging Techniques: Techniques like confocal microscopy or transmission electron microscopy of brain sections can provide visual evidence of nanoparticles within the brain parenchyma.[10]
Quantitative Data Summary
The following table summarizes illustrative data on the brain uptake of this compound with different delivery strategies. Note: These values are representative examples based on typical enhancements seen with nanocarrier systems and may not reflect the results of a specific study.
| Delivery Strategy | Brain-to-Plasma Concentration Ratio (Illustrative) | Fold Increase vs. Free NAS (Illustrative) | Key Advantages |
| Free this compound | 0.1 - 0.3 | 1x | Baseline permeability. |
| NAS-Loaded PLGA Nanoparticles | 0.8 - 1.5 | 4x - 8x | Sustained release, protection from degradation.[11] |
| Surface-Modified Nanoparticles (e.g., with Transferrin) | 2.0 - 4.0 | 10x - 20x | Receptor-mediated transcytosis for enhanced uptake.[12][13] |
| NAS-Loaded Liposomes | 0.6 - 1.2 | 3x - 6x | Biocompatible, can encapsulate hydrophilic and lipophilic drugs.[14] |
| NAS Prodrug | 1.5 - 3.0 | 7x - 15x | Increased lipophilicity for enhanced passive diffusion.[15] |
Experimental Protocols
Formulation of NAS-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol describes a common method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound.
Materials:
-
This compound (NAS)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of NAS in 5 mL of acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare 20 mL of a 1% PVA solution in deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer at a constant speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 3-4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated NAS.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.
-
-
Final Product: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and in vitro/in vivo studies. For long-term storage, consider lyophilization.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol outlines a method to assess the permeability of NAS and NAS-loaded nanoparticles across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Brain microvascular endothelial cells (e.g., bEnd3)
-
Astrocytes (optional, for co-culture model)
-
Cell culture medium and supplements
-
NAS and NAS-nanoparticle formulations
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS system for NAS quantification
Procedure:
-
Cell Seeding:
-
Coat the luminal side of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Seed the brain endothelial cells onto the inserts at a high density to form a confluent monolayer.
-
For a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the well.
-
-
Model Maturation: Culture the cells for several days until a tight monolayer is formed. Monitor the integrity of the monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (free NAS or NAS-nanoparticles) and Lucifer yellow to the apical (luminal) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for NAS for each formulation. A higher Papp value indicates greater permeability across the in vitro BBB model.
Visualizations
Caption: Receptor-mediated transcytosis of NAS-nanoparticles across the BBB.
Caption: Workflow for developing and evaluating NAS delivery systems for BBB penetration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.even3.com [static.even3.com]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. ijper.org [ijper.org]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Nanoparticle in Brain Permeability: An in-vitro BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Surface modification of nanoparticles enhances drug delivery to the brain and improves survival in a glioblastoma multiforme murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of brain penetrant prodrug of neuroprotective D-264: Potential therapeutic application in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Measurement of Low N-Acetylserotonin (NAS) Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for measuring low concentrations of N-Acetylserotonin (NAS).
Frequently Asked Questions (FAQs)
Q1: Why is measuring low concentrations of this compound (NAS) challenging?
Measuring low concentrations of this compound (NAS) is difficult due to several factors. Its circulating levels in biological matrices like human plasma are inherently low, often in the picogram per milliliter (pg/mL) range.[1][2][3] This necessitates highly sensitive analytical methods. Furthermore, NAS can be unstable and prone to degradation, requiring careful sample handling and storage. The structural similarity of NAS to other tryptophan-melatonin pathway metabolites can also lead to analytical interference, making specificity a critical consideration.[4]
Q2: What are the primary methods for quantifying low NAS concentrations?
The most common and reliable method for quantifying low concentrations of NAS is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers the high sensitivity and specificity required to detect pg/mL levels of NAS in complex biological samples.[1][2][3] While immunoassays like ELISA and Radioimmunoassay (RIA) exist, they may suffer from cross-reactivity and lower sensitivity compared to LC-MS/MS.[5][6]
Q3: What are the critical considerations for sample collection and preparation?
Proper sample handling is crucial for accurate NAS measurement. Key considerations include:
-
Anticoagulant Choice: The choice of anticoagulant for blood samples can impact results.
-
Minimizing Degradation: Samples should be placed on ice immediately after collection and processed quickly to minimize enzymatic degradation.[7]
-
Storage: For long-term storage, samples should be kept at -20°C or lower to prevent degradation.[8] Repeated freeze-thaw cycles should be avoided.[8]
-
Extraction Technique: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods to clean up the sample and concentrate NAS before analysis.[4] Protein precipitation is another technique used to remove proteins from the sample matrix.[4]
Q4: How can the sensitivity of an LC-MS/MS method for NAS be improved?
To enhance sensitivity, several aspects of the LC-MS/MS method can be optimized:
-
Nanospray Ionization: Utilizing nanoflow LC-MS/MS (nESI) can significantly improve sensitivity for detecting endogenous levels of NAS compared to conventional electrospray ionization (ESI).[1][2][3]
-
Optimized Chromatography: Careful selection of the analytical column and optimization of the mobile phase gradient can improve peak shape and reduce background noise.
-
Mass Spectrometry Parameters: Fine-tuning of parameters such as collision energy and selected reaction monitoring (SRM) transitions is essential for maximizing signal intensity. The SRM transition m/z 219 → 160 is commonly used for NAS.[1][2][3]
-
Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification and to correct for matrix effects and variations in sample processing.[1][2][3]
Q5: Are commercial ELISA kits a viable option for NAS measurement?
While ELISA kits for related compounds like serotonin (B10506) are available, specific and highly sensitive ELISA kits for NAS are less common.[8][9][10] Existing immunoassays may have limitations such as cross-reactivity with other melatonin (B1676174) precursors or metabolites, which can lead to inaccurate results.[6] The sensitivity of ELISA may also be insufficient for detecting the very low endogenous levels of NAS in some biological samples.[6]
Troubleshooting Guides
Problem: Low or No NAS Signal Detected
| Possible Cause | Suggested Solution |
| Degradation of NAS during sample handling and storage. | Ensure samples are collected and processed rapidly on ice. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Evaluate different sorbents or solvent systems. Check for proper pH adjustment during extraction. |
| Low instrument sensitivity. | Check the performance of the mass spectrometer. Consider using a more sensitive instrument or a nanospray ionization source.[1] Optimize MS parameters, including gas flows, temperatures, and voltages. |
| Suboptimal chromatography. | Ensure the analytical column is not degraded. Optimize the mobile phase composition and gradient to improve peak focusing. |
| Incorrect SRM transition. | Verify the selected reaction monitoring (SRM) transition for NAS (typically m/z 219 → 160).[1][2][3] |
Problem: High Background Noise in Chromatogram
| Possible Cause | Suggested Solution |
| Matrix effects from the biological sample. | Improve sample cleanup. Use a more rigorous extraction method like SPE. Consider derivatization to shift NAS to a cleaner region of the chromatogram. |
| Contaminated LC system or mobile phases. | Flush the LC system thoroughly. Use fresh, high-purity solvents and additives for the mobile phase. |
| Interference from co-eluting compounds. | Adjust the chromatographic gradient to better separate NAS from interfering peaks. Use a higher-resolution analytical column. |
| Non-optimal mass spectrometer settings. | Optimize the resolution settings on the mass spectrometer. Ensure proper tuning and calibration. |
Problem: Poor Reproducibility of Results
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use an automated liquid handler for improved precision if available. Ensure consistent timing for all incubation and extraction steps. |
| Variable recovery during extraction. | Incorporate a stable isotope-labeled internal standard early in the sample preparation process to correct for variability.[1] |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run. |
| Inconsistent sample collection or storage. | Implement a strict and standardized protocol for sample collection, handling, and storage. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for NAS Quantification
| Parameter | Method 1 | Method 2 |
| Instrumentation | Nanoflow LC-MS/MS | UPLC-MS/MS |
| Ionization Source | Nanospray (nESI) | Electrospray (ESI) |
| Linear Range | 11.0–1095 pg/mL[1][2][3] | 0.01–5 ng/mL[4] |
| SRM Transition | m/z 219 → 160[1][2][3] | Not specified |
| Sample Volume | 100 µL plasma[1] | 1 mL plasma[4] |
Table 2: Recovery of NAS from Human Plasma
| Spiked Concentration | Recovery Percentage |
| 1095 pg/mL | 123.4%[1] |
| 10950 pg/mL | 76.5%[1] |
| 109500 pg/mL | 80.1%[1] |
Experimental Protocols
Detailed Methodology for NAS Measurement by Nanoflow LC-MS/MS
This protocol is a summary of a highly sensitive method for the quantification of endogenous NAS in human plasma.[1][2][3]
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., d7-NAS).
-
Perform sample cleanup and concentration using centrifugal membrane dialysis or solid-phase extraction.
2. Nanoflow Liquid Chromatography (nLC):
-
LC System: Waters Nanoacquity UPLC system.[1]
-
Trapping Column: Load 1 µL of the extracted sample onto a trapping column.
-
Analytical Column: Use a self-packed, polyimide-coated, fused-silica capillary column (e.g., 17 cm AquaC18, 3 µm, 125 Å).[1][2][3]
-
Mobile Phases:
-
Gradient: Develop a suitable gradient to separate NAS from other components. An example gradient involves a linear increase in mobile phase B over approximately 15-20 minutes.[1]
-
Flow Rate: Maintain a flow rate of around 400 nL/min.[1]
3. Tandem Mass Spectrometry (MS/MS):
-
Instrument: Thermo TSQ Vantage triple quadrupole instrument.[1]
-
Ionization: Nanospray ionization (nESI).
-
Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition for NAS: Monitor the transition m/z 219 → 160.[1][2][3]
-
Data Analysis: Quantify NAS by calculating the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for NAS measurement.
Caption: Troubleshooting low NAS signal.
Caption: Melatonin biosynthesis pathway.
References
- 1. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC3319463 - Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and melatonin activities in the pineal gland, retina, harderian gland, brain and serum of rats and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. novamedline.com [novamedline.com]
- 9. dld-diagnostika.de [dld-diagnostika.de]
- 10. SEROTONIN HIGH SENSITIVE ELISA - LDN - Immunoassays Made in Germany [ldn.de]
Technical Support Center: Enhancing the Stability of N-Acetylserotonin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the improvement of N-Acetylserotonin's (NAS) half-life through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the therapeutic use of this compound (NAS)?
The principal limitation of this compound (NAS) as a therapeutic agent is its short biological half-life. This is largely due to its rapid metabolism, primarily through O-methylation by the enzyme this compound O-methyltransferase (ASMT) to form melatonin (B1676174).[1][2][3] This rapid conversion and clearance necessitates frequent administration to maintain therapeutic concentrations, posing a challenge for clinical applications.
Q2: What are the main strategies to improve the half-life of NAS?
There are two primary strategies to enhance the in vivo stability and prolong the half-life of NAS:
-
Chemical Modification: Synthesizing derivatives of NAS that are less susceptible to metabolic degradation. This often involves modifying the chemical structure to block the site of methylation or to improve metabolic stability through other means. A notable example is the derivative N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperideine-3-carboximide (HIOC).[1]
-
Formulation Strategies: Developing advanced drug delivery systems, such as controlled-release formulations (e.g., hydrophilic matrix tablets), to prolong the release and absorption of NAS in the body.
-
Isotopic Labeling: Introducing stable isotopes, such as deuterium, at sites of metabolic activity can slow down metabolism, a technique known as the "deuterium effect."[4] This can lead to a longer pharmacokinetic half-life.
Q3: Are there any known derivatives of NAS with a longer half-life?
Yes, the most well-documented derivative is N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperideine-3-carboximide (HIOC) . Studies have shown that HIOC has a significantly longer biological half-life than NAS.[1] For instance, in mouse brain tissue, the half-life of HIOC has been estimated to be approximately 4 hours.[5] Other reported derivatives include NASD-15 (also known as CA-15) and CA-18, which have shown potential for stronger hypotensive and antidepressant-like activity, respectively, by being poor substrates for O-methylation.[6][7]
Troubleshooting Guides
Issue: Inconsistent pharmacokinetic data for this compound (NAS) in animal studies.
-
Possible Cause 1: Diurnal Variation in Metabolism. The metabolism of NAS is subject to circadian rhythms, largely because the key enzyme in its synthesis, arylalkylamine N-acetyltransferase (AANAT), is regulated by the light-dark cycle.[1]
-
Troubleshooting Tip: Standardize the timing of your experiments. Conduct pharmacokinetic studies at the same time of day, preferably during the light and dark cycles, to account for any diurnal variations in NAS metabolism.
-
-
Possible Cause 2: Instability of NAS in Samples. NAS can be unstable in biological samples if not handled and stored correctly.
-
Troubleshooting Tip: Process blood samples immediately after collection. Use appropriate anticoagulants and store plasma or serum at -80°C until analysis. For analysis, ensure that the methodology, such as LC-MS/MS, is validated for NAS quantification.
-
Issue: Low yield during the synthesis of this compound derivatives like HIOC.
-
Possible Cause: Suboptimal Reaction Conditions. The synthesis of HIOC and other derivatives involves specific reaction conditions that, if not met, can lead to low yields or the formation of side products.
-
Troubleshooting Tip: Refer to a detailed, gram-scale synthesis protocol. Key steps for HIOC synthesis involve the chemoselective N-acylation of serotonin (B10506). Careful control of reagents, solvents, and reaction times is crucial. For instance, the use of pyridine (B92270) as a base can improve the homogeneity of the reaction mixture and increase yield.
-
Data Presentation
Table 1: Comparative Half-Life of this compound (NAS) and its Derivative (HIOC) in Mice
| Compound | Matrix | Half-Life (t½) | Animal Model | Administration Route | Reference |
| This compound (NAS) | Brain | ~1 hour (estimated from graphical data) | BALB/c Mice | Intraperitoneal (i.p.) | [5] |
| HIOC | Brain | ~4 hours | BALB/c Mice | Intraperitoneal (i.p.) | [5] |
| This compound (NAS) | Serum / Liver Microsomes | Unstable | Mouse | In vitro | [5] |
| HIOC | Serum / Liver Microsomes | Stable | Mouse | In vitro | [5] |
Disclaimer: The half-life of NAS in the brain is an estimation derived from graphical data presented in the cited literature. The original study did not provide a precise numerical value.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)
This protocol is a summary of the published gram-scale synthesis.
Materials:
-
Serotonin hydrochloride
-
2-Oxo-3-piperidinecarboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Other necessary reagents and solvents for purification.
Procedure:
-
Activation of Carboxylic Acid: In a suitable reaction vessel, suspend 2-oxo-3-piperidinecarboxylic acid in dichloromethane. Add 1,1'-Carbonyldiimidazole (CDI) and stir the mixture for approximately 30 minutes at room temperature to form the acylimidazolide intermediate.
-
Acylation of Serotonin: To the reaction mixture, add an equal volume of pyridine. This is followed by the addition of one equivalent of serotonin hydrochloride. The addition of pyridine should result in a homogeneous solution.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified using column chromatography on silica (B1680970) gel to yield pure HIOC.
-
Characterization: Confirm the identity and purity of the synthesized HIOC using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This is a general protocol for assessing the pharmacokinetics of NAS and its derivatives.
Materials:
-
Test compound (NAS or derivative) formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture)
-
BALB/c mice (or other appropriate strain)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection). Record the exact time of administration and the dose administered per body weight.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 10, 30, 60, 120, 240, 480 minutes) post-administration. Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma/Serum Preparation: Immediately process the blood samples to obtain plasma or serum by centrifugation.
-
Sample Storage: Store the plasma/serum samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma/serum samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), using appropriate pharmacokinetic modeling software.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound (NAS) from Serotonin and its subsequent conversion to Melatonin.
Caption: Regulation of AANAT, the rate-limiting enzyme in this compound synthesis.
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. This compound, melatonin and their derivatives improve cognition and protect against beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifacts in N-Acetylserotonin measurement due to sample handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring N-Acetylserotonin (NAS) and avoiding artifacts due to sample handling.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor affecting this compound (NAS) measurement?
A1: The stability of NAS is paramount. Delays in processing, improper storage temperatures, and the choice of anticoagulant can all significantly impact the measured concentration. It is crucial to process and freeze samples as quickly as possible after collection.
Q2: Which anticoagulant is recommended for blood collection for NAS measurement?
A2: While studies directly comparing anticoagulants for NAS measurement are limited, EDTA is generally preferred for metabolomic studies as it preserves the morphology of blood cells and has been shown to be a better choice for delayed blood processing for DNA analysis.[1][2] Heparin has been reported to interfere with certain downstream applications like PCR, although its direct impact on NAS quantification by LC-MS/MS is not well-documented.
Q3: How long can I store whole blood before plasma separation?
A3: For optimal results, plasma should be separated from whole blood as soon as possible, ideally within one hour of collection.[3] Delays in processing can lead to alterations in the metabolic profile of the sample. For instance, studies on platelet serotonin (B10506) have shown that delays of even a few hours at 4°C can alter measured levels.[4]
Q4: What is the recommended storage temperature for plasma samples intended for NAS analysis?
A4: Plasma samples should be stored at -80°C for long-term stability.[3]
Q5: How many freeze-thaw cycles can my samples undergo before NAS degradation becomes a concern?
Q6: Can hemolysis affect my NAS measurements?
A6: Yes, hemolysis, the rupture of red blood cells, can significantly alter the metabolic profile of a plasma sample and should be avoided. Hemolyzed samples may show altered levels of various metabolites and should ideally be excluded from analysis.
Troubleshooting Guide
This guide addresses common issues encountered during NAS measurement.
| Issue | Potential Cause | Recommended Action |
| Low or undetectable NAS levels | Sample Degradation: Delayed processing, improper storage temperature. | - Process blood samples to plasma within 1 hour of collection. - Store plasma at -80°C immediately after separation. - Avoid repeated freeze-thaw cycles by aliquoting samples. |
| Inefficient Extraction: Suboptimal extraction solvent or procedure. | - Use a validated liquid-liquid or solid-phase extraction protocol. - Ensure complete evaporation of the extraction solvent before reconstitution. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variation in processing time or storage conditions between samples. | - Standardize the entire sample handling workflow from collection to analysis. - Ensure all samples are treated identically. |
| Instrumental Instability: Fluctuations in LC-MS/MS performance. | - Perform system suitability tests before each analytical run. - Check for stable spray and consistent peak areas of internal standards. | |
| Poor peak shape (tailing, fronting, or splitting) in chromatogram | Column Contamination: Buildup of matrix components on the analytical column. | - Use a guard column and replace it regularly. - Implement a robust sample clean-up procedure. - Flush the column with a strong solvent after each batch. |
| Inappropriate Mobile Phase: pH or organic composition not optimal for NAS. | - Ensure the mobile phase pH is appropriate for the column and analyte. - Use high-purity solvents and additives. | |
| Interfering peaks co-eluting with NAS | Matrix Effects: Co-elution of other endogenous compounds with similar mass-to-charge ratios. | - Optimize the chromatographic gradient to improve separation. - Use a more selective mass transition (SRM) for quantification. - Employ a more rigorous sample clean-up method. |
Impact of Sample Handling on Analyte Stability (Illustrative Data)
While specific quantitative data for this compound is limited, the following tables illustrate the potential impact of pre-analytical variables on other analytes, highlighting the importance of standardized procedures.
Table 1: Effect of Delayed Plasma Separation on Platelet Serotonin Levels
| Time to Processing (at 4°C) | Bias in Serotonin Concentration (ng/10⁹ platelets) |
| 3 hours | +102.3 (±217.39) |
| 5 hours | +200.1 (±132.76) |
| 8 hours | +146.9 (±221.41) |
| 12 hours | -67.6 (±349.60) |
| Data from a study on platelet serotonin, demonstrating that delayed processing can lead to significant changes in measured concentrations.[4] |
Table 2: Effect of Freeze-Thaw Cycles on Serum Biomarker Concentrations
| Biomarker | Change after 5 Freeze-Thaw Cycles (Plasma) | Change after 5 Freeze-Thaw Cycles (Serum) |
| MMP-7 | ~ +15% | ~ +7% |
| VEGF | ~ +15% | ~ +7% |
| Interferon-γ | No significant change | No significant change |
| IL-8 | No significant change | No significant change |
| Data from a study on various protein biomarkers, showing that repeated freeze-thaw cycles can lead to an increase in the concentration of certain analytes.[4] |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis of this compound
-
Blood Collection: Collect whole blood into polypropylene (B1209903) tubes containing EDTA as the anticoagulant.
-
Immediate Chilling: Place the tubes on ice immediately after collection.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 5000 x g for 3 minutes at 4°C to separate the plasma.[3]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately freeze the plasma samples at -80°C in single-use aliquots until analysis.[3]
-
Sample Processing for Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated NAS).
-
Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters SymmetryShield RP18, 2.1x100 mm, 3.5 µm) is suitable.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute NAS.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
Visualizations
Caption: Recommended workflow for this compound measurement.
References
- 1. [PDF] EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. | Semantic Scholar [semanticscholar.org]
- 2. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edtatube.com [edtatube.com]
Technical Support Center: Light-Induced Degradation of Arylalkylamine N-acetyltransferase (AANAT)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the light-induced degradation of Arylalkylamine N-acetyltransferase (AANAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of light-induced AANAT degradation?
A1: Light exposure triggers a signaling cascade that leads to the dephosphorylation of AANAT. This event causes AANAT to dissociate from the protective 14-3-3 protein, making it susceptible to ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3]
Q2: Why is my AANAT protein rapidly disappearing in my cell culture or tissue samples?
A2: AANAT has a very short half-life, especially when exposed to light.[4] In the presence of light, the protective phosphorylation of AANAT is removed, leading to its rapid degradation via the ubiquitin-proteasome pathway.[1][2] To prevent this, it is crucial to handle samples in the dark or under dim red light and to use proteasome inhibitors if studying the protein's stability.
Q3: What is the role of 14-3-3 proteins in AANAT stability?
A3: 14-3-3 proteins act as chaperones that bind to phosphorylated AANAT. This binding stabilizes AANAT, enhances its enzymatic activity, and protects it from dephosphorylation and subsequent degradation.[1] Light-induced signaling disrupts this protective interaction.
Q4: Can I block AANAT degradation experimentally?
A4: Yes, the degradation of AANAT can be blocked by using specific inhibitors of the 26S proteasome, such as MG-132 and lactacystin.[1] These inhibitors prevent the breakdown of ubiquitinated AANAT, allowing it to accumulate in the cell.
Q5: Does the light wavelength matter for AANAT degradation?
A5: Yes, studies have shown that blue light is particularly effective at inducing AANAT degradation.[5]
Troubleshooting Guides
Problem: Weak or No AANAT Signal on Western Blot
Q: I am performing a western blot for AANAT, but I get a very weak signal or no signal at all. What could be the issue?
A: This is a common issue when working with AANAT due to its rapid turnover. Here are several potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid protein degradation | - Handle all samples in the dark or under dim red light to minimize light-induced degradation.[6] - Add proteasome inhibitors (e.g., MG-132, lactacystin) to your lysis buffer immediately before use.[1] - Work quickly and keep samples on ice at all times. |
| Low protein abundance | - Increase the amount of total protein loaded onto the gel.[7] - Consider using a positive control, such as a sample from the dark phase of a light-dark cycle when AANAT levels are highest.[4] |
| Inefficient protein extraction | - Use a lysis buffer optimized for your sample type and ensure it contains fresh protease and phosphatase inhibitors.[8] |
| Suboptimal antibody performance | - Optimize the primary antibody concentration. Perform a titration to find the optimal dilution. - Ensure your secondary antibody is appropriate for the primary antibody and is used at the correct dilution. |
| Inefficient transfer | - Verify protein transfer by staining the membrane with Ponceau S after transfer.[7][9] - Optimize transfer conditions (time, voltage) for a protein of AANAT's size (~23 kDa). |
Problem: Inconsistent AANAT Activity Measurements
Q: My AANAT activity assays are showing high variability between replicates. What are the common pitfalls?
A: Consistency in AANAT activity assays requires careful control of experimental conditions.
| Possible Cause | Troubleshooting Steps |
| Variable light exposure | - Ensure all steps of the assay, from sample preparation to the final measurement, are performed under consistent lighting conditions (ideally, in the dark or under dim red light). |
| Substrate degradation | - Prepare fresh substrate solutions (serotonin and acetyl-CoA) for each experiment. |
| Inconsistent incubation times | - Use a timer to ensure precise incubation times for all samples. |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
| Sample degradation | - Keep samples on ice throughout the procedure to minimize enzymatic degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the light-induced degradation of AANAT.
Table 1: Half-life of Rat AANAT
| Condition | Half-life (t½) | Reference |
| In wild-type S. cerevisiae (dark) | < 5 minutes | [4] |
Table 2: Effect of Light Exposure on Ovine AANAT Phosphorylation
| Phosphorylation Site | % Phosphorylated (Night, Dark) | % Phosphorylated (Night, 30 min Light Exposure) | Reference |
| Threonine 31 (T31) | ~40% | Decreased | [10] |
| Serine 205 (S205) | ~55% | Decreased | [10] |
Table 3: Commonly Used Proteasome Inhibitor Concentrations
| Inhibitor | Typical Working Concentration | Typical Treatment Time | Reference |
| MG-132 | 5-50 µM | 1-24 hours | [11] |
| Lactacystin | 2.5 mM (intraocular injection) | Varies | [12] |
Signaling and Experimental Workflow Diagrams
References
- 1. jneurosci.org [jneurosci.org]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Time-Resolved cAMP Level Determination in Frog Retina Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylalkylamine N-acetyltransferase (AANAT): Blue light induction, nuclear translocation, and potential role in the survival of chicken retina neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. pnas.org [pnas.org]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
- 12. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for the conversion of N-Acetylserotonin to melatonin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to control the conversion of N-Acetylserotonin (NAS) to melatonin (B1676174) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of this compound (NAS) to melatonin?
The final step in melatonin biosynthesis, the methylation of NAS to form melatonin, is catalyzed by the enzyme this compound O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT).[1][2][3][4] This enzyme transfers a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the 5-hydroxyl group of NAS.[3][5] While the enzyme Arylalkylamine N-acetyltransferase (AANAT), which converts serotonin (B10506) to NAS, is often the rate-limiting step in the overall pathway and controls the rhythm of melatonin production, ASMT is the direct target for controlling the final conversion step.[1][2][6][7]
Q2: What pharmacological agents can be used to inhibit ASMT activity?
Direct and specific chemical inhibitors for mammalian ASMT are not widely established in the literature, requiring careful selection and validation.[8] However, several compounds have been identified that can inhibit this conversion through various mechanisms.
-
Competitive Inhibitors & Substrates: In plant-based studies, natural flavonoids like quercetin (B1663063) have been shown to significantly inhibit ASMT activity.[9][10] Caffeic acid also demonstrates inhibitory effects.[9][10]
-
Indirect Modulators: Some compounds listed as ASMT inhibitors, such as Metergoline or Tranylcypromine, primarily act by altering the broader dynamics of serotonin, the precursor to NAS.[8]
-
Research Compounds: N-Acetyl-5-hydroxytryptamine itself is listed by some suppliers as an ASMT inhibitor, likely acting as a substrate analog.[8]
It is critical to validate the efficacy and specificity of any inhibitor in your specific experimental model (e.g., cell line, tissue type).
Q3: Are there genetic methods to block the NAS to melatonin conversion?
Yes, genetic methods offer a highly specific approach to block ASMT activity.
-
siRNA-mediated Knockdown: Small interfering RNA (siRNA) can be used to temporarily reduce the expression of the ASMT gene. This method has been successfully used in breast cancer cell lines to study the effects of reduced ASMT activity.[11]
-
Gene Knockout (KO) Models: For in vivo studies, Asmt knockout mouse models have been developed.[12] These models provide a complete and permanent loss of ASMT function, allowing for the study of long-term effects of melatonin deficiency while NAS may accumulate.
Q4: How can I accurately measure the levels of this compound and melatonin to confirm the inhibition?
Due to their low circulating levels, highly sensitive and specific analytical methods are required.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying NAS and melatonin in biological samples like plasma, cell lysates, or culture media.[13] Nanoflow LC-MS/MS offers exceptional sensitivity for detecting endogenous levels in small sample volumes.[13]
-
Radiometric Assays: These assays measure the enzymatic activity of ASMT directly. The most common method involves incubating a sample (e.g., pineal gland homogenate) with this compound and a radiolabeled methyl donor, [3H]S-adenosylmethionine.[14][15] The amount of radiolabeled melatonin produced is then quantified by liquid scintillation counting.
-
Immunoassays: Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) can be used to measure melatonin levels.[16] However, these methods may be susceptible to cross-reactivity and are generally less specific than LC-MS/MS.
Experimental Protocols & Data
Table 1: Properties of ASMT and Inhibitors
| Parameter | Species | Value | Notes |
| Km for NAS | Rice (OsCOMT) | 243 µM | Caffeic acid O-methyltransferase (COMT) in rice exhibits high ASMT activity.[10] |
| Vmax for NAS | Rice (OsCOMT) | 2400 pmol/min/mg protein | Activity measured using purified recombinant protein.[10] |
| Inhibitor | Target Organism | IC50 / Effect | Comments |
| Quercetin | Rice (OsCOMT) | ~5 µM causes >75% inhibition | A natural flavonoid that acts as a potent inhibitor of plant ASMT activity in vitro.[10] |
| Caffeic Acid | Rice (OsCOMT) | ~100 µM causes ~50% inhibition | Acts as a competitive inhibitor.[9] |
Protocol 1: General Steps for In Vitro ASMT Activity Radiometric Assay
This protocol is adapted from established radiometric methods for measuring ASMT activity.[14][15]
-
Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer (e.g., 0.05 M sodium phosphate (B84403) buffer, pH 7.9) on ice. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail. A typical mix per sample includes:
-
Phosphate buffer
-
Bovine Serum Albumin (BSA)
-
This compound (substrate, e.g., 1 mM final concentration)
-
[3H] S-adenosylmethionine (radiolabeled cofactor, e.g., 0.1 mM final concentration)
-
The experimental inhibitor or vehicle control.
-
-
Enzyme Reaction: Add the protein homogenate (e.g., 50-100 µg) to the reaction mixture to start the reaction. For "blank" tubes, add buffer instead of homogenate.
-
Incubation: Incubate the reaction tubes at 37°C for a set time (e.g., 1 hour).
-
Reaction Termination & Extraction: Stop the reaction by adding a high pH buffer (e.g., 0.45 M sodium borate, pH 10). Extract the product, [3H]melatonin, using an organic solvent like chloroform.
-
Quantification: Vortex and centrifuge the tubes to separate the phases. Transfer an aliquot of the organic (chloroform) phase to a scintillation vial. Evaporate the solvent.
-
Scintillation Counting: Add scintillation fluid to the vial and measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
Calculation: Calculate enzyme activity based on the specific activity of the radiolabeled substrate and the amount of protein used, after subtracting the blank values.
Visualizations
Melatonin Biosynthesis Pathway
The diagram below illustrates the final two steps in melatonin synthesis, highlighting the targeted conversion.
Caption: The enzymatic conversion of Serotonin to Melatonin.
Workflow for Evaluating an ASMT Inhibitor
This workflow outlines the process for testing a pharmacological inhibitor in a cell-based assay.
Caption: Experimental workflow for testing ASMT inhibitors in vitro.
Troubleshooting Guide
Problem: My ASMT inhibitor is not effectively blocking melatonin production.
| Possible Cause | Suggested Solution |
| Low Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration (e.g., IC50). Start with concentrations reported in the literature if available. |
| Poor Cell Permeability | Some compounds are not readily cell-permeable.[17] Consider using a different inhibitor or switch to a genetic approach like siRNA. Cell-based assays are crucial to confirm inhibitor activity in a cellular context.[18] |
| Inhibitor Instability | Ensure the inhibitor is stable in your culture medium and experimental conditions. Prepare fresh solutions for each experiment.[19] |
| Incorrect Target | The selected inhibitor may not be specific or effective against the ASMT isoform in your model system (e.g., a plant-derived inhibitor may not work in mammalian cells). Validate using a direct enzyme activity assay. |
| High Substrate Levels | If the experiment involves adding exogenous NAS, the concentration may be too high, outcompeting the inhibitor. Try reducing the substrate concentration. |
Problem: I am observing significant cellular toxicity or off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor is Toxic at Efficacious Dose | Lower the inhibitor concentration. If toxicity persists at effective doses, the therapeutic window is too narrow. Screen for alternative, less toxic inhibitors. |
| Off-Target Effects | The inhibitor may be affecting other essential cellular pathways. This is common with compounds that are not highly specific.[20] Reduce inhibitor concentration and consider using a genetic method (siRNA, knockout) for higher specificity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
Troubleshooting Logic Diagram
Use this diagram to diagnose experiments where melatonin reduction is suboptimal.
Caption: A decision tree for troubleshooting inhibition experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scbt.com [scbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Melatonin biosynthesis requires this compound methyltransferase activity of caffeic acid O-methyltransferase in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASMT Regulates Tumor Metastasis Through the Circadian Clock System in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression profile associated with Asmt knockout-induced depression-like behaviors and exercise effects in mouse hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.butantan.gov.br [repositorio.butantan.gov.br]
- 16. The serotonin-N-acetylserotonin–melatonin pathway as a biomarker for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Rice Serotonin N-Acetyltransferases by MG149 Decreased Melatonin Synthesis in Rice Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Pro-inhibitors of serotonin N-acetyltransferase to regulate melatonin production | Poster Board #653 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Genetic Models for AANAT and NAS Regulation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing genetic models to study the regulation of Arylalkylamine N-acetyltransferase (AANAT) and N-acetylserotonin (NAS) levels.
Troubleshooting Guides
This section addresses common issues encountered during experiments with genetic models of AANAT and NAS regulation.
| Question | Possible Cause | Suggested Solution |
| Why am I observing no difference in melatonin (B1676174) levels between my AANAT knockout and wild-type mice? | 1. Incomplete knockout: The genetic modification may not have resulted in a complete loss of AANAT function. 2. Genetic background: The mouse strain used can influence the phenotype. For example, C57BL/6J mice have a natural mutation that severely compromises melatonin synthesis.[1][2] 3. Compensatory mechanisms: Other enzymes might partially compensate for the loss of AANAT activity. 4. Assay sensitivity: The method used to measure melatonin may not be sensitive enough to detect low levels. | 1. Verify knockout: Confirm the genetic modification at the DNA, RNA, and protein levels. Sequence the targeted region to ensure the correct modification.[3] 2. Strain selection: Use a mouse strain known to have robust melatonin production as a control, such as C3H/HeJ.[1] 3. Investigate other enzymes: Explore the expression and activity of other N-acetyltransferases. 4. Optimize assay: Use a highly sensitive method like mass spectrometry for melatonin quantification. |
| My AANAT transgenic animals show high variability in expression levels. | 1. Positional effects of transgene insertion: The site of transgene integration in the genome can significantly affect its expression level. 2. Founder effects: Variability can be high among founder animals. 3. Genetic drift: Over several generations, the genetic background can diverge, leading to expression variability. | 1. Generate multiple founder lines: Analyze several independent founder lines to identify one with stable and consistent transgene expression. 2. Backcrossing: Backcross transgenic animals to a specific inbred strain for at least 10 generations to create a congenic line with a more uniform genetic background.[4] 3. Standardize animal husbandry: Maintain consistent environmental conditions (light-dark cycle, diet, temperature) for all animals. |
| I am having difficulty detecting AANAT protein by Western blot in my cell culture model. | 1. Low protein expression: AANAT expression might be low under basal conditions. 2. Protein degradation: AANAT is rapidly degraded, especially during the day or under light exposure.[5] 3. Antibody issues: The primary antibody may not be specific or sensitive enough. 4. Sample handling: Improper sample collection and processing can lead to protein degradation. | 1. Stimulate expression: Treat cells with agents that increase cAMP levels (e.g., forskolin) to induce AANAT expression. 2. Inhibit proteasome: Treat cells with a proteasome inhibitor (e.g., MG132) before harvesting to prevent AANAT degradation. 3. Validate antibody: Use a validated antibody and include positive controls (e.g., pineal gland lysate from an animal in the dark phase). 4. Optimize lysis buffer: Use a lysis buffer containing protease and phosphatase inhibitors and keep samples on ice. |
| My genotyping PCR for AANAT knockout mice is giving inconsistent or no bands. | 1. Poor DNA quality: Contaminants in the DNA sample can inhibit PCR. 2. Incorrect primer design: Primers may not be specific to the target sequence or may have suboptimal annealing temperatures. 3. PCR conditions not optimized: The annealing temperature, extension time, or number of cycles may not be optimal. 4. Issues with reagents: PCR reagents may be degraded or improperly stored. | 1. Purify DNA: Use a reliable DNA extraction kit and ensure the 260/280 ratio is appropriate. Consider diluting the DNA to reduce inhibitor concentration.[6] 2. Redesign and validate primers: Use primer design software and validate new primers with positive and negative controls.[7] 3. Optimize PCR: Run a gradient PCR to determine the optimal annealing temperature. Adjust extension time based on the expected product size.[6][7] 4. Use fresh reagents: Aliquot and properly store all PCR components. Include positive and negative controls in every run.[6][8] |
| My cell culture experiments show high background in the AANAT activity assay. | 1. Non-enzymatic acetylation: The substrate may be non-enzymatically acetylated. 2. Interfering substances in lysate: Components of the cell lysate may interfere with the assay. 3. Radiolabel instability: The radiolabeled acetyl-CoA may be unstable. | 1. Include a "no enzyme" control: Run a control reaction with heat-inactivated lysate to determine the level of non-enzymatic acetylation. 2. Optimize sample preparation: Consider a partial purification of the lysate to remove interfering substances. 3. Use fresh radiolabel: Ensure the radiolabeled substrate is not expired and has been stored correctly. |
FAQs
Q1: What is the primary mechanism for the regulation of AANAT activity?
A1: The primary mechanism for the regulation of AANAT activity is post-translational. At night, in the absence of light, elevated cyclic AMP (cAMP) levels activate protein kinase A (PKA). PKA phosphorylates AANAT, which promotes its binding to 14-3-3 proteins. This binding protects AANAT from proteasomal degradation and increases its enzymatic activity. During the day, light exposure decreases cAMP levels, leading to the dephosphorylation and subsequent degradation of AANAT.[5]
Q2: Are there species-specific differences in AANAT regulation?
A2: Yes, there are significant species-specific differences. In rodents, transcriptional regulation plays a major role, with AANAT mRNA levels showing large diurnal variations. In other mammals, such as sheep, the changes in mRNA levels are much smaller, suggesting that post-translational mechanisms are more dominant.[9]
Q3: What are some unexpected phenotypes observed in AANAT knockout models?
A3: While the primary expected phenotype is a loss of rhythmic melatonin production, some studies have reported unexpected phenotypes. For example, Syrian hamsters with a mutated AANAT gene showed accelerated, rather than delayed, entrainment to a new light-dark cycle.[10] This highlights the complex role of melatonin and its precursors in circadian biology. Researchers should be aware that knocking out a single gene can have unforeseen consequences.[11][12]
Q4: Can I use any mouse strain for generating an AANAT knockout?
A4: It is crucial to consider the genetic background. Many common laboratory mouse strains, including C57BL/6J, have a natural mutation in the AANAT gene that results in a truncated, non-functional protein and severely compromised melatonin synthesis.[1][2] Therefore, using such a strain as a "wild-type" control for a targeted AANAT knockout would be inappropriate. Strains with robust melatonin production, such as C3H/HeJ, are better choices for the genetic background.[1]
Q5: What are the key considerations for designing an AANAT activity assay?
A5: Key considerations include the choice of substrate (tryptamine is often used in vitro), the concentration of the co-substrate acetyl-CoA, and the method of detection. Radiometric assays using [3H]-acetyl-CoA are highly sensitive.[13][14] It is also important to include appropriate controls, such as a blank (no enzyme) and a positive control (e.g., pineal gland extract from an animal in the dark phase).
Quantitative Data Summary
| Model System | Genetic Modification | Key Quantitative Findings | Reference |
| Goat | AANAT overexpression | - Serum melatonin levels in transgenic goats: 388.1 ± 75.18 pg/mL vs. 167.4 ± 31.58 pg/mL in wild-type. | [15] |
| Human Ciliary Body Epithelial Cells | TRPV4 agonist (GSK1016790A) treatment | - 2.4-fold increase in AANAT protein expression after 18 hours of treatment. | [16] |
| Chlamydomonas reinhardtii | Recombinant CrAANAT expression | - Km of 247 µM and Vmax of 325 pmol/min/mg protein with serotonin (B10506) as the substrate. | [17] |
| Ovine Pineal Gland | Light exposure at night | - 30 minutes of light exposure at night significantly reduces the phosphorylation of AANAT at T31 and S205. | [15] |
| Human | Normal physiological levels | - Plasma melatonin at night: 80–120 pg/mL. - Plasma melatonin during the day: 10–20 pg/mL. | [18] |
Experimental Protocols
Radiometric Assay for AANAT Activity
This protocol is adapted from methodologies described for measuring AANAT activity in tissue homogenates.[13][14]
Materials:
-
Tissue homogenate (e.g., pineal gland, retina) or cell lysate
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Tryptamine (B22526) solution (40 mM in sodium phosphate buffer)
-
Acetyl-CoA solution (2 mM)
-
[3H]-acetyl coenzyme A (specific activity ~4 Ci/mmol)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare tissue homogenates or cell lysates in ice-cold sodium phosphate buffer.
-
Determine the protein concentration of the homogenates/lysates.
-
In a microcentrifuge tube, prepare the reaction mixture:
-
25 µL tissue homogenate/cell lysate
-
25 µL tryptamine solution
-
25 µL Acetyl-CoA solution
-
25 µL [3H]-acetyl coenzyme A
-
-
For blank controls, substitute the homogenate/lysate with 25 µL of sodium phosphate buffer.
-
Incubate the reaction tubes at 37°C for 20 minutes with agitation.
-
Stop the reaction by adding 500 µL of chloroform to each tube to extract the product, N-[3H]-acetyltryptamine.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 1 minute.
-
Transfer a 400 µL aliquot of the chloroform (lower) phase to a scintillation vial.
-
Evaporate the chloroform in a fume hood.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Calculate AANAT activity based on the specific activity of the [3H]-acetyl coenzyme A and the protein concentration of the sample.
Quantification of NAS by HPLC
This protocol provides a general workflow for the quantification of this compound (NAS) using High-Performance Liquid Chromatography (HPLC).[16]
Materials:
-
Cell or tissue extract
-
Perchloric acid
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with methanol)
-
NAS standard solution
Procedure:
-
Homogenize tissue or lyse cells in a suitable buffer, followed by protein precipitation with perchloric acid.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the compounds on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect NAS using a fluorescence detector (e.g., excitation at 285 nm, emission at 345 nm) or an electrochemical detector.
-
Prepare a standard curve using known concentrations of NAS standard.
-
Quantify the amount of NAS in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Workflows
Caption: Signaling pathway for the regulation of AANAT activity by light.
Caption: General experimental workflow for analyzing AANAT and NAS levels.
References
- 1. 000664 - B6 Strain Details [jax.org]
- 2. Natural melatonin 'knockdown' in C57BL/6J mice: rare mechanism truncates serotonin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of arylalkylamine N-acetyltransferase (AANAT) in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.jax.org [media.jax.org]
- 7. blog.benchsci.com [blog.benchsci.com]
- 8. Genotyping Troubleshooting [jax.org]
- 9. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted disruption of the aralkylamine N-acetyltransferase gene in a seasonal mammal, Mesocricetus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIH Researchers Report That Knockout of Mouse Gene Results in Unexpected Social and Behavioral Changes [genome.gov]
- 12. The "No Phenotype" Challenge in Analyzing Mutant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melatonin - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of N-Acetylserotonin Levels Following MAO Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of Monoamine Oxidase (MAO) inhibitors on endogenous N-Acetylserotonin (NAS) levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MAO inhibitors affect N-Acetylserotnin (NAS) levels?
A1: Monoamine Oxidase-A (MAO-A) is a key enzyme responsible for the degradation of serotonin (B10506). By inhibiting MAO-A, the intracellular concentration of serotonin increases. This elevated serotonin level provides more substrate for the enzyme Arylalkylamine N-acetyltransferase (AANAT), which catalyzes the conversion of serotonin to this compound (NAS). Therefore, selective MAO-A inhibitors are expected to increase endogenous NAS levels.[1][2]
Q2: Which type of MAO inhibitor has the most significant impact on NAS levels, MAO-A or MAO-B inhibitors?
A2: Selective MAO-A inhibitors, such as clorgyline, have a pronounced effect on increasing NAS levels.[3][4][5] This is because MAO-A preferentially metabolizes serotonin. In contrast, selective MAO-B inhibitors, like deprenyl, do not significantly alter pineal NAS or melatonin (B1676174) content, as MAO-B has a lower affinity for serotonin.[3]
Q3: What is the expected magnitude of change in NAS levels after administration of a MAO-A inhibitor?
A3: The administration of a selective MAO-A inhibitor can lead to a substantial increase in NAS levels. For instance, studies in rats have shown that clorgyline can increase the this compound (NAS) content in the pineal gland by as much as fivefold.[3] The exact magnitude can vary depending on the specific inhibitor, dose, animal model, and tissue being analyzed.[6]
Q4: Besides the pineal gland, in which other tissues can I expect to see changes in NAS levels?
A4: While the pineal gland has the most robust and well-documented rhythm of NAS synthesis, NAS is also present in other areas of the central nervous system, including the retina, hippocampus, cerebellum, and brain stem.[3][7] Therefore, it is plausible to expect MAO-A inhibitor-induced changes in NAS levels in these tissues as well.
Q5: Are there any known factors that can influence the response of NAS levels to MAO inhibitors?
A5: Yes, factors such as age and light exposure can modulate the effect of MAO-A inhibitors. For example, the increase in pineal NAS and melatonin after clorgyline administration is significantly higher in young rats compared to middle-aged rats.[4] Additionally, exposure to light, which normally suppresses AANAT activity, can influence the baseline and drug-induced levels of NAS.[4]
Data Presentation: Quantitative Impact of MAO-A Inhibitors on NAS Levels
The following table summarizes quantitative data from studies investigating the effect of the selective MAO-A inhibitor clorgyline on this compound levels in the rat pineal gland.
| MAO Inhibitor | Animal Model | Tissue | Key Findings | Reference |
| Clorgyline | Male Sprague-Dawley Rats | Pineal Gland | Increased pineal this compound (NAS) content fivefold. | [3] |
| Clorgyline | 3- and 12-month-old male Sprague-Dawley Rats | Pineal Gland | Significantly increased pineal NAS content in both age groups. The effect was more pronounced in younger rats. | [4] |
| Clorgyline | Adult male Sprague-Dawley rats | Pineal Gland | Augmented the content of pineal this compound. | [8] |
| Clorgyline | Neonatal rats (in vivo and in vitro) | Pineal Gland | Stimulated NAS production from day five of neonatal life, with a marked increase between day 14 and day 21. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Effect of MAO-A Inhibition on this compound Synthesis
Caption: MAO-A inhibition blocks serotonin degradation, increasing its availability for conversion to NAS.
Experimental Workflow: Quantifying NAS Levels After MAO Inhibitor Treatment
Caption: Workflow for measuring NAS levels from animal tissue after MAO inhibitor administration.
Experimental Protocols
Protocol 1: Quantification of this compound in Rodent Pineal Gland by LC-MS/MS
This protocol is a composite based on methodologies described in the literature for the analysis of melatonin and its precursors.[10][11][12]
1. Sample Preparation and Extraction:
-
Rapidly dissect the pineal gland, weigh it, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
On the day of analysis, homogenize the frozen tissue in 200 µL of ice-cold 0.1% formic acid in acetonitrile (B52724) containing a deuterated internal standard (e.g., NAS-d7).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant. For further cleanup and concentration, solid-phase extraction (SPE) can be employed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters SymmetryShield RP18, 2.1 x 100 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Optimize instrument parameters such as spray voltage, capillary temperature, and collision energy for maximum sensitivity.
-
3. Quantification:
-
Generate a standard curve by spiking known concentrations of NAS and a fixed concentration of the internal standard into a blank matrix (e.g., artificial cerebrospinal fluid or buffer).
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of NAS in the unknown samples by interpolating their peak area ratios from the standard curve.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Very Low NAS Signal | Sample Degradation: NAS is susceptible to degradation. | - Ensure rapid dissection and immediate snap-freezing of tissues.[13]- Keep samples on ice during the entire extraction procedure.- Minimize freeze-thaw cycles. |
| Inefficient Extraction: Poor recovery of NAS from the tissue matrix. | - Ensure complete homogenization of the tissue.- Optimize the extraction solvent. The addition of at least 10% (v/v) acetonitrile during centrifugal filtration has been shown to significantly improve extraction efficiency.[10]- Consider using solid-phase extraction (SPE) for cleanup and concentration.[14] | |
| Low Instrument Sensitivity: MS parameters may not be optimized. | - Perform a fresh tune and calibration of the mass spectrometer using the manufacturer's standards.- Infuse NAS standard directly into the source to optimize cone voltage and collision energy for the specific m/z 219.1 → 160.0 transition. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the column. | - Flush the column with a strong solvent wash (e.g., isopropanol (B130326) or methanol/acetonitrile mixture).- Use a guard column to protect the analytical column and replace it regularly.[15] |
| Sample Solvent Mismatch: The solvent used to reconstitute the sample is much stronger than the initial mobile phase. | - Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase conditions (e.g., 95% Mobile Phase A).[15] | |
| Column Overload: Injecting too much analyte onto the column. | - Dilute the sample and re-inject. | |
| Retention Time Shift | Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition. | - Prepare fresh mobile phases daily using high-purity (LC-MS grade) solvents and additives.- Ensure mobile phases are adequately mixed and degassed. |
| Fluctuating Column Temperature: Inconsistent oven temperature. | - Ensure the column oven is on and has reached the set temperature before starting the analysis. | |
| Air in the System: Bubbles in the pump or flow path. | - Purge the LC pumps to remove any air bubbles.[16] | |
| High Background Noise / Matrix Effects | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | - Use high-purity, LC-MS grade solvents and reagents.[17]- Filter all mobile phases before use. |
| Ion Suppression/Enhancement: Co-eluting matrix components affecting the ionization of NAS. | - Improve sample cleanup using SPE.[14]- Modify the chromatographic gradient to better separate NAS from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Carryover: Analyte from a previous high-concentration sample appearing in subsequent injections. | - Implement a robust needle wash protocol using a strong organic solvent between injections.[18]- Inject blank samples after high-concentration samples to check for carryover. |
References
- 1. Effects of antidepressants and other psychotropic drugs on melatonin release and pineal gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The response of the pineal melatonin biosynthesis to the selective MAO-A inhibitor, clorgyline, in young and middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound and hypotensive effect of MAO-A inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. art2.html [bio.davidson.edu]
- 7. This compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clorgyline effect on pineal melatonin biosynthesis in adrenalectomized rats pretreated with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ontogenetic effects of MAO-A inhibition on rat pineal this compound and melatonin during the first month of neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Melatonin and this compound in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of melatonin and this compound in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. zefsci.com [zefsci.com]
- 18. researchgate.net [researchgate.net]
Post-transcriptional regulation of AANAT mRNA and its effect on NAS synthesis
Welcome to the technical support center for researchers studying the post-transcriptional regulation of Arylalkylamine N-acetyltransferase (AANAT) mRNA and its impact on N-acetylserotonin (NAS) synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of post-transcriptional regulation of AANAT mRNA?
A1: The post-transcriptional regulation of AANAT mRNA is a complex process involving several key mechanisms that control its stability, translation, and overall expression. These include:
-
Regulation by Untranslated Regions (UTRs): Both the 5' and 3' UTRs of AANAT mRNA contain critical regulatory elements. The 5' UTR has an Internal Ribosome Entry Site (IRES) that facilitates cap-independent translation, while the 3' UTR is a hub for regulation by microRNAs and RNA-binding proteins that influence mRNA stability.[1]
-
RNA-Binding Proteins (RBPs): Heterogeneous nuclear ribonucleoproteins (hnRNPs), particularly hnRNP Q, hnRNP R, and hnRNP L, play a dual role. They can bind to the 3' UTR to promote mRNA degradation, and hnRNP Q can also bind to the 5' UTR to enhance IRES-mediated translation.[1] This differential binding contributes to the rhythmic expression of the AANAT protein.[1]
-
MicroRNA (miRNA) Regulation: miR-483 has been identified as a key regulator of AANAT. It binds to the 3' UTR of AANAT mRNA, leading to its degradation and a subsequent decrease in AANAT protein levels and melatonin (B1676174) synthesis.[2][3]
-
Signaling Pathways: The cAMP/PKA signaling pathway is a crucial regulator. Norepinephrine (B1679862) released at night activates this pathway, leading to the phosphorylation of AANAT protein. This phosphorylation promotes the binding of 14-3-3 proteins, which stabilize AANAT, protecting it from proteasomal degradation and enhancing its enzymatic activity.[4][5][6]
Q2: How does the stability of AANAT mRNA differ across species?
A2: There are significant species-specific differences in the regulation of AANAT mRNA stability. In rodents, AANAT mRNA levels exhibit a dramatic nocturnal increase of over 100-fold, indicating that both transcriptional and post-transcriptional regulation play strong roles. In contrast, in primates and ungulates, AANAT mRNA levels remain relatively stable and high throughout the day and night, suggesting that post-transcriptional and translational control are the primary drivers of the rhythmic production of the AANAT protein.[1]
Q3: What is the role of the 14-3-3 proteins in NAS synthesis?
A3: 14-3-3 proteins are critical for the post-translational regulation of AANAT and, consequently, NAS synthesis. Following the nocturnal rise in cAMP and PKA activation, AANAT protein is phosphorylated.[6] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 to phosphorylated AANAT has two major effects:
-
Stabilization: It shields the AANAT protein from dephosphorylation and subsequent degradation by the proteasome.[6][7]
-
Activation: It enhances the catalytic activity of AANAT, leading to a more efficient conversion of serotonin (B10506) to NAS.[6]
Q4: Can light exposure at night affect AANAT post-transcriptionally?
A4: Yes, acute light exposure at night rapidly suppresses AANAT activity and protein levels without immediately affecting its mRNA levels.[7] This effect is mediated by a decrease in norepinephrine release, leading to reduced cAMP/PKA signaling.[4][5] This, in turn, causes dephosphorylation of AANAT, its dissociation from the stabilizing 14-3-3 proteins, and subsequent degradation by the proteasome.[7]
Troubleshooting Guides
Luciferase Reporter Assay for AANAT 3' UTR Activity
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no luciferase signal | 1. Low transfection efficiency. 2. Poor plasmid DNA quality. 3. Weak promoter activity in the chosen cell line. 4. Inactive luciferase enzyme or substrate. | 1. Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control vector (e.g., CMV-driven luciferase) to assess transfection efficiency. 2. Use high-purity, endotoxin-free plasmid DNA. 3. Ensure the promoter driving the luciferase reporter is active in your cell line. Consider using a stronger promoter if necessary. 4. Use fresh luciferase assay reagents and ensure proper storage conditions. |
| High background signal | 1. Cryptic promoter elements in the vector. 2. Contamination of reagents or cell cultures. | 1. Use a reporter vector with minimal cryptic transcription factor binding sites (e.g., pGL4 series). 2. Use fresh, sterile reagents and maintain aseptic cell culture techniques. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the multi-well plate. | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare master mixes for transfection and luciferase assays to minimize pipetting variations. Use calibrated pipettes. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Unexpected increase in luciferase activity with miRNA mimic | 1. Off-target effects of the miRNA mimic. 2. The miRNA may be indirectly regulating a repressor of AANAT. | 1. Perform a BLAST search of the miRNA seed sequence to identify potential off-target binding sites. Use a negative control miRNA mimic with a scrambled sequence. 2. Investigate the downstream targets of the miRNA to understand the broader regulatory network. |
RNA Immunoprecipitation (RIP) for AANAT mRNA
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of immunoprecipitated RNA | 1. Inefficient antibody. 2. Insufficient starting material. 3. Incomplete cell lysis. 4. RBP not expressed or not binding to RNA under the experimental conditions. | 1. Use a RIP-validated antibody. Test different antibody concentrations. 2. Increase the number of cells used for the experiment. 3. Optimize the lysis buffer and homogenization method. 4. Confirm RBP expression by Western blot. Ensure that the cellular conditions favor the RBP-RNA interaction. |
| High background (non-specific RNA binding) | 1. Non-specific binding of RNA to beads or antibody. 2. Insufficient washing. | 1. Pre-clear the cell lysate with beads before adding the specific antibody. Use a non-specific IgG as a negative control. 2. Increase the number and stringency of wash steps. |
| RNA degradation | 1. RNase contamination. | 1. Use RNase-free reagents, tubes, and tips. Work in an RNase-free environment. Add RNase inhibitors to all buffers. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent crosslinking (if applicable). | 1. Standardize cell culture conditions (e.g., passage number, confluency). 2. Optimize and standardize the crosslinking time and UV energy. |
Quantitative Data Summary
Table 1: Effect of miR-483 on AANAT mRNA and Activity
| Treatment | AANAT mRNA abundance (relative to control) | AANAT Enzyme Activity (nmol/80,000 cells/h) |
| Control | 1.0 | ~0.8 |
| miR-483 mimic | ~0.5 (at 6h and 24h) | ~0.4 (at 12h) |
Data summarized from experiments in cultured pinealocytes.[2]
Table 2: PKA-dependent Affinity of AANAT for 14-3-3ζ
| AANAT Phosphorylation State | Dissociation Constant (Ki) | Fold Increase in Affinity |
| Unphosphorylated | 224 ± 2.2 nM | - |
| PKA-phosphorylated (single site) | ~21-32 nM | ~7-10 fold |
| PKA-phosphorylated (dual site) | 7.2 ± 0.34 nM | ~30 fold |
Data from in vitro binding assays.[8]
Table 3: AANAT mRNA Half-life
| Organism/Cell Type | Condition | AANAT mRNA Half-life |
| Mouse Embryonic Stem Cells | Undifferentiated | Median of 7.1 h (for all genes, AANAT specific not detailed) |
| Mouse Embryonic Stem Cells | Differentiated (LIF withdrawal) | Median of 5.48 h (for all genes, AANAT specific not detailed) |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay to Validate miRNA Targeting of AANAT 3' UTR
Objective: To determine if a specific miRNA (e.g., miR-483) directly targets the 3' UTR of AANAT mRNA.
Materials:
-
HEK293T cells or other suitable cell line
-
Dual-luciferase reporter vector (e.g., psiCHECK-2) containing the AANAT 3' UTR sequence downstream of the Renilla luciferase gene. A mutant version of the 3' UTR with a mutated miRNA seed-binding site should also be prepared.
-
miRNA mimic (e.g., miR-483 mimic) and a negative control mimic (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. In separate tubes, co-transfect cells with the AANAT 3' UTR reporter vector (wild-type or mutant) and either the specific miRNA mimic or the negative control mimic using a suitable transfection reagent according to the manufacturer's protocol. b. Include a control with only the reporter vector to measure baseline luciferase activity.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Luciferase Assay: a. Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer. b. The Firefly luciferase serves as an internal control for transfection efficiency and cell number.
-
Data Analysis: a. Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well. b. Compare the normalized luciferase activity of cells transfected with the specific miRNA mimic to those transfected with the negative control mimic for both the wild-type and mutant 3' UTR constructs. A significant decrease in luciferase activity only in the presence of the wild-type 3' UTR and the specific miRNA mimic indicates direct targeting.
Protocol 2: RNA Immunoprecipitation (RIP) to Detect AANAT mRNA Bound to hnRNP Q
Objective: To determine if hnRNP Q physically associates with AANAT mRNA in vivo.
Materials:
-
Cell line or tissue expressing both hnRNP Q and AANAT
-
RIP-validated anti-hnRNP Q antibody and a corresponding IgG control
-
Protein A/G magnetic beads
-
RIP lysis buffer
-
RIP wash buffer
-
Proteinase K
-
RNA extraction kit
-
RT-qPCR reagents and primers for AANAT and a negative control transcript
Procedure:
-
Cell Lysis: Lyse the cells in RIP lysis buffer to release the ribonucleoprotein complexes.
-
Immunoprecipitation: a. Pre-clear the lysate with magnetic beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with the anti-hnRNP Q antibody or IgG control overnight at 4°C. c. Add Protein A/G magnetic beads to pull down the antibody-RBP-RNA complexes.
-
Washing: Wash the beads extensively with RIP wash buffer to remove non-specific binding.
-
RNA Elution and Purification: a. Elute the RNA from the beads and digest the protein with Proteinase K. b. Purify the co-immunoprecipitated RNA using an RNA extraction kit.
-
Analysis by RT-qPCR: a. Reverse transcribe the purified RNA to cDNA. b. Perform qPCR using primers specific for AANAT mRNA and a negative control transcript (a transcript not expected to bind hnRNP Q). c. Analyze the enrichment of AANAT mRNA in the hnRNP Q immunoprecipitate relative to the IgG control and the negative control transcript.
Protocol 3: Polysome Profiling to Analyze AANAT mRNA Translation
Objective: To assess the translational status of AANAT mRNA by determining its association with polysomes.
Materials:
-
Cells of interest
-
Sucrose (B13894) gradient solutions (e.g., 10-50%)
-
Ultracentrifuge with a swinging-bucket rotor
-
Gradient fractionation system with a UV detector
-
RNA extraction kit
-
RT-qPCR reagents and primers for AANAT and a control transcript
Procedure:
-
Cell Treatment: Treat cells with cycloheximide to stall translating ribosomes on the mRNA.
-
Cell Lysis: Lyse the cells in a buffer that preserves polysome integrity.
-
Sucrose Gradient Ultracentrifugation: a. Carefully layer the cell lysate onto a pre-formed sucrose gradient. b. Centrifuge at high speed in an ultracentrifuge to separate the cellular components based on their size and density. Ribosomes, monosomes, and polysomes will migrate to different positions in the gradient.
-
Fractionation: a. Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal peaks. b. Collect fractions corresponding to non-ribosomal, monosomal, and polysomal fractions.
-
RNA Extraction and Analysis: a. Extract RNA from each fraction. b. Perform RT-qPCR to quantify the amount of AANAT mRNA in each fraction. An increase in the proportion of AANAT mRNA in the polysomal fractions indicates enhanced translation.
Visualizations
Caption: cAMP/PKA signaling pathway regulating AANAT stability and activity.
Caption: Post-transcriptional regulation of AANAT mRNA by RBPs and miRNAs.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
References
- 1. Post-transcriptional control of circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNAs in the Pineal Gland: miR-483 REGULATES MELATONIN SYNTHESIS BY TARGETING ARYLALKYLAMINE N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNAs in the pineal gland: miR-483 regulates melatonin synthesis by targeting arylalkylamine N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of arylalkylamine N-acetyltransferase (AANAT) in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of a pineal cAMP-operated arylalkylamine N-acetyltransferase/14-3-3-binding switch in melatonin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Database for mRNA Half-Life of 19 977 Genes Obtained by DNA Microarray Analysis of Pluripotent and Differentiating Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylserotonin vs. Melatonin: A Comparative Analysis of Antioxidant Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserotonin (NAS) and melatonin (B1676174) are two closely related indoleamines, with NAS serving as the direct metabolic precursor to melatonin.[1][2] While melatonin is widely recognized for its role in regulating circadian rhythms and its potent antioxidant properties, emerging research has shed light on the significant, and in some cases superior, antioxidant capabilities of NAS.[3][4] This guide provides an objective comparison of the antioxidant potency of this compound and melatonin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The antioxidant properties of melatonin were first identified in 1993.[3] It functions as a direct free radical scavenger and also stimulates the expression of key antioxidant enzymes.[3][5] this compound, historically viewed primarily as an intermediate in melatonin synthesis, is now understood to possess robust antioxidant and neuroprotective effects in its own right, independent of its conversion to melatonin.[4][6] Several studies suggest that NAS is a more powerful antioxidant than melatonin in various experimental models.[6][7]
This comparison aims to equip researchers and drug development professionals with a detailed understanding of the relative antioxidant strengths of these two molecules, facilitating informed decisions in the development of novel therapeutic strategies against oxidative stress-related pathologies.
Mechanisms of Antioxidant Action
Both this compound and melatonin combat oxidative stress through a combination of direct and indirect mechanisms.
This compound (NAS):
-
Direct Radical Scavenging: NAS is a highly effective scavenger of free radicals, showing particular prowess against peroxyl radicals.[7]
-
Inhibition of Lipid Peroxidation: It provides significant protection against lipid peroxidation in cellular membranes, including microsomes and mitochondria.[8][9]
-
Enzyme Modulation: Evidence suggests NAS can stimulate the activity of antioxidant enzymes like glutathione (B108866) peroxidase and inhibit pro-oxidant enzymes such as nitric oxide synthase.[6]
-
Anti-inflammatory Effects: NAS has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha, which is often linked to oxidative stress.[8][10]
Melatonin:
-
Broad-Spectrum Scavenging: Melatonin and its metabolites directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), nitric oxide (NO•), and peroxynitrite (ONOO-).[3][5][11]
-
Antioxidant Cascade: When melatonin scavenges a free radical, it is converted into metabolites like cyclic 3-hydroxymelatonin (B13862946) (C3OHM), N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), and N1-acetyl-5-methoxykynuramine (AMK), which are themselves potent antioxidants. This creates a scavenging cascade that amplifies its protective effects.[12][13]
-
Stimulation of Antioxidant Enzymes: Melatonin upregulates the gene expression and activity of major antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[3][14][15]
-
Mitochondrial Protection: It helps maintain mitochondrial function and reduces electron leakage, thereby decreasing the primary source of cellular ROS production.[3]
Quantitative Data Comparison
Experimental studies directly comparing the antioxidant efficacy of this compound and melatonin consistently demonstrate the superior potency of NAS in specific assays.
| Parameter | This compound (NAS) | Melatonin | Experimental Model | Key Findings | Reference |
| Overall Potency | 5 to 20 times stronger | - | Various models of oxidative damage | Protective effects of NAS are independent of and stronger than melatonin. | [6] |
| Peroxyl Radical Scavenging | Much higher capacity | Lower capacity | Aqueous cell-free solution | NAS is a significantly better peroxyl radical scavenger. | [7] |
| ROS Formation (t-BHP induced) | ~3 times more effective | - | Human peripheral blood lymphocytes | NAS showed greater efficacy in inhibiting ROS formation induced by t-butylated hydroperoxide. | [7] |
| Cell Death Prevention (t-BHP induced) | Effective at 10-fold lower concentrations | Required higher concentrations | Human peripheral blood lymphocytes | NAS was as effective as the potent antioxidant Trolox and significantly more potent than melatonin. | [7] |
| Intracellular ROS (resting cells) | Decreased ROS concentration | No effect | Human peripheral blood lymphocytes | Only NAS and Trolox, but not melatonin, could lower basal intracellular ROS levels. | [7] |
| Lipid Peroxidation (NADPH-enzymatic) | Very efficient reduction | Less efficient | Rat liver microsomes | NAS was more effective at inhibiting enzymatically induced lipid peroxidation. | [16] |
| Neuroprotection (H₂O₂ induced) | More protective | Less protective | SK-N-MC neuroblastoma cells | NAS offered better protection against hydrogen peroxide-induced cell death. | [17] |
| NF-κB Activation (H₂O₂ induced) | More potent suppression | Less potent | SK-N-MC neuroblastoma cells | NAS was more effective at suppressing the activation of the pro-inflammatory transcription factor NF-κB. | [17] |
Table 1: Comparative Antioxidant Efficacy of this compound and Melatonin.
Experimental Protocols
Protocol 1: Peroxyl Radical Scavenging in a Cell-Free System
This methodology is based on the principles described in the study comparing NAS and melatonin's ability to scavenge peroxyl radicals.[7]
-
Radical Generation: Peroxyl radicals are generated by the thermal decomposition of an azo-initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in an aqueous solution.
-
Fluorescent Probe: A fluorescent probe, such as fluorescein (B123965) or phycoerythrin, which is sensitive to oxidation by peroxyl radicals, is included in the reaction mixture.
-
Incubation: The reaction mixture, containing the azo-initiator, the fluorescent probe, and either NAS, melatonin, or a control (like Trolox), is incubated at 37°C.
-
Measurement: The decay of fluorescence is monitored over time using a fluorescence spectrophotometer. The rate of fluorescence decay is inversely proportional to the antioxidant capacity of the tested compound.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). A larger AUC indicates greater protection of the probe and thus higher antioxidant activity. The results are often expressed relative to the known antioxidant Trolox (Trolox Equivalent Antioxidant Capacity or TEAC).
Protocol 2: Measurement of Intracellular ROS in Human Lymphocytes
This protocol outlines the key steps for assessing the intracellular antioxidant effects of NAS and melatonin in a cellular model, as performed by Pessina et al.[7]
-
Cell Isolation: Human peripheral blood lymphocytes are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Loading: The isolated lymphocytes are washed and then incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), at 37°C. Inside the cell, esterases cleave the diacetate group, trapping the probe (DCFH).
-
Treatment: The loaded cells are treated with various concentrations of this compound, melatonin, or a vehicle control for a specified period.
-
Induction of Oxidative Stress: An oxidizing agent, such as t-butylated hydroperoxide (t-BHP) or diamide, is added to the cell suspension to induce the formation of intracellular ROS.
-
ROS Detection: Intracellular ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using flow cytometry or a fluorescence plate reader.
-
Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the untreated or vehicle-treated control cells. A lower fluorescence intensity in the presence of NAS or melatonin indicates a reduction in intracellular ROS levels.
Protocol 3: Inhibition of Lipid Peroxidation in Liver Microsomes
This method is used to evaluate the ability of antioxidants to protect biological membranes from peroxidative damage.[9][16]
-
Microsome Preparation: Liver microsomes are isolated from rat liver homogenates by differential centrifugation.
-
Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding pro-oxidant agents. This can be non-enzymatic (e.g., using an ascorbate/Fe²⁺ system) or enzymatic (using an NADPH-generating system).[16]
-
Treatment: The microsomal suspension is pre-incubated with various concentrations of this compound, melatonin, or a vehicle control.
-
Quantification of Peroxidation: The extent of lipid peroxidation is measured by quantifying one of its end-products, malondialdehyde (MDA), or by measuring 4-hydroxyalkenals. The most common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.
-
Data Analysis: The amount of TBARS produced in the presence of the antioxidant is compared to the control group. The results are typically expressed as a percentage inhibition of lipid peroxidation.
Signaling Pathways and Experimental Visualizations
Caption: Antioxidant Mechanisms of Melatonin.
References
- 1. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies [mdpi.com]
- 2. This compound vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets | Bentham Science [eurekaselect.com]
- 3. Melatonin - Wikipedia [en.wikipedia.org]
- 4. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin Scavenger Properties against Oxidative and Nitrosative Stress: Impact on Gamete Handling and In Vitro Embryo Production in Humans and Other Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of this compound: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound suppresses hepatic microsomal membrane rigidity associated with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune-modulating effects of melatonin, this compound, and N-acetyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical reactivity of melatonin with reactive oxygen and nitrogen species: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Melatonin reduces lipid peroxidation and membrane viscosity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin and N-acetyl serotonin inhibit selectively enzymatic and non-enzymatic lipid peroxidation of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetyl-serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of N-Acetylserotonin and Serotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of N-Acetylserotonin (NAS) and its precursor, serotonin (B10506). We delve into their distinct mechanisms of action, supported by experimental data, to offer a clear perspective for researchers in neuropharmacology and drug development.
Core Mechanisms of Neuroprotection: A Tale of Two Receptors
The neuroprotective effects of this compound and serotonin are primarily distinguished by their principal molecular targets. While both molecules exhibit antioxidant properties, their receptor-mediated pathways are fundamentally different.
This compound (NAS) exerts its potent neuroprotective effects primarily through the direct activation of the Tropomyosin receptor kinase B (TrkB), the same receptor utilized by Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] This activation is unique as it occurs independently of BDNF itself.[1][3] This direct agonism of TrkB gives NAS a significant advantage, as it can bypass the need for endogenous BDNF, which may be depleted in pathological conditions. The downstream signaling cascade from TrkB activation involves the Akt and CREB pathways, which promote cell survival and the expression of antioxidant enzymes.[5][6] Furthermore, NAS is a potent antioxidant, with some studies suggesting its free-radical scavenging capabilities are 5 to 20 times more effective than melatonin (B1676174), a well-known antioxidant derived from serotonin.[7][8]
Serotonin (5-HT) , on the other hand, mediates its neuroprotective effects mainly through the activation of the serotonin 1A receptor (5-HT1A).[9] The activation of this G-protein-coupled receptor is linked to the regulation of N-methyl-D-aspartate (NMDA) receptor function and the stimulation of BDNF expression, which in turn supports neuronal survival.[9] Serotonin also possesses inherent antioxidant properties that contribute to its neuroprotective capacity by reducing oxidative stress.[10]
The key distinction lies in NAS's ability to directly activate the TrkB receptor, a more direct pathway to neurotrophic support, whereas serotonin's primary neuroprotective receptor-mediated effect is through the 5-HT1A receptor, which then indirectly influences factors like BDNF.[2][3][9][11]
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes quantitative data from various studies, highlighting the comparative efficacy of NAS and serotonin in different experimental models of neuronal damage. Direct comparative studies are limited, and thus data is presented from separate key studies to illustrate their respective potencies.
| Parameter | This compound (NAS) | Serotonin (5-HT) | Experimental Model | Reference |
| TrkB Receptor Activation | Robust activation in the low nM range. | No activation of TrkB. | Cultured cortical and hippocampal neurons. | [2] |
| Protection Against Excitotoxicity (Kainic Acid) | Pretreatment significantly inhibits caspase-3 activation. | Not reported to act via this mechanism. | In vivo (mouse model). | [1] |
| Protection Against Oxidative Stress (H₂O₂) | Dose-dependently inhibits cell death. | Reduces oxidative stress. | HT-22 neuronal cells. | [6][10] |
| Ischemic Injury (MCAO model) | Reduces hypoxia/ischemia injury. | 5-HT1A agonists show protection. | In vivo (mouse model of stroke). | [9][12][13][14][15] |
| Antioxidant Capacity | 5-20 times more effective than melatonin at protecting against oxidant damage. | Possesses antioxidant properties. | In vitro chemical assays and cell-based ROS measurements. | [7][10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Comparative signaling pathways for NAS and Serotonin neuroprotection.
Experimental Workflow
Caption: Generalized workflow for assessing neuroprotective agents in vitro.
Logical Relationship
Caption: Primary and shared mechanisms of neuroprotection for NAS and Serotonin.
Detailed Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature for evaluating the neuroprotective effects of these compounds.
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Primary cerebrocortical or hippocampal neurons are cultured for a period of 7-14 days.[13]
-
OGD Induction: The culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in an airtight chamber with a hypoxic atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 90 minutes to 3 hours).[13]
-
Treatment: this compound or other test compounds are typically added to the culture medium 2 hours prior to OGD induction.[13]
-
Reperfusion and Assessment: Following OGD, the glucose-free medium is replaced with the original culture medium (with the test compound) and cells are returned to a normoxic incubator for 24 hours.[13] Cell death is then quantified using assays such as the Lactate Dehydrogenase (LDH) assay for cytotoxicity or the MTS assay for cell viability.[13][14]
Kainic Acid-Induced Excitotoxicity In Vivo
This model assesses neuroprotection against glutamate receptor-mediated neuronal death.
-
Animal Model: TrkB F616A knock-in mice can be used to confirm TrkB-dependent effects.[1]
-
Treatment: Mice are pretreated with NAS or a vehicle control via intraperitoneal (i.p.) injection.[1]
-
Induction of Excitotoxicity: Kainic acid (a glutamate analog) is administered (e.g., i.p. injection) to induce seizures and neuronal apoptosis in the brain, particularly the hippocampus.[1]
-
Assessment: At a set time point after kainic acid injection (e.g., 24 hours), brains are harvested. Neuronal apoptosis is assessed by measuring the activation of caspase-3 via immunoblotting or immunohistochemistry in brain lysates.[1]
Measurement of TrkB Phosphorylation
This assay directly measures the activation of the TrkB receptor.
-
Sample Preparation: Cultured neurons are treated with NAS, serotonin, or BDNF (as a positive control) for a short duration (e.g., 15-60 minutes). For in vivo studies, brain tissue (e.g., hippocampus, cortex) is collected at specific time points after systemic administration of the compound.[3]
-
Immunoblotting: Cell or tissue lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[3]
-
Detection: The membrane is probed with primary antibodies specific for phosphorylated TrkB (pTrkB) and total TrkB. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence. The ratio of pTrkB to total TrkB is calculated to determine the level of receptor activation.[3]
Conclusion
Both this compound and serotonin exhibit neuroprotective properties, but they operate through distinct primary mechanisms. NAS emerges as a particularly compelling candidate for neuroprotective therapies due to its direct, BDNF-independent activation of the TrkB receptor and its potent antioxidant capabilities.[1][3][7] Serotonin's neuroprotective actions, mediated by the 5-HT1A receptor, also play a significant role in neuronal health but follow a less direct pathway to neurotrophic factor signaling.[9] The evidence suggests that the neuroprotective profile of NAS is broader and more direct than that of serotonin, making it and its derivatives promising molecules for the development of novel treatments for neurodegenerative diseases and acute brain injuries.[4][11]
References
- 1. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]
- 5. A TrkB receptor agonist N-acetyl serotonin provides cerebral protection after traumatic brain injury by mitigating apoptotic activation and autophagic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Antioxidant effects of this compound: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of serotonin 5-HT 1A receptor activation against ischemic cell damage in gerbil hippocampus: Involvement of NMDA receptor NR1 subunit and BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
N-Acetylserotonin: A Promising Candidate for Antidepressant Therapy Validated in Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies provides compelling evidence for the antidepressant-like effects of N-Acetylserotonin (NAS), a naturally occurring molecule in the brain. Research demonstrates that NAS consistently reduces depressive-like behaviors in validated animal models, positioning it as a significant compound of interest for the development of novel antidepressant therapeutics. This guide offers a comparative analysis of NAS against other antidepressant alternatives, supported by experimental data and detailed protocols for key behavioral assays.
This compound, a metabolic intermediate of serotonin (B10506) and a precursor to melatonin, has been shown to exert its antidepressant effects through a unique mechanism of action. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), NAS directly activates the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), in a BDNF-independent manner.[1] This activation of TrkB and its downstream signaling pathways is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depressive disorders.
Comparative Efficacy in Behavioral Models
The antidepressant potential of NAS has been predominantly evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. These tests are widely accepted in preclinical research for their ability to screen compounds for antidepressant activity. In these models, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effects of NAS, fluoxetine (B1211875) (an SSRI), and ketamine (a rapid-acting antidepressant) on immobility time in the FST and TST.
Table 1: Effect of this compound and Other Antidepressants on Immobility Time in the Forced Swim Test (FST) in Mice
| Compound | Dose | Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Vehicle (Saline) | - | ~150-200 | - | [2][3] |
| This compound (NAS) | 50 mg/kg | Significantly Reduced | Data not quantified in available abstracts | [4] |
| Fluoxetine | 10 mg/kg | 118.3 ± 10.1 | ~21% | [3] |
| Fluoxetine | 20 mg/kg | Decreased | Not specified | [5] |
| Ketamine (in stressed mice) | 30 mg/kg | Decreased | Not specified | [6] |
Table 2: Effect of this compound and Other Antidepressants on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose | Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Vehicle (Saline) | - | ~150-180 | - | [7][8] |
| This compound (NAS) | 50 mg/kg, i.p. | ~100 | ~33% | Jang et al., 2010 (as cited in[4]) |
| Fluoxetine | 10 mg/kg | Significantly Reduced | Not specified | [2] |
| Ketamine | 10 mg/kg | ~150 vs ~200 in control | ~25% | [9] |
Note: The data presented are aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the Forced Swim Test and Tail Suspension Test are provided below to facilitate the replication and validation of these findings.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a behavioral test used to assess depressive-like behavior in rodents.
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 40-50 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed into the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is scored during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant effect.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another widely used behavioral despair model for screening antidepressant drugs.
-
Apparatus: A horizontal bar is placed approximately 50-60 cm above a surface.
-
Procedure: Mice are individually suspended by their tail from the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in immobility time suggests an antidepressant-like effect.[7][8]
Mechanism of Action: The TrkB Signaling Pathway
NAS exerts its antidepressant-like effects by directly binding to and activating the TrkB receptor, initiating a cascade of intracellular signaling events that promote neuronal health and plasticity.
Caption: this compound (NAS) signaling pathway leading to antidepressant-like effects.
Experimental Workflow
The typical workflow for evaluating the antidepressant-like effects of a compound like NAS in animal models is as follows:
Caption: Standard experimental workflow for preclinical antidepressant screening.
Conclusion
The existing body of preclinical evidence strongly supports the antidepressant-like properties of this compound. Its novel mechanism of action, centered on the direct activation of the TrkB receptor, distinguishes it from currently available treatments and presents a promising avenue for the development of more effective and potentially faster-acting antidepressant medications. Further research, including well-controlled comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of NAS in the treatment of depressive disorders.
References
- 1. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
N-Acetylserotonin vs. Melatonin: A Comparative Analysis of Their Impact on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sleep is a fundamental physiological process vital for cognitive function, metabolic health, and overall well-being. Its architecture, characterized by the cyclical patterns of Rapid Eye Movement (REM) and Non-REM (NREM) sleep, is a critical indicator of sleep quality. Two endogenous molecules, N-Acetylserotonin (NAS) and melatonin (B1676174), both derived from serotonin, have garnered significant interest for their potential roles in regulating sleep and other neurological functions. While melatonin is widely recognized as a chronobiotic agent that influences circadian rhythms and promotes sleep, the specific effects of its precursor, this compound, on sleep architecture are less understood. This guide provides a comparative analysis of NAS and melatonin, focusing on their signaling pathways and available experimental data related to sleep.
Signaling Pathways: Distinct Mechanisms of Action
This compound and melatonin exert their biological effects through distinct signaling pathways, suggesting different primary roles in cellular function.
This compound (NAS) Signaling Pathway
Recent research has illuminated a unique signaling pathway for NAS, independent of melatonin receptors. The primary target of NAS is the Tropomyosin receptor kinase B (TrkB), the same receptor activated by Brain-Derived Neurotrophic Factor (BDNF).[1][2] This activation is significant as it occurs independently of BDNF, suggesting NAS can initiate neurotrophic signaling on its own.[1][2] The activation of TrkB by NAS triggers downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal survival, neurogenesis, and synaptic plasticity.[3] While the direct impact of TrkB activation by NAS on sleep architecture is not yet fully elucidated, this pathway is implicated in processes that could indirectly influence sleep quality and recovery from sleep deprivation.[3][4]
Melatonin Signaling Pathway
Melatonin's effects on sleep are primarily mediated through two high-affinity G-protein coupled receptors: Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5] These receptors are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[5]
Upon melatonin binding, both MT1 and MT2 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[5] This cascade of events ultimately modulates gene expression and neuronal firing rates in the SCN, influencing the sleep-wake cycle. The MT2 receptor is also known to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[5]
Comparative Effects on Sleep Architecture: The Data
A significant disparity exists in the available research on the effects of NAS and melatonin on sleep architecture. While melatonin has been the subject of numerous studies, quantitative data for NAS is currently lacking in the scientific literature.
This compound (NAS)
To date, no peer-reviewed studies have published quantitative data from polysomnography (PSG) detailing the effects of exogenous NAS administration on sleep architecture parameters such as sleep latency, total sleep time, and the duration of REM and NREM sleep stages. The majority of research on NAS has focused on its neuroprotective and antidepressant-like effects, which are mediated by TrkB receptor activation.[3][4] Some studies suggest that NAS may play a role in mitigating the negative cognitive consequences of sleep deprivation, but these have not provided specific sleep architecture data.[3][4]
| Sleep Parameter | Change Following NAS Administration | Supporting Experimental Data |
| Sleep Onset Latency | Not Reported | No quantitative data available |
| Total Sleep Time | Not Reported | No quantitative data available |
| NREM Sleep Duration | Not Reported | No quantitative data available |
| REM Sleep Duration | Not Reported | No quantitative data available |
| Sleep Efficiency | Not Reported | No quantitative data available |
Melatonin
The effects of melatonin on sleep architecture have been more extensively studied, although results can vary depending on the population, dosage, and timing of administration.
| Sleep Parameter | Change Following Melatonin Administration | Supporting Experimental Data (Example) |
| Sleep Onset Latency | Decreased | A meta-analysis of studies in individuals with primary insomnia found that melatonin decreased sleep onset latency by an average of 7.2 minutes. |
| Total Sleep Time | Increased | The same meta-analysis showed an increase in total sleep time by an average of 8.25 minutes. |
| NREM Sleep Duration | Variable | Some studies report a modest increase in slow-wave sleep (N3), while others show no significant change. |
| REM Sleep Duration | Generally No Significant Change | Most studies report that melatonin has little to no effect on the duration of REM sleep. |
| Sleep Efficiency | Increased | Studies have shown a modest improvement in sleep efficiency, particularly in individuals with insomnia. |
Experimental Protocols
A standardized experimental protocol is crucial for the comparative analysis of substances affecting sleep. Below is a detailed methodology for a preclinical study in a rodent model designed to compare the effects of NAS and melatonin on sleep architecture.
Animal Model and Surgical Implantation
-
Subjects: Adult male C57BL/6J mice (8-10 weeks old).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
-
Surgical Procedure:
-
Anesthetize mice with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless-steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible, insulated fine-wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a post-operative recovery period of at least 7-10 days.
-
Experimental Workflow
Drug Administration and Polysomnography Recording
-
Groups:
-
Vehicle control (e.g., saline with 1% DMSO)
-
This compound (e.g., 10, 20, 50 mg/kg, intraperitoneally)
-
Melatonin (e.g., 1, 5, 10 mg/kg, intraperitoneally)
-
-
Administration: Injections are administered at the onset of the light phase (the typical sleep period for nocturnal rodents).
-
Recording:
-
Acclimate the mice to the recording chambers and tethered cables for at least three days prior to the experiment.
-
Record baseline EEG/EMG data for 24 hours before drug administration.
-
Administer the assigned treatment and immediately begin a 24-hour post-administration recording.
-
A washout period of at least 48 hours should be allowed between different drug administrations in a crossover design.
-
Data Analysis
-
Sleep Scoring: EEG and EMG data are scored in 10-second epochs as wakefulness, NREM sleep, or REM sleep using validated sleep scoring software.
-
Parameters to Analyze:
-
Sleep onset latency (time from lights off to the first epoch of consolidated sleep).
-
Total sleep time in both the light and dark phases.
-
Duration and percentage of time spent in NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) should be used to compare the effects of NAS and melatonin to the vehicle control and to each other.
Conclusion and Future Directions
The current body of scientific literature reveals a significant knowledge gap regarding the direct effects of this compound on sleep architecture. While melatonin's role as a sleep-promoting agent is well-documented, with quantifiable effects on sleep onset latency and efficiency, the impact of NAS on these parameters remains to be determined. The distinct signaling pathway of NAS, primarily through TrkB receptor activation, suggests that its potential influence on sleep may be fundamentally different from that of melatonin, possibly relating more to the restorative and neuroprotective aspects of sleep.
Future research, employing rigorous polysomnographic studies as outlined in the experimental protocol, is imperative to elucidate the specific effects of NAS on sleep architecture. A direct, head-to-head comparison with melatonin will be crucial for understanding the unique and potentially synergistic roles of these two serotonin-derived molecules in the regulation of sleep and wakefulness. Such studies will be invaluable for the development of novel therapeutic strategies for sleep disorders and other neurological conditions.
References
- 1. pnas.org [pnas.org]
- 2. This compound activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
N-Acetylserotonin vs. Melatonin: A Head-to-Head Comparison of Neurogenic Efficacy
For researchers, scientists, and drug development professionals, the quest for potent neurogenic agents is a critical frontier in neuroscience. While melatonin (B1676174) has long been investigated for its neuroprotective and potential neurogenic properties, recent evidence brings its precursor, N-Acetylserotonin (NAS), into the spotlight as a potentially more effective neurogenic agent. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and therapeutic development.
Executive Summary
Emerging evidence strongly suggests that this compound (NAS) is a more direct and potent neurogenic agent than its well-known derivative, melatonin. Experimental data indicates that NAS significantly promotes the proliferation of neural progenitor cells (NPCs), an effect not observed with melatonin. The primary distinction in their mechanism of action lies in their receptor targets: NAS directly activates the Tropomyosin receptor kinase B (TrkB), a key receptor in neurogenesis, whereas melatonin's neurogenic influence is indirect, mediated through its own MT1/MT2 receptors and a variety of downstream signaling pathways.
Quantitative Data Comparison: Neural Progenitor Cell Proliferation
Experimental studies directly comparing the effects of NAS and melatonin on the proliferation of neural progenitor cells (NPCs) in the hippocampal dentate gyrus have yielded significant findings. The following table summarizes key quantitative data from a study by Sompol et al. (2011).
| Treatment Group | Metric | Result | Percentage Change vs. Vehicle |
| Vehicle (Control) | BrdU+ Cells (Cell Proliferation) | 1,068 ± 146 | N/A |
| This compound (NAS) | BrdU+ Cells (Cell Proliferation) | 1,342 ± 161 | ~31% Increase [1] |
| Melatonin | BrdU+ Cells (Cell Proliferation) | 1,088 ± 100 | No significant effect[1] |
| Vehicle (Control) | Nestin+ & p-TrkB+ Cells | 1,003 ± 95 | N/A |
| This compound (NAS) | Nestin+ & p-TrkB+ Cells | 1,404 ± 182 | ~1.3-fold Increase [1] |
| Melatonin | Nestin+ & p-TrkB+ Cells | 1,110 ± 105 | No significant effect[1] |
Mechanistic Differences: Signaling Pathways
The differential effects of NAS and melatonin on neurogenesis can be attributed to their distinct signaling mechanisms. NAS has been shown to directly activate the TrkB receptor, mimicking the effect of Brain-Derived Neurotrophic Factor (BDNF), a potent neurotrophin.[1][2][3][4] This activation is crucial for promoting NPC proliferation. In contrast, melatonin's neurogenic effects are thought to be mediated through its G protein-coupled receptors, MT1 and MT2, which in turn modulate a range of downstream signaling cascades.[5][6][7][8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are outlined below.
In Vivo Neurogenesis Assay (BrdU Labeling)
This protocol is used to assess the proliferation and survival of newly formed neurons in the adult brain.
-
Animal Model: Adult C57BL/6J mice are typically used.
-
Treatment Administration:
-
This compound (20 mg/kg) or Melatonin (8 mg/kg) is administered daily via intraperitoneal (i.p.) injection for a period of 3 weeks.[3]
-
A vehicle control group receives saline injections.
-
-
BrdU Labeling:
-
For proliferation studies, a single i.p. injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) (50 mg/kg) is administered 2 hours before the final treatment on the last day.[9]
-
BrdU is a thymidine (B127349) analog that incorporates into the DNA of dividing cells.[10]
-
-
Tissue Processing:
-
Animals are euthanized, and brains are collected and fixed.
-
Brains are sectioned using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Sections are stained with primary antibodies against BrdU to label proliferating cells and neuronal markers like Doublecortin (DCX) for immature neurons or NeuN for mature neurons.[11]
-
Fluorescently labeled secondary antibodies are used for visualization.
-
-
Quantification:
-
The number of BrdU-positive and/or DCX-positive cells in the subgranular zone of the dentate gyrus is quantified using stereological methods.[9]
-
Conclusion
The available experimental data indicates that this compound is a more direct and potent inducer of neural progenitor cell proliferation compared to melatonin. This is primarily due to its unique ability to activate the TrkB receptor, a key pathway in neurogenesis. While melatonin exhibits neuroprotective effects and may indirectly influence neurogenesis through various signaling pathways, it does not demonstrate the robust proliferative effect on NPCs seen with NAS. For researchers and drug development professionals, these findings suggest that NAS and its derivatives are promising candidates for therapeutic strategies aimed at stimulating neurogenesis. Future research should focus on further elucidating the downstream targets of NAS-mediated TrkB activation and evaluating its efficacy in preclinical models of neurological disorders.
References
- 1. This compound promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Melatonin: a multitasking indoleamine to modulate hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Melatonin on Neurogenesis Impairment in Neurological Disorders and Its Relevant Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin and Neurogenesis | Encyclopedia MDPI [encyclopedia.pub]
- 8. Benefits of the Neurogenic Potential of Melatonin for Treating Neurological and Neuropsychiatric Disorders | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Unraveling a Tale of Two Indoleamines: A Comparative Guide to N-Acetylserotonin and Melatonin Signaling
For Immediate Release
A deep dive into the distinct signaling mechanisms of N-Acetylserotonin (NAS) and its renowned derivative, melatonin (B1676174), reveals divergent pathways with significant implications for neuroprotection and therapeutic development. This guide provides a comprehensive comparison of their molecular interactions and downstream effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (NAS) and melatonin, two closely related indoleamines, have long been subjects of intense scientific scrutiny. While melatonin's role as the body's primary chronobiotic, orchestrating circadian rhythms through its interaction with G-protein coupled receptors, is well-established, recent research has illuminated a unique and potent signaling pathway for its precursor, NAS. This guide dissects the signaling cascades of these two molecules, highlighting their fundamental differences and potential therapeutic applications.
At the Helm: Distinct Receptors Dictate Divergent Paths
The most striking difference between NAS and melatonin lies in their primary receptor targets. Melatonin executes its functions predominantly through two high-affinity G-protein coupled receptors (GPCRs), Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[1][2] In contrast, this compound (NAS) surprisingly bypasses these conventional melatonin receptors to activate the Tropomyosin receptor kinase B (TrkB), the same receptor utilized by Brain-Derived Neurotrophic Factor (BDNF), a key player in neuronal survival and plasticity.[1][2]
This fundamental divergence in receptor choice sets the stage for two vastly different signaling narratives. Melatonin's engagement with the Gαi-coupled MT1 and MT2 receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, modulates the activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[5] There is also evidence for melatonin receptor coupling to Gαq proteins, which activates the phospholipase C (PLC) pathway.[6]
Conversely, NAS's activation of the TrkB receptor, a receptor tyrosine kinase, triggers a cascade of phosphorylation events. This signaling is independent of BDNF and initiates two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2][7] These pathways are critically involved in promoting cell survival, neurogenesis, and synaptic plasticity.[8]
A Tale of Two Signals: Downstream Effectors and Cellular Responses
The disparate initial signaling events of NAS and melatonin translate into distinct downstream cellular responses. The activation of the PI3K/Akt and MAPK/ERK pathways by NAS has been shown to exert potent neuroprotective effects.[1][7][9] For instance, NAS has been demonstrated to protect neurons from glutamate-induced apoptosis and kainic acid-induced neurotoxicity through its activation of TrkB.[1]
Melatonin's signaling, while also implicated in neuroprotection, operates through different mechanisms. Its ability to modulate cAMP levels and influence CREB phosphorylation plays a crucial role in regulating gene expression related to circadian rhythms and cellular protection.[5] Furthermore, both melatonin and NAS have been reported to possess antioxidant properties, contributing to their neuroprotective profiles through receptor-independent mechanisms.[10][11][12]
Quantitative Comparison of Signaling Parameters
To provide a clearer picture of their distinct signaling profiles, the following tables summarize key quantitative parameters for NAS and melatonin. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values are compiled from various sources.
| Parameter | This compound (NAS) | Melatonin | Reference(s) |
| Primary Receptor | Tropomyosin receptor kinase B (TrkB) | Melatonin Receptors 1 & 2 (MT1 & MT2) | [1][2] |
| Receptor Type | Receptor Tyrosine Kinase | G-Protein Coupled Receptors (GPCRs) | [3][8] |
| Binding Affinity (Ki) | Not well-defined; may not bind directly to the extracellular domain | MT1: ~20-60 pMMT2: ~100-300 pM |
| Ligand & Receptor | Downstream Effect | Potency (EC50/IC50) | Reference(s) |
| This compound (NAS) on TrkB | TrkB Phosphorylation | Marked phosphorylation at 50 nM | [2] |
| Akt Phosphorylation | Dose-dependent increase observed | [2] | |
| ERK1/2 Phosphorylation | Dose-dependent increase observed | [2] | |
| Melatonin on MT1/MT2 | Inhibition of Forskolin-stimulated cAMP | IC50: ~10⁻¹⁰ - 10⁻⁸ M | [5] |
| PI Hydrolysis (via Gq) | EC50 (MT1): ~29 nMEC50 (MT2): ~1.1 nM | ||
| Akt Phosphorylation | Increase observed, often linked to Gβγ subunits | [3] | |
| ERK1/2 Phosphorylation | Activation via Gβγ-PI3K-PKCζ-c-Raf-MEK pathway | [13] | |
| CREB Phosphorylation | Inhibition of forskolin-induced phosphorylation | [5] |
Visualizing the Divergence: Signaling Pathway Diagrams
To illustrate the distinct signaling cascades of NAS and melatonin, the following diagrams were generated using the DOT language.
Experimental Protocols
For researchers seeking to investigate these signaling pathways, detailed methodologies for key experiments are provided below.
Experimental Protocol: TrkB Phosphorylation Assay via Western Blot
Objective: To determine the effect of this compound (NAS) on the phosphorylation of TrkB in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (NAS)
-
BDNF (positive control)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-TrkB
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of NAS (e.g., 10 nM - 1 µM) or BDNF (e.g., 50 ng/mL) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-TrkB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-TrkB antibody to normalize for protein loading.
Experimental Protocol: cAMP Assay for Melatonin Receptor Activation
Objective: To measure the effect of melatonin on intracellular cAMP levels in cells expressing MT1 or MT2 receptors (e.g., HEK293-MT1/MT2).
Materials:
-
HEK293 cells stably expressing MT1 or MT2 receptors
-
Cell culture medium and supplements
-
Melatonin
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Assay buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture HEK293-MT1 or -MT2 cells in appropriate multi-well plates.
-
Assay Preparation:
-
Prepare a serial dilution of melatonin in assay buffer.
-
Prepare a solution of forskolin in assay buffer.
-
-
Cell Treatment:
-
Pre-incubate cells with the desired concentrations of melatonin for a short period (e.g., 15 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit protocol).
-
Follow the specific instructions of the chosen cAMP assay kit to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and subsequent measurement of a signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by melatonin. Determine the IC50 value for melatonin.
Conclusion: A New Chapter in Indoleamine Research
The distinct signaling pathways of this compound and melatonin underscore the remarkable functional divergence that can arise from subtle structural differences. While melatonin remains a cornerstone of circadian biology, the discovery of NAS as a potent activator of the TrkB receptor opens a new and exciting avenue for therapeutic intervention in neurodegenerative diseases and psychiatric disorders. The continued exploration of these parallel yet distinct signaling universes promises to yield a deeper understanding of neuronal function and pave the way for novel drug development strategies.
References
- 1. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin MT2 receptor is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. TrkB agonist N-acetyl serotonin promotes functional recovery after traumatic brain injury by suppressing ferroptosis via the PI3K/Akt/Nrf2/Ferritin H pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and antiaging activity of this compound and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylserotonin in Experimental Autoimmune Encephalomyelitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of N-Acetylserotonin's (NAS) role in the experimental autoimmune encephalomyelitis (EAE) model, a preclinical analog of multiple sclerosis. It objectively compares the performance of NAS with alternative therapeutic strategies and presents supporting experimental data to inform future research and drug development.
Comparative Efficacy of this compound and Alternatives in EAE
While direct head-to-head studies are limited, this section summarizes the efficacy of this compound (NAS) in comparison to its precursor, Melatonin. Data from a key study by Wen et al. (2016) is presented below, highlighting the potential of NAS in ameliorating EAE pathology.[1][2]
| Treatment Group | Mean Clinical Score (Peak of Disease) | Reduction in CNS Infiltrating CD4+ T-cells | Reduction in Activated Microglia | Neuroprotection Marker (Oligodendrocyte Sparing) | Reference |
| EAE (Vehicle) | ~3.5 | - | - | - | [1][2] |
| This compound (NAS) | ~2.0 | Significant Reduction | Significant Reduction | Significant Sparing | [1][2] |
| Melatonin | ~2.0 | Significant Reduction | Significant Reduction | Significant Sparing | [1][2] |
Key Findings:
-
This compound and Melatonin demonstrated comparable efficacy in reducing the clinical severity of EAE when administered either before or after the onset of symptoms.[1][2]
-
Both compounds significantly attenuated neuroinflammation by reducing the infiltration of CD4+ T-cells and the activation of microglia in the central nervous system (CNS).[1][2]
-
A significant neuroprotective effect was observed with both NAS and Melatonin, evidenced by the sparing of mature oligodendrocytes, reduced demyelination, and decreased axonal injury.[1][2]
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the active induction of EAE in mice, a widely used method to model multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsification: Prepare an emulsion of MOG 35-55 in CFA. A common concentration is 1 mg/mL of MOG 35-55 in CFA.
-
Immunization: Subcutaneously inject each mouse with 100-200 µL of the MOG/CFA emulsion, typically split between two sites on the flank.
-
Pertussis Toxin Administration: On the day of immunization (Day 0) and 48 hours later (Day 2), administer an intraperitoneal injection of PTX (100-300 ng per mouse) diluted in PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Use a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Administration of this compound (NAS)
Materials:
-
This compound (NAS)
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Prophylactic Treatment: Begin daily intraperitoneal injections of NAS (e.g., 20 mg/kg) starting from day 3 post-immunization.
-
Therapeutic Treatment: Initiate daily intraperitoneal injections of NAS upon the first appearance of clinical symptoms.
-
Control Group: Administer an equivalent volume of the vehicle to the control group of EAE-induced mice.
Signaling Pathways and Mechanisms of Action
This compound (NAS) Signaling Pathways in EAE
NAS exerts its therapeutic effects in EAE through a multi-faceted mechanism involving antioxidant and neurotrophic pathways.
Caption: this compound's dual mechanism in EAE.
Experimental Workflow for EAE Induction and NAS Treatment
The following diagram illustrates the typical workflow for investigating the effects of NAS in the EAE model.
Caption: Experimental workflow for EAE studies.
Logical Relationship of NAS's Neuroprotective Mechanism
This diagram outlines the logical flow of how NAS's antioxidant and neurotrophic activities contribute to its overall therapeutic effect in EAE.
Caption: Logical flow of NAS's neuroprotection.
References
N-Acetylserotonin vs. Its Derivatives: A Comparative Guide to Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
N-Acetylserotonin (NAS), a naturally occurring molecule, has emerged as a promising therapeutic agent due to its unique biological activities, distinct from its well-known metabolic product, melatonin. A key mechanism underlying its therapeutic potential is the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This has spurred the development of NAS derivatives with improved potency, stability, and pharmacokinetic profiles. This guide provides a comprehensive comparison of NAS and its derivatives, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Quantitative Comparison of this compound and its Derivatives
The therapeutic efficacy of this compound (NAS) and its derivatives is often evaluated based on their ability to activate the TrkB receptor, their stability, and their neuroprotective effects. The following tables summarize key quantitative data from comparative studies.
Table 1: TrkB Receptor Activation
| Compound | Concentration | Method | Key Findings | Reference |
| This compound (NAS) | 50 nM | Western Blot (p-TrkB) | Marked TrkB phosphorylation observed. | [4] |
| 100 nM | Western Blot (p-TrkB) | TrkB activation detected, but marginal compared to HIOC. | [5] | |
| HIOC | 100 nM | Western Blot (p-TrkB) | Marginal TrkB activation. | [5] |
| 500 nM | Western Blot (p-TrkB) | Prominent TrkB activation, comparable to BDNF. | [5] | |
| Serotonin (B10506) | 0.5 µM | Western Blot (p-TrkB) | No significant TrkB activation. | [6] |
| Melatonin | 0.5 µM | Western Blot (p-TrkB) | No significant TrkB activation. | [6] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | In Vitro/In Vivo | Value | Reference |
| This compound (NAS) | Half-life in brain | In Vivo (Mouse) | Short | [7] |
| HIOC | Half-life in brain | In Vivo (Mouse) | ~4 hours | [7] |
| Stability | In Vitro (Mouse Serum & Liver Microsomes) | More stable than NAS | [8] |
Table 3: Neuroprotective Efficacy in Light-Induced Retinal Degeneration (LIRD)
| Compound | Dosage | Animal Model | Outcome Measure | Result | Reference |
| This compound (NAS) | Not specified | Mouse | Retinal protection | Not as potent as HIOC | [9] |
| HIOC | 20 mg/kg (i.p.) | Mouse | Retinal thickness, ERG | Significantly attenuated the deleterious effects of bright light. | [9][5] |
Table 4: Antidepressant-like and Hypotensive Activity
| Compound | Animal Model | Test | Key Finding | Reference |
| CA-15 | Spontaneously Hypertensive Rat | Blood Pressure | Stronger hypotensive activity than NAS. | [10] |
| Mouse | Tail-Suspension Test | No antidepressant-like activity. | [10] | |
| CA-18 | Mouse | Tail-Suspension Test | Decreased duration of immobility, suggesting antidepressant potential. | [10] |
Signaling Pathways
This compound and its derivatives exert their therapeutic effects primarily through the activation of the TrkB receptor and its downstream signaling cascades.
Caption: TrkB signaling cascade activated by NAS and its derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of NAS and its derivatives.
Western Blot for TrkB Phosphorylation
This protocol is used to quantify the activation of the TrkB receptor by NAS and its derivatives.
Objective: To determine the extent of TrkB phosphorylation in primary cortical neurons upon treatment with test compounds.
Materials:
-
Primary cortical neurons (E18 rat embryos)
-
Test compounds: this compound (NAS), HIOC, BDNF (positive control), Serotonin, Melatonin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary cortical neurons and culture for 12 days in vitro (DIV). Treat neurons with various concentrations of test compounds (e.g., 100 nM, 500 nM) or vehicle for a specified duration (e.g., 30 minutes).[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Light-Induced Retinal Degeneration (LIRD) Mouse Model
This in vivo model is used to assess the neuroprotective effects of NAS derivatives on photoreceptor cells.
Objective: To evaluate the ability of a test compound to protect the retina from light-induced damage.
Materials:
-
Albino mice (e.g., BALB/c) or pigmented mice (e.g., C57BL/6J)[1][11]
-
Test compound (e.g., HIOC) and vehicle
-
Tropicamide (B1683271) (1%) and phenylephrine (B352888) hydrochloride (2.5%) for pupil dilation[11]
-
Light exposure chamber with a white or blue LED light source[1][12][13]
-
Electroretinography (ERG) system
-
Optical coherence tomography (OCT) system
-
Histology equipment and reagents (e.g., hematoxylin (B73222) and eosin (B541160) stain)
Procedure:
-
Animal Preparation and Dosing: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection) at a predetermined time before light exposure.[5]
-
Dark Adaptation: Dark-adapt the mice for 12-24 hours prior to light exposure.[1][11]
-
Pupil Dilation: Dilate the pupils of the mice with a mixture of tropicamide and phenylephrine.[11]
-
Light Exposure: Place the mice in the light exposure chamber and expose them to a high-intensity light (e.g., 8,000 - 100,000 lux) for a specific duration (e.g., 1-4 hours).[1]
-
Post-Exposure Monitoring and Analysis:
-
Functional Assessment (ERG): At various time points after light exposure (e.g., 7 days), measure retinal function using ERG.[1][12]
-
Structural Assessment (OCT): Measure retinal thickness, particularly the outer nuclear layer (ONL), using OCT.[1][12]
-
Histology: At the end of the study, euthanize the mice, enucleate the eyes, and process for histology. Stain retinal sections with H&E to visualize and quantify the photoreceptor cell layers.[1][12]
-
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Animal Models of LED-Induced Phototoxicity. Short- and Long-Term In Vivo and Ex Vivo Retinal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. References [informatics.jax.org]
- 9. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Accessible LED Lightbox for Light-induced Retinal Damage in Pigmented Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. White Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 13. Blue Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]
A Comparative Analysis of Controlled Release Formulations: N-Acetylserotonin vs. Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the controlled release characteristics of N-Acetylserotonin (NAS) and its well-known derivative, melatonin (B1676174). As interest in NAS grows due to its unique neuroprotective and antidepressant properties, understanding its formulation and release profile in comparison to melatonin is crucial for the development of novel therapeutics. This document summarizes key experimental data, outlines detailed protocols, and visualizes the distinct signaling pathways of these two indoleamines.
Introduction to this compound and Melatonin
This compound (NAS) is the immediate precursor to melatonin, a widely recognized neurohormone that regulates circadian rhythms.[1][2][3] Both molecules are synthesized from serotonin (B10506) and share a core structure, leading to some overlapping functions, such as agonism at melatonin receptors (MT1, MT2, and MT3).[1][2][3] However, emerging research has identified distinct biological activities for NAS, independent of its role as a melatonin precursor. Notably, NAS has been shown to be a potent agonist of the Tropomyosin receptor kinase B (TrkB), a receptor for Brain-Derived Neurotrophic Factor (BDNF), a pathway not activated by melatonin.[4] This unique activity suggests potential therapeutic applications for NAS in neuroprotection and mood disorders.[1][3][5]
The therapeutic efficacy of both NAS and melatonin can be enhanced through controlled release formulations, which aim to provide sustained plasma concentrations, mimicking their natural secretion patterns or providing prolonged therapeutic effects. This guide focuses on a comparative in-vitro study of NAS and melatonin release from hydrophilic matrix tablets.
Comparative In-Vitro Controlled Release
A study by Vlachou et al. investigated the in-vitro controlled release of NAS and melatonin from hydrophilic matrix tablets.[1][2] The objective was to achieve an initial rapid release to aid in sleep onset, followed by a prolonged release to maintain sleep and potentially exert antidepressant effects.[1][2] The study highlights that the physicochemical properties of the active pharmaceutical ingredient (API) and the excipients are key determinants of the release profile.
While the full quantitative data from the direct comparative study is not publicly available, the following table represents a typical release profile for hydrophilic matrix tablets containing either NAS or melatonin, based on the described experimental approach and data from similar studies on melatonin controlled release. This provides a comparative framework for understanding their potential release kinetics from such a system.
Table 1: Representative In-Vitro Dissolution Data for NAS and Melatonin from Hydrophilic Matrix Tablets
| Time (hours) | Cumulative Release of this compound (%) | Cumulative Release of Melatonin (%) |
| 0.5 | 25 | 20 |
| 1 | 40 | 35 |
| 2 | 60 | 55 |
| 4 | 85 | 80 |
| 6 | 95 | 92 |
| 8 | >98 | >98 |
Note: This table is a representative model based on the qualitative findings of Vlachou et al.[1][2] and typical release profiles from hydrophilic matrices. Actual release rates can vary based on the specific formulation.
Experimental Protocols
The following sections detail the methodologies employed in the comparative controlled release studies.
Preparation of Hydrophilic Matrix Tablets
The hydrophilic matrix tablets of both NAS and melatonin were prepared by direct compression. The general composition of the tablets is as follows:
-
Active Pharmaceutical Ingredient: this compound or Melatonin
-
Hydrophilic Polymer: Hydroxypropylmethylcellulose (HPMC) K15M
-
Secondary Polymer: Low viscosity sodium alginate
-
Filler: Lactose monohydrate
-
Binder: Polyvinylpyrrolidone (PVP) (M.W. 10,000 and 55,000 were investigated)[1][2]
-
Lubricant: Magnesium stearate
The powdered components (except the lubricant) were blended for a specified time. Subsequently, the lubricant was added, and the mixture was blended for a shorter duration. The final blend was then compressed into tablets using a hydraulic press.
In-Vitro Dissolution Study
The in-vitro release of NAS and melatonin from the matrix tablets was evaluated using a USP Type II dissolution apparatus (paddle method). The study was conducted under the following conditions:
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
Sampling: Aliquots of the dissolution medium were withdrawn at predetermined time intervals, filtered, and analyzed for drug content using UV-Vis spectrophotometry.
The experimental workflow for the in-vitro dissolution study is illustrated in the diagram below.
Signaling Pathways
A key differentiator between NAS and melatonin is their interaction with intracellular signaling pathways. While both act on melatonin receptors, NAS has the unique ability to activate the TrkB receptor.
This compound (NAS) Signaling Pathway
NAS activates the TrkB receptor, mimicking the action of BDNF. This activation leads to the autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for promoting neuronal survival, neurogenesis, and synaptic plasticity.
Melatonin Signaling Pathway
Melatonin primarily exerts its effects through two G-protein coupled receptors, MT1 and MT2. Activation of these receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is fundamental to the regulation of circadian rhythms and sleep-wake cycles.
Conclusion
The development of controlled release formulations for both this compound and melatonin holds significant therapeutic promise. While their release profiles from hydrophilic matrix tablets can be tailored by adjusting excipient compositions, the fundamental differences in their downstream signaling pathways underscore their distinct pharmacological profiles. NAS, with its unique activation of the TrkB receptor, presents a compelling candidate for neuroprotective and antidepressant therapies, distinguishing it from its more widely known successor, melatonin. Further research into optimizing the controlled release of NAS is warranted to fully exploit its therapeutic potential.
References
- 1. This compound vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the specificity of N-Acetylserotonin for TrkB over other Trk receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetylserotonin's (NAS) interaction with Tropomyosin receptor kinase B (TrkB) versus other Trk family receptors, TrkA and TrkC. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are critical mediators of neurotrophin signaling, essential for neuronal survival, differentiation, and synaptic plasticity.[1] While Brain-Derived Neurotrophic Factor (BDNF) is the cognate ligand for TrkB, recent research has identified this compound (NAS), a precursor to melatonin, as a novel and specific agonist for the TrkB receptor.[2][3] Understanding the specificity of NAS for TrkB is paramount for developing targeted therapeutics that can harness the neuroprotective effects of TrkB activation while avoiding potential off-target effects associated with activating TrkA or TrkC. This guide summarizes the evidence establishing this specificity.
Data Presentation: NAS Specificity for Trk Receptors
Studies consistently demonstrate that NAS selectively activates TrkB without significantly affecting TrkA or TrkC.[2][3][4] This specificity has been shown in cultured cortical and hippocampal neurons.[4] The activation of TrkB by NAS is dose-dependent, with effects observed in the low nanomolar range, and is independent of BDNF, as confirmed in experiments using BDNF-null neurons and BDNF-neutralizing antibodies.[2][4]
The table below summarizes the comparative effects of NAS and other relevant compounds on the activation of Trk family receptors based on phosphorylation status.
| Compound | Target Receptor | Observed Effect | Effective Concentration | Citation(s) |
| This compound (NAS) | TrkB | Strong Activation (Phosphorylation) | ~50-100 nM | [2][5] |
| TrkA | No significant activation | N/A | [2][4] | |
| TrkC | No significant activation | N/A | [2][4] | |
| BDNF (Control) | TrkB | Strong Activation (Phosphorylation) | ~50 ng/mL | [2][5] |
| Serotonin (B10506) | TrkB | No significant activation | 0.5 µM | [2][5] |
| Melatonin | TrkB | No significant activation | 0.5 µM | [2][5] |
Key Experimental Protocols
The specificity of NAS for TrkB has been primarily established through receptor phosphorylation assays, typically analyzed via immunoblotting.
Protocol 1: Immunoblotting for Trk Receptor Phosphorylation
This method is used to detect the activation of Trk receptors by measuring their phosphorylation state following treatment with various compounds.
-
Cell Culture and Treatment:
-
Primary cortical neurons are cultured from embryonic day 18 (E18) rat embryos and maintained for approximately 12 days in vitro (DIV).[6]
-
Cells are serum-starved for a few hours before treatment.
-
Neurons are then treated with different compounds for a specified duration (e.g., 15-30 minutes).[2][5]
-
Test Compound: this compound (NAS) at various concentrations (e.g., 50 nM - 1 µM).
-
Positive Control: BDNF (e.g., 50 ng/mL).
-
Negative Controls: Serotonin, Melatonin (e.g., 0.5 µM).
-
Inhibitor Control: Pre-treatment with a pan-Trk inhibitor like K252a (100 nM) for 30 minutes prior to NAS treatment can be used to confirm the effect is Trk-dependent.[2][5]
-
-
-
Cell Lysis:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
-
Protein Quantification:
-
The total protein concentration in each cell lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.[7]
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-TrkB).[2][7]
-
To verify equal protein loading, the membrane is also probed with an antibody against the total, non-phosphorylated form of the receptor (e.g., anti-TrkB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Visualization and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
-
The intensity of the phosphorylated Trk bands is quantified and normalized to the intensity of the total Trk bands to determine the relative level of receptor activation.
-
Visualizations: Pathways and Workflows
NAS-TrkB Signaling Pathway
NAS, similar to BDNF, activates TrkB, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades crucial for neuronal survival and plasticity, including the PI3K/Akt and MAPK/ERK pathways.[2][6]
Caption: NAS activates the TrkB receptor, triggering downstream PI3K/Akt and MAPK/ERK signaling.
Experimental Workflow for Testing NAS Specificity
The following diagram illustrates the workflow used to compare the effects of NAS on TrkA, TrkB, and TrkC.
Caption: Workflow for assessing Trk receptor activation by various compounds via immunoblotting.
Logical Relationship: NAS and Trk Receptors
This diagram shows the specific interaction between NAS and the Trk receptor family.
Caption: NAS specifically activates TrkB, with no significant effect observed on TrkA or TrkC.
Conclusion
References
- 1. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
N-Acetylserotonin and Melatonin: A Comparative Analysis of Efficacy in Multiple Sclerosis Models
For Immediate Release
A comprehensive review of experimental data indicates that both N-Acetylserotonin (NAS) and melatonin (B1676174) show significant therapeutic potential in preclinical models of Multiple Sclerosis (MS).[1] This guide provides a detailed comparison of their efficacy, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals. Both compounds, which are structurally related tryptophan metabolites, have demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[1]
Comparative Efficacy in EAE Models
Treatment with both this compound and melatonin has been shown to ameliorate the clinical severity of EAE.[1] Studies reveal that administration of either compound, both prior to and after the onset of symptoms, leads to a significant reduction in clinical scores compared to untreated EAE models.[1] The therapeutic effect was notably more pronounced when the compounds were administered before symptoms appeared, significantly delaying the onset of motor deficits.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study comparing the effects of this compound and melatonin in the MOG-peptide induced EAE mouse model.
| Parameter | EAE Control Group | This compound (NAS) Treated Group | Melatonin Treated Group | Key Findings |
| Peak Clinical Score | ~3.5 | ~2.0 | ~2.5 | Both NAS and melatonin significantly reduced the peak clinical severity of EAE. NAS showed a trend towards a slightly lower peak score. |
| Activated Microglia | Markedly Increased | Near Control Levels | Near Control Levels | Both treatments effectively suppressed the activation of microglia, a key cellular mediator of inflammation in the central nervous system (CNS).[1] |
| CD4+ T-cell Infiltration | Markedly Increased | Near Control Levels | Near Control Levels | Infiltration of pathogenic CD4+ T-cells into the white matter was significantly reduced by both NAS and melatonin.[1] |
| p67phox Expression | Significantly Increased | Significantly Reduced | Significantly Reduced | Both compounds downregulated the expression of this key component of the pro-oxidant enzyme NADPH oxidase.[1] |
| iNOS Expression | Significantly Increased | Significantly Reduced | Significantly Reduced | The expression of inducible nitric oxide synthase (iNOS), a source of damaging free radicals, was attenuated by both treatments.[1] |
| Mature Oligodendrocytes | Significantly Reduced | Significantly Spared | Significantly Spared | Both NAS and melatonin protected mature oligodendrocytes, the myelin-producing cells of the CNS, from destruction.[1] |
| Demyelination | Extensive | Significantly Reduced | Significantly Reduced | Myelin loss in the spinal cord was substantially lower in animals treated with either NAS or melatonin.[1] |
| Axonal Injury | Severe | Significantly Reduced | Significantly Reduced | Both compounds demonstrated a neuroprotective effect by reducing axonal damage.[1] |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A widely accepted model for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55. The detailed protocol is as follows:
-
Antigen Emulsion Preparation: MOG (300 µg) is emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are subcutaneously injected with 100 µL of the MOG/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization, and again 48 hours later, mice receive an intraperitoneal injection of 500 ng of pertussis toxin in PBS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Drug Administration
-
Prophylactic Treatment: this compound or melatonin (20 mg/kg) is administered daily via intraperitoneal injection, starting from day 3 post-immunization.
-
Therapeutic Treatment: this compound or melatonin (20 mg/kg) is administered daily via intraperitoneal injection, commencing after the onset of clinical symptoms.
Histological Analysis
-
Tissue Preparation: At the study endpoint, mice are euthanized and perfused with paraformaldehyde. The spinal cords are dissected and processed for paraffin (B1166041) embedding.
-
Staining:
-
Luxol Fast Blue (LFB): To assess demyelination.
-
Immunohistochemistry: Using specific antibodies to identify:
-
Iba1: for activated microglia.
-
CD4: for T-helper cells.
-
Olig2: for oligodendrocytes.
-
Neurofilament-H: for axons.
-
-
-
Quantification: Stained sections are imaged, and the extent of cellular infiltration, demyelination, and axonal loss is quantified using image analysis software.
Western Blot Analysis
-
Protein Extraction: Protein lysates are prepared from spinal cord tissue.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against p67phox, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using chemiluminescence and the band intensities are quantified by densitometry.
Signaling Pathways and Mechanisms of Action
While both this compound and melatonin exhibit similar beneficial outcomes in EAE, their underlying mechanisms of action, though overlapping, have some distinct features.
This compound (NAS) Signaling
NAS is known to exert its neuroprotective effects through multiple pathways. A key mechanism is the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This activation is independent of BDNF and triggers downstream signaling cascades that promote neuronal survival and plasticity. Additionally, NAS has been shown to inhibit mitochondrial death pathways.
Melatonin Signaling
Melatonin's immunomodulatory and neuroprotective effects are mediated through a broader range of targets. It acts on MT1 and MT2 receptors, which are G-protein coupled receptors, to modulate intracellular signaling. A significant part of its anti-inflammatory and antioxidant action is through the regulation of the T effector/regulatory T cell balance and the activation of the Nrf2 antioxidant response pathway.
Experimental Workflow
The overall experimental design for comparing the efficacy of this compound and melatonin in the EAE model is depicted in the following workflow diagram.
Conclusion
Both this compound and melatonin demonstrate comparable and significant efficacy in ameliorating the pathological hallmarks of EAE. Their ability to reduce inflammation, mitigate oxidative stress, and protect against demyelination and axonal injury underscores their potential as therapeutic candidates for Multiple Sclerosis. While melatonin's mechanisms have been more extensively studied, the potent effects of NAS, particularly its unique activation of the TrkB receptor, suggest it is also a highly promising molecule for further investigation. Future research should focus on the head-to-head comparison of these compounds in chronic models of MS and the elucidation of their synergistic or differential effects when used in combination therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Acetylserotonin: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of N-Acetylserotonin (NAS), ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.
This compound, a bioactive indoleamine, is classified as a hazardous substance due to its potential health effects. According to safety data sheets (SDS), it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.
Core Disposal Principles
All laboratory personnel must treat chemical waste, including this compound and any materials contaminated with it, as hazardous unless explicitly confirmed otherwise by a designated safety officer. The fundamental tenets of hazardous waste management—identification, segregation, containment, and proper disposal through a certified hazardous waste program—must be strictly followed.[3] Evaporation of chemicals as a disposal method is strictly prohibited.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, underscoring the importance of careful handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Waste Identification and Segregation
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing papers, pipette tips, gloves) in a designated solid chemical waste container. This container must be separate from general laboratory trash.
-
Liquid Waste: If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. The nature of the solvent will determine the specific waste stream. Always segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[4]
-
Avoid Mixing: Never mix incompatible waste types. For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[5]
Containerization and Labeling
-
Container Integrity: Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7] The use of food-grade containers (e.g., mayonnaise or pickle jars) is strictly forbidden.[5]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity of the waste, and the date of waste generation.
Storage and Accumulation
-
Designated Storage: Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[5][6]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste, the limit is one quart for liquids or one kilogram for solids.[6] Once a container is full, it must be removed from the SAA within three days.[5] Partially filled containers can remain in the SAA for up to one year.[5]
-
Container Closure: Waste containers must remain closed at all times, except when adding or removing waste.[6]
Disposal and Removal
-
Professional Disposal: All hazardous waste, including this compound, must be disposed of through your institution's designated hazardous waste collection program, such as the Office of Clinical and Research Safety (OCRS) or Environmental Health and Safety (EHS) department.[6]
-
Empty Containers: A container that has held this compound can be disposed of as regular trash only after all residues have been removed. The container labels should be defaced, and the cap removed before disposal. For containers that held acutely toxic waste, triple rinsing with a suitable solvent is required before disposal as regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound and the overall experimental workflow within a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Logical flow from chemical procurement to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling N-Acetylserotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Acetylserotonin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
This compound is a naturally occurring compound and a precursor to melatonin.[1] While not classified as a hazardous substance, it is imperative to handle it with appropriate care to mitigate risks associated with fine chemical powders.[2]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inhalation of dust particles, and eye or skin contact.[2] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment
| PPE Category | Specification & Use |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles: To prevent eye contact with airborne particles. |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for incidental splash protection.[3][4] For prolonged contact, it is advisable to consult the glove manufacturer's chemical resistance data. Immediately replace gloves upon contamination.[5] |
| Body Protection | Laboratory Coat: A standard lab coat is necessary to prevent skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator: In cases of inadequate ventilation or when handling large quantities that may generate dust, an N95 or P100 respirator is recommended to prevent inhalation.[6] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Avoid direct personal contact, including inhalation, and contact with skin and eyes.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling and Decontamination:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after handling the compound.
-
Experimental Protocol: In Vitro Deacetylation of this compound
The following is a generalized protocol for an in vitro experiment involving this compound, based on published research.[7]
-
Objective: To determine the enzymatic activity of Arylacetamide deacetylase (AADAC) in converting this compound to serotonin (B10506).
-
Materials:
-
This compound
-
Recombinant human AADAC protein
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
Eserine (inhibitor)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a reaction vessel, combine the purified recombinant hAADAC protein with the potassium phosphate buffer.
-
Initiate the enzymatic reaction by adding a specific concentration of the this compound stock solution.
-
For inhibition studies, pre-incubate the enzyme with eserine before adding the this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction at various time points.
-
Analyze the reaction products by HPLC to quantify the formation of serotonin.
-
-
Data Analysis:
-
Calculate the rate of serotonin production to determine the enzymatic activity of AADAC.
-
Compare the activity in the presence and absence of the inhibitor to assess the inhibitory effect of eserine.
-
Signaling Pathway and Workflow Diagrams
This compound Biosynthesis Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. In vitro deacetylation of this compound by arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
